2'Fluoro-2'-deoxyuridine
Description
The exact mass of the compound 2'-Deoxy-2'-fluorouridine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleosides - Deoxyribonucleosides - Deoxyuridine - Floxuridine - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2O5/c10-6-7(15)4(3-13)17-8(6)12-2-1-5(14)11-9(12)16/h1-2,4,6-8,13,15H,3H2,(H,11,14,16)/t4-,6-,7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIYWFOZZIZEEKJ-XVFCMESISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50999738 | |
| Record name | 1-(2-Deoxy-2-fluoropentofuranosyl)-4-hydroxypyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50999738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
784-71-4 | |
| Record name | 2'Fluoro-2'-deoxyuridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000784714 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2-Deoxy-2-fluoropentofuranosyl)-4-hydroxypyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50999738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Uridine, 2â??-deoxy-2â??-fluoro- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2'-FLUORO-2'-DEOXYURIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y2YC903QW8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of Action of 2'-Fluoro-2'-deoxyuridine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2'-Fluoro-2'-deoxyuridine (FdUrd), a fluorinated pyrimidine nucleoside analog, is a potent antineoplastic agent. Its clinical efficacy is primarily attributed to its profound impact on DNA synthesis and integrity. This technical guide provides a comprehensive overview of the core mechanism of action of FdUrd, detailing its metabolic activation, molecular target, and the downstream cellular consequences. This document synthesizes quantitative data, outlines key experimental methodologies, and presents visual representations of the critical pathways involved, offering a valuable resource for professionals in oncology research and drug development.
Introduction
2'-Fluoro-2'-deoxyuridine (FdUrd), also known as Floxuridine, is a cornerstone in the chemotherapy of various solid tumors, particularly colorectal cancer.[1] As a prodrug, FdUrd requires intracellular activation to exert its cytotoxic effects. Its mechanism of action is multifaceted, primarily revolving around the inhibition of a critical enzyme in the de novo synthesis of pyrimidines, leading to a cascade of events that culminate in cell cycle arrest and apoptosis.[2] This guide will dissect the intricate molecular and cellular processes that underpin the therapeutic action of FdUrd.
Metabolic Activation of FdUrd
FdUrd is administered as a prodrug and must undergo intracellular phosphorylation to become pharmacologically active. The primary activation pathway is initiated by the enzyme thymidine kinase (TK), which phosphorylates FdUrd to 5-fluoro-2'-deoxyuridine monophosphate (FdUMP).[2] FdUMP is the principal active metabolite responsible for the drug's primary mechanism of action. Further phosphorylation can lead to the formation of 5-fluoro-2'-deoxyuridine diphosphate (FdUDP) and triphosphate (FdUTP), which can be incorporated into DNA, contributing to FdUrd's cytotoxicity.[3]
Core Mechanism: Inhibition of Thymidylate Synthase
The primary molecular target of FdUrd's active metabolite, FdUMP, is thymidylate synthase (TS).[1] TS is a crucial enzyme that catalyzes the reductive methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), utilizing 5,10-methylenetetrahydrofolate (CH2THF) as a methyl donor.[4] This reaction is the sole de novo source of dTMP, an essential precursor for the synthesis of deoxythymidine triphosphate (dTTP), a necessary component of DNA.[5]
FdUMP acts as a potent and irreversible inhibitor of TS.[1] It forms a stable ternary covalent complex with TS and CH2THF.[6] This complex effectively sequesters the enzyme, preventing its catalytic activity and leading to a rapid depletion of the intracellular dTMP and subsequently dTTP pools.[2] This phenomenon is often referred to as "thymineless death."[5]
Downstream Cellular Consequences
The inhibition of thymidylate synthase and the subsequent depletion of dTTP triggers a cascade of cellular events that contribute to the cytotoxic effects of FdUrd.
DNA Damage and Repair Inhibition
The severe imbalance in the deoxynucleotide (dNTP) pool, characterized by low dTTP and high dUTP levels, leads to several forms of DNA damage. The increased dUTP/dTTP ratio results in the misincorporation of uracil into DNA by DNA polymerases.[3] Additionally, the active metabolite FdUTP can also be incorporated into the DNA strand.[7]
The cellular machinery attempts to repair this damage through the base excision repair (BER) pathway, initiated by uracil-DNA glycosylase (UDG). However, the continuous misincorporation of uracil and the depletion of dTTP for repair synthesis leads to the accumulation of single- and double-strand breaks in the DNA.[3] FdUrd has been shown to impair the repair of DNA double-strand breaks, further exacerbating its genotoxic effects.
Cell Cycle Arrest
The accumulation of DNA damage and the stalling of replication forks due to the lack of dTTP activate the DNA damage response (DDR) pathway. Key sensor kinases such as ataxia-telangiectasia mutated (ATM) and ataxia telangiectasia and Rad3-related (ATR) are activated.[8][9] This activation leads to the phosphorylation of downstream effector proteins, including checkpoint kinases Chk1 and Chk2, which in turn orchestrate a cell cycle arrest, predominantly in the S-phase.[10][11] This S-phase arrest prevents cells with damaged DNA from progressing through the cell cycle and undergoing mitosis.
Induction of Apoptosis
Prolonged S-phase arrest and the accumulation of irreparable DNA damage ultimately trigger programmed cell death, or apoptosis.[10] The DDR signaling cascade, particularly through the activation of p53, can induce the expression of pro-apoptotic proteins of the Bcl-2 family, such as Bax and Bak.[12] This leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the activation of the caspase cascade, culminating in the execution of apoptosis.[13][14] In some cellular contexts, FdUrd can also induce necrosis.[14]
Quantitative Data
The following tables summarize key quantitative data related to the activity of FdUrd and its metabolites.
Table 1: In Vitro Cytotoxicity of FdUrd and its Derivatives
| Compound | Cell Line | IC50 Value | Reference |
| FdUrd | PC-3 (Prostate) | ~4 µM | [10] |
| dCpam-5-FdUrd | PC-3 (Prostate) | 4 µM | [10] |
| 5-FdUrd-5-FdC18 | PC-3 (Prostate) | 4 µM | [10] |
| FdUMP[15] | FM3A (Murine Mammary) | 0.022-3 nM | [1] |
| FUdR | F28-7 (Murine Mammary) | 1 nM | [14] |
| FUdR | F28-7-A (Murine Mammary) | 1 nM | [14] |
Table 2: Enzyme Inhibition Data
| Inhibitor | Enzyme | Parameter | Value | Reference |
| FdUMP | Human Thymidylate Synthase | K_m of dUMP | 2.5 µM | [16] |
Table 3: Pharmacokinetic Parameters of FdUrd and Related Compounds in Humans
| Compound | Administration | Half-life (t½) | Bioavailability | Reference |
| 5-fluoro-2'-deoxycytidine (FdCyd) | IV | 22-56 min | - | [17] |
| 5-fluoro-2'-deoxycytidine (FdCyd) with THU | PO | - | 9-25% | [17] |
| Tetrahydrouridine (THU) | PO | - | <5% | [17] |
Experimental Protocols
Thymidylate Synthase Activity Assay (Tritium Release Assay)
This assay measures the activity of TS by quantifying the release of tritium from [5-³H]dUMP as it is converted to dTMP.[16]
Materials:
-
Cell or tissue lysate
-
[5-³H]dUMP
-
5,10-methylenetetrahydrofolate (CH2THF)
-
Reaction buffer (e.g., Tris-HCl, pH 7.4, with 2-mercaptoethanol)
-
Activated charcoal suspension
-
Scintillation cocktail and counter
Procedure:
-
Prepare the reaction mixture containing the reaction buffer, CH2THF, and the cell or tissue lysate.
-
Initiate the reaction by adding [5-³H]dUMP.
-
Incubate the mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Terminate the reaction by adding an activated charcoal suspension to adsorb the unreacted [5-³H]dUMP.
-
Centrifuge the samples to pellet the charcoal.
-
Transfer the supernatant containing the released tritiated water ([³H]H₂O) to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
The amount of radioactivity is proportional to the TS activity.
DNA Incorporation Assay
This protocol outlines a general method for assessing the incorporation of FdUrd into DNA, which can be adapted from protocols for other nucleoside analogs.[18]
Materials:
-
Cells cultured with and without FdUrd
-
DNA extraction kit
-
Enzymatic digestion reagents (e.g., DNase I, nuclease P1, alkaline phosphatase)
-
LC-MS/MS system
Procedure:
-
Culture cells in the presence of FdUrd for the desired duration.
-
Harvest the cells and extract genomic DNA using a commercial kit.
-
Quantify the extracted DNA.
-
Enzymatically digest the DNA to individual deoxynucleosides.
-
Analyze the digested sample using a validated LC-MS/MS method to quantify the amount of FdUrd incorporated into the DNA, relative to the natural deoxynucleosides.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cells cultured in a 96-well plate
-
FdUrd or other test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of FdUrd and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells. Calculate the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.
Mechanisms of Resistance
Resistance to FdUrd can develop through several mechanisms, limiting its clinical efficacy. These include:
-
Increased levels of thymidylate synthase: Overexpression of the target enzyme can titrate out the inhibitory FdUMP, requiring higher drug concentrations to achieve a therapeutic effect.[6]
-
Decreased activity of thymidine kinase: Reduced activity of the enzyme responsible for the initial phosphorylation of FdUrd to FdUMP prevents the activation of the prodrug.
-
Alterations in folate metabolism: Changes in the levels or metabolism of the cofactor CH2THF can affect the stability of the ternary complex.
-
Enhanced DNA repair capacity: Increased efficiency of the BER pathway can counteract the DNA damage induced by uracil misincorporation.
Conclusion
2'-Fluoro-2'-deoxyuridine exerts its potent anticancer effects through a well-defined mechanism of action. Its intracellular activation to FdUMP leads to the potent and irreversible inhibition of thymidylate synthase. The resulting depletion of thymidylate pools triggers a cascade of events, including DNA damage, S-phase cell cycle arrest, and ultimately, apoptosis. Understanding these intricate molecular and cellular processes is paramount for the rational design of combination therapies and for overcoming the challenges of drug resistance. This technical guide provides a foundational resource for researchers and clinicians working to optimize the therapeutic potential of FdUrd and other fluoropyrimidine-based chemotherapies.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. What is the mechanism of 5-Fluorodeoxyuridine? [synapse.patsnap.com]
- 3. Inhibition of uracil DNA glycosylase sensitizes cancer cells to 5-fluorodeoxyuridine through replication fork collapse-induced DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Thymidylate synthase - Wikipedia [en.wikipedia.org]
- 6. Trapping of 5-Fluorodeoxyuridine Monophosphate by Thymidylate Synthase Confers Resistance to 5-Fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nucleotide levels and incorporation of 5-fluorouracil and uracil into DNA of cells treated with 5-fluorodeoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Functional interplay between ATM/ATR-mediated DNA damage response and DNA repair pathways in oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Induction of cell cycle-dependent cytotoxicity and apoptosis by new heterodinucleoside phosphate dimers of 5-fluorodeoxyuridine in PC-3 human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. S phase cell-cycle arrest following DNA damage is independent of the p53/p21(WAF1) signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Mechanisms of cell death induced by 5-fluoro-2'-deoxyuridine (FUdR)--necrosis or apoptosis after treated with FUdR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Anticancer Strategy Targeting Cell Death Regulators: Switching the Mechanism of Anticancer Floxuridine-Induced Cell Death from Necrosis to Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rsc.org [rsc.org]
- 16. benchchem.com [benchchem.com]
- 17. Oral and intravenous pharmacokinetics of 5-fluoro-2’-deoxycytidine and THU in cynomolgus monkeys and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis and Purification of 2'-Fluoro-2'-deoxyuridine (2'-FdU)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic and purification methodologies for 2'-Fluoro-2'-deoxyuridine (2'-FdU), a significant nucleoside analog in pharmaceutical research and development. The document details established chemical and enzymatic synthesis routes, offering step-by-step experimental protocols. Furthermore, it outlines robust purification techniques essential for obtaining high-purity 2'-FdU suitable for research and drug development applications. Quantitative data is summarized in structured tables for straightforward comparison of various methods, and key experimental workflows are visualized using diagrams for enhanced clarity.
Introduction
2'-Fluoro-2'-deoxyuridine is a modified pyrimidine nucleoside that has garnered considerable interest in the fields of medicinal chemistry and molecular biology. The substitution of the hydroxyl group at the 2' position of the ribose sugar with a fluorine atom imparts unique chemical and biological properties. This modification can enhance the metabolic stability of the nucleoside and influence its incorporation into nucleic acids, making 2'-FdU and its derivatives valuable as antiviral and anticancer agents. The synthesis and purification of high-purity 2'-FdU are critical steps for its application in research and the development of novel therapeutics. This guide explores the prevalent methods for its preparation and purification.
Chemical Synthesis of 2'-Fluoro-2'-deoxyuridine
The chemical synthesis of 2'-FdU can be broadly categorized into two main strategies: the fluorination of a pre-formed nucleoside precursor and the condensation of a fluorinated sugar with a nucleobase.
Synthesis from 1-β-D-Arabinofuranosyluracil
A common and effective method for synthesizing 2'-FdU involves the stereoselective conversion of 1-β-D-arabinofuranosyluracil. This process typically involves the protection of the 3' and 5' hydroxyl groups, followed by the activation of the 2'-hydroxyl group and subsequent nucleophilic fluorination.
Experimental Protocol:
-
Protection of 3',5'-Hydroxyl Groups: 1-β-D-Arabinofuranosyluracil is reacted with a suitable protecting group, such as tetrahydropyranyl (THP), in the presence of an acid catalyst to yield the 3',5'-di-O-THP protected intermediate.
-
Activation of the 2'-Hydroxyl Group: The protected intermediate is then reacted with a trifluoromethanesulfonylating agent (e.g., trifluoromethanesulfonic anhydride) in the presence of an organic base to convert the 2'-hydroxyl group into a good leaving group, a 2'-triflate.
-
Fluorination: The 2'-triflate intermediate is subsequently reacted with a fluorinating agent, such as a salt or complex of an organic base and hydrofluoric acid, to introduce the fluorine atom at the 2' position with inversion of configuration.
-
Deprotection: The protecting groups on the 3' and 5' positions are removed using an acid catalyst in an alcoholic solvent to yield crude 2'-Fluoro-2'-deoxyuridine.[1]
Logical Workflow for Synthesis from 1-β-D-Arabinofuranosyluracil
Synthesis from 2,2'-Anhydrouridine
Another established route to 2'-FdU begins with 2,2'-anhydrouridine, which contains a strained ether linkage that can be opened by a nucleophilic fluorine source.
Experimental Protocol:
-
Protection of 3',5'-Hydroxyl Groups: The 3' and 5' hydroxyl groups of 2,2'-anhydrouridine are protected, for example, as tetrahydropyranyl ethers.
-
Ring Opening and Fluorination: The protected 2,2'-anhydrouridine is treated with a fluorinating agent, such as a hydrogen fluoride-pyridine complex or potassium bifluoride, which opens the anhydro-linkage and introduces the fluorine atom at the 2' position.
-
Deprotection: The protecting groups are removed under acidic conditions to afford the crude 2'-FdU.
Logical Workflow for Synthesis from 2,2'-Anhydrouridine
Enzymatic Synthesis of 2'-Fluoro-2'-deoxyuridine
Enzymatic methods offer a green and highly stereoselective alternative to chemical synthesis. The most common enzymatic approach for 2'-FdU synthesis is transglycosylation, catalyzed by nucleoside phosphorylases.
Experimental Protocol:
-
Enzyme and Substrate Preparation: A suitable nucleoside phosphorylase, often from Escherichia coli, is prepared. A donor of the 2-deoxyribose-1-phosphate moiety (e.g., thymidine or 2'-deoxyuridine) and the acceptor base (uracil) are dissolved in a buffer solution (e.g., phosphate buffer, pH 7.0).
-
Enzymatic Reaction: The enzyme is added to the substrate solution, and the reaction mixture is incubated at an optimal temperature (typically 37-60 °C). The enzyme catalyzes the transfer of the deoxyribosyl group from the donor nucleoside to uracil.
-
Reaction Monitoring and Termination: The progress of the reaction is monitored by HPLC. Once the reaction reaches equilibrium or completion, it is terminated by heating or by the addition of a protein precipitant.
-
Purification: The desired 2'-FdU is then purified from the reaction mixture, which contains the enzyme, unreacted substrates, and byproducts.
Logical Workflow for Enzymatic Synthesis
Purification of 2'-Fluoro-2'-deoxyuridine
The purification of 2'-FdU is crucial to remove unreacted starting materials, byproducts, and residual reagents. A combination of chromatographic and crystallization techniques is typically employed.
Column Chromatography
Silica gel column chromatography is a widely used method for the initial purification of crude 2'-FdU.
Experimental Protocol:
-
Column Packing: A glass column is packed with silica gel as the stationary phase, using a suitable solvent system (eluent) to create a slurry.
-
Sample Loading: The crude 2'-FdU is dissolved in a minimal amount of the eluent or a more polar solvent and loaded onto the top of the silica gel bed.
-
Elution: The column is eluted with a solvent system of appropriate polarity to separate 2'-FdU from impurities. A gradient of increasing polarity (e.g., from dichloromethane to a mixture of dichloromethane and methanol) is often used.
-
Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) or HPLC to identify those containing the pure product.
-
Solvent Evaporation: The fractions containing pure 2'-FdU are combined, and the solvent is removed under reduced pressure to yield the purified product.
Recrystallization
Recrystallization is an effective final purification step to obtain highly pure, crystalline 2'-FdU.
Experimental Protocol:
-
Solvent Selection: A suitable solvent or solvent system is chosen in which 2'-FdU is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common solvents include ethanol, methanol, water, or mixtures thereof.
-
Dissolution: The partially purified 2'-FdU is dissolved in a minimal amount of the hot solvent to form a saturated solution.
-
Cooling and Crystallization: The hot solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.
-
Crystal Collection: The crystalline 2'-FdU is collected by vacuum filtration.
-
Washing and Drying: The crystals are washed with a small amount of cold solvent to remove any remaining soluble impurities and then dried under vacuum.[1]
High-Performance Liquid Chromatography (HPLC)
For achieving very high purity, especially for analytical or demanding applications, preparative reverse-phase HPLC can be employed.
Experimental Protocol:
-
Column and Mobile Phase Selection: A reverse-phase column (e.g., C18) is used with a mobile phase typically consisting of a mixture of water and an organic solvent like acetonitrile or methanol, often with a buffer.
-
Sample Preparation: The 2'-FdU sample is dissolved in the mobile phase or a compatible solvent.
-
Injection and Separation: The sample is injected onto the HPLC system, and a gradient or isocratic elution is used to separate 2'-FdU from any remaining impurities.
-
Fraction Collection: The peak corresponding to 2'-FdU is collected.
-
Solvent Removal: The solvent is removed from the collected fraction, often by lyophilization, to obtain the highly pure product.
Purification Workflow
Data Summary
The following tables summarize typical quantitative data associated with the synthesis and purification of 2'-Fluoro-2'-deoxyuridine. Please note that yields and purity can vary significantly based on the specific reaction conditions, scale, and purification efficiency.
Table 1: Comparison of Synthesis Methods for 2'-Fluoro-2'-deoxyuridine
| Synthesis Method | Starting Material | Key Reagents | Typical Overall Yield (%) | Purity before Purification (%) |
| Chemical Synthesis | 1-β-D-Arabinofuranosyluracil | Triflic anhydride, HF/base | 30-50 | 70-85 |
| Chemical Synthesis | 2,2'-Anhydrouridine | HF-Pyridine | 40-60 | 75-90 |
| Enzymatic Synthesis | Uracil + Deoxyribose Donor | Nucleoside Phosphorylase | 50-70 | 85-95 |
Table 2: Comparison of Purification Methods for 2'-Fluoro-2'-deoxyuridine
| Purification Method | Typical Starting Purity (%) | Typical Final Purity (%) | Typical Recovery Yield (%) |
| Column Chromatography | 70-90 | 95-98 | 80-90 |
| Recrystallization | >95 | >99 | 70-85 |
| Preparative HPLC | >98 | >99.5 | 60-80 |
Conclusion
The synthesis and purification of 2'-Fluoro-2'-deoxyuridine can be achieved through various chemical and enzymatic routes, each with its own advantages and challenges. Chemical syntheses, while robust, often involve multiple protection and deprotection steps and the use of hazardous reagents. Enzymatic synthesis provides a more environmentally friendly and stereoselective alternative. A multi-step purification process, typically involving column chromatography followed by recrystallization, is essential to obtain high-purity 2'-FdU suitable for its intended applications in research and drug development. The choice of a specific synthesis and purification strategy will depend on factors such as the desired scale, purity requirements, and available resources.
References
biochemical properties of 2'-Fluoro-2'-deoxyuridine
An In-depth Technical Guide to the Biochemical Properties of 2'-Fluoro-2'-deoxyuridine
Introduction
2'-Fluoro-2'-deoxyuridine (FdUrd), a synthetic pyrimidine nucleoside analog, is a compound of significant interest in medicinal chemistry and pharmacology. Structurally, it is a derivative of deoxyuridine with a fluorine atom at the 2' position of the deoxyribose sugar.[1] This modification enhances its biological stability and activity, making it a valuable tool in antiviral and anticancer research.[1] FdUrd exerts its biological effects primarily by interfering with DNA synthesis and repair.[2] This document provides a comprehensive overview of the core biochemical properties of FdUrd, intended for researchers, scientists, and professionals in drug development.
Mechanism of Action
As an antimetabolite, FdUrd's mechanism of action is centered on its ability to disrupt normal nucleic acid metabolism. Its activity is dependent on intracellular phosphorylation to its active forms.[3]
1. Metabolic Activation: Upon cellular uptake, which is mediated by nucleoside transporters, FdUrd is metabolized by cellular kinases. The primary activating step is the phosphorylation of FdUrd by thymidine kinase to its monophosphate form, 5-fluoro-2'-deoxyuridine monophosphate (FdUMP).[3][4] FdUMP can be further phosphorylated to the diphosphate (FdUDP) and triphosphate (FdUTP) forms.[5]
2. Primary Target: Thymidylate Synthase (TS) Inhibition: The principal mechanism of FdUrd's cytotoxic effect is the potent inhibition of thymidylate synthase (TS) by its monophosphate metabolite, FdUMP.[4][6] TS is a critical enzyme that catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis.[2][7] FdUMP acts as a suicide inhibitor, forming a stable, covalent ternary complex with thymidylate synthase and the cofactor 5,10-methylenetetrahydrofolate.[2][7][8] This complex blocks the binding of the natural substrate, dUMP, effectively shutting down dTMP production.[7] The resulting depletion of the intracellular dTTP pool leads to an imbalance of deoxynucleotides, which inhibits DNA replication and repair, ultimately causing "thymineless death" in rapidly dividing cells.[2][5]
3. Incorporation into DNA and RNA: A secondary mechanism involves the triphosphate metabolite, FdUTP. This analog can be recognized by DNA and RNA polymerases and subsequently incorporated into growing nucleic acid chains.[5][9][10] The incorporation of FdUrd into DNA can lead to DNA strand breaks and genomic instability.[11] When incorporated into RNA, it can interfere with RNA processing and function.[2][12] The fluorine atom at the 2' position enhances resistance to enzymatic degradation, prolonging its activity within the cell.[1]
Quantitative Data
The following tables summarize key quantitative data related to the biological activity of 2'-Fluoro-2'-deoxyuridine and its derivatives.
Table 1: Anticancer Activity (IC50 Values)
| Compound | Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| 5-FUdr (FdUrd) | Murine Thymoma (Ly-2.1+ve) | 0.51 nM (as 5-FUdr) | [13] |
| 5-FUdr-anti-Ly-2.1 | Murine Thymoma (Ly-2.1+ve) | 6 nM | [13] |
| FdUrd-HSA Immunoconjugate | Osteogenic Sarcoma 791T | 1 µM | [14] |
| FdUMP[15] | FM3A/0 (Mouse Mammary) | 0.022-3 nM |[16] |
Table 2: Antiviral Activity (EC50/IC50 Values)
| Compound | Virus | Cell Line | EC50/IC50 Value (µM) | Reference |
|---|---|---|---|---|
| 2'-FdC (analog) | SARS-CoV-2 | Vero CCL-81 | 175.2 | [17][18] |
| 2'-FdC (analog) | Influenza A (H3N2) | MDCK | 0.59 | [19] |
| 2'-FdC (analog) | Influenza A (H1N1) | MDCK | 3.2 | [19] |
| 2'-FdC (analog) | Herpes Simplex Virus 1 (HSV-1) | BHK-21 | 5-20 µg/ml |[19] |
Table 3: Enzyme Inhibition Data
| Enzyme | Substrate/Inhibitor | Kₘ/Kᵢ Value | Organism/Enzyme Source | Reference |
|---|---|---|---|---|
| Thymidylate Synthase (hThyA) | dUMP | Kₘ = 2.5 µM | Human | [20][21] |
| Thymidylate Synthase (MtbThyX) | dUMP | Kₘ = 3 µM | M. tuberculosis |[20][21] |
Experimental Protocols
The following sections outline the general methodologies for key experiments used to characterize the biochemical properties of FdUrd.
Thymidylate Synthase (TS) Activity Assay (Tritium Release Method)
This assay measures the TS-catalyzed conversion of [5-³H]dUMP to dTMP, which involves the release of tritium into the aqueous solvent.[22][23]
Methodology:
-
Lysate Preparation: Prepare cytosolic extracts from cell pellets (e.g., peripheral blood mononuclear cells or cancer cell lines) by suspending them in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing dithiothreitol) followed by sonication or homogenization and centrifugation to clear the lysate.[23]
-
Reaction Mixture: Prepare a reaction mixture containing the cell lysate, the cofactor N⁵,N¹⁰-methylenetetrahydrofolate, and the radiolabeled substrate [5-³H]dUMP.[22]
-
Inhibition Study: For inhibition assays, pre-incubate the lysate with various concentrations of the inhibitor (e.g., FdUMP) before adding the substrate.
-
Reaction Incubation: Initiate the reaction and incubate at 37°C for a time period where the reaction is linear with respect to time and protein concentration.[24]
-
Reaction Termination & Separation: Stop the reaction. Remove the unreacted [5-³H]dUMP substrate by absorption onto activated charcoal.[22]
-
Quantification: Centrifuge to pellet the charcoal. Measure the radioactivity of the supernatant, which contains the released ³H₂O, using liquid scintillation counting.[22]
-
Data Analysis: Calculate the enzyme activity (e.g., in pmol/mg protein/min) and determine inhibition constants (Kᵢ) or IC50 values.
Cell Viability/Cytotoxicity Assay (Sulforhodamine B - SRB Assay)
This assay determines the cytotoxicity of a compound based on the measurement of cellular protein content.[25]
Methodology:
-
Cell Culture: Seed cells in 96-well microtiter plates at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Expose the cells to a range of concentrations of FdUrd for a specified duration (e.g., 72 hours).
-
Cell Fixation: Gently fix the cells by adding cold trichloroacetic acid (TCA) and incubate.
-
Staining: Discard the supernatant and wash the plates. Stain the fixed cells with Sulforhodamine B solution.
-
Washing: Remove the unbound dye by washing with 1% acetic acid.
-
Solubilization: Solubilize the protein-bound dye with a Tris base solution.
-
Absorbance Measurement: Measure the optical density at a suitable wavelength (e.g., ~510 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell survival relative to untreated controls and determine the IC50 value (the concentration that inhibits cell growth by 50%).
Mandatory Visualizations
Caption: Metabolic activation of FdUrd and its dual mechanisms of action.
Caption: Workflow for a tritium-release based thymidylate synthase inhibition assay.
References
- 1. innospk.com [innospk.com]
- 2. What is the mechanism of Floxuridine? [synapse.patsnap.com]
- 3. What is the mechanism of 5-Fluorodeoxyuridine? [synapse.patsnap.com]
- 4. What is 5-Fluorodeoxyuridine used for? [synapse.patsnap.com]
- 5. REV3 promotes cellular tolerance to 5-fluorodeoxyuridine by activating translesion DNA synthesis and intra-S checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of 5′-Substituted 5-Fluoro-2′-deoxyuridine Monophosphate Analogs: A Novel Class of Thymidylate Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 5-Fluoro-2'-deoxyuridylate: covalent complex with thymidylate synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantification of 2'-fluoro-2'-deoxyuridine and 2'-fluoro-2'-deoxycytidine in DNA and RNA isolated from rats and woodchucks using LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Effects of 5-fluoro-2'-deoxyuridine on DNA metabolism in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chemotherapy - Wikipedia [en.wikipedia.org]
- 13. In vitro antitumor activity of 2'-deoxy-5-fluorouridine-monoclonal antibody conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis of 2'-deoxyuridine and 5-fluoro-2'-deoxyuridine derivatives and evaluation in antibody targeting studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. caymanchem.com [caymanchem.com]
- 16. spandidos-publications.com [spandidos-publications.com]
- 17. Comparison of Antiviral Activity of Gemcitabine with 2′-Fluoro-2′-Deoxycytidine and Combination Therapy with Remdesivir against SARS-CoV-2 [mdpi.com]
- 18. Comparison of Antiviral Activity of Gemcitabine with 2'-Fluoro-2'-Deoxycytidine and Combination Therapy with Remdesivir against SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. caymanchem.com [caymanchem.com]
- 20. dUMP/F-dUMP Binding to Thymidylate Synthase: Human Versus Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Pharmacodynamic assay of thymidylate synthase activity in peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Thymidylate synthase protein expression and activity are related to the cell proliferation rate in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Novel mass spectrometry-based assay for thymidylate synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Synthesis and anticancer activity of some 5-fluoro-2'-deoxyuridine phosphoramidates - PubMed [pubmed.ncbi.nlm.nih.gov]
2'-Fluoro-2'-deoxyuridine as a DNA Chain Terminator: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2'-Fluoro-2'-deoxyuridine (2'-FdU) is a modified pyrimidine nucleoside analog that has garnered significant interest in the fields of antiviral and anticancer research. Its mechanism of action is multifaceted, but a key aspect of its biological activity lies in its ability to be incorporated into nascent DNA strands and subsequently act as a DNA chain terminator. This technical guide provides a comprehensive overview of 2'-FdU's function as a DNA chain terminator, detailing its mechanism of action, the structural basis for its activity, and its impact on cellular processes. This document includes quantitative data on its enzymatic inhibition, detailed experimental protocols for its study, and visualizations of the key pathways involved.
Introduction
Nucleoside analogs have long been a cornerstone of antiviral and anticancer chemotherapy. Their structural similarity to natural deoxynucleoside triphosphates (dNTPs) allows them to be recognized and incorporated by DNA polymerases during DNA replication. 2'-Fluoro-2'-deoxyuridine, a derivative of deoxyuridine, is distinguished by the substitution of a fluorine atom for the hydroxyl group at the 2' position of the deoxyribose sugar. This seemingly minor modification has profound consequences for its biochemical behavior, particularly its role as a substrate for DNA polymerases and its subsequent effect on DNA chain elongation.
Mechanism of Action: From Prodrug to Chain Terminator
The action of 2'-FdU as a DNA chain terminator is a multi-step process that begins with its cellular uptake and metabolic activation.
-
Cellular Uptake and Phosphorylation: 2'-FdU is transported into the cell via nucleoside transporters. Once inside, it is phosphorylated by cellular kinases to its active triphosphate form, 2'-fluoro-2'-deoxyuridine triphosphate (2'-FdUTP). This conversion is a critical prerequisite for its interaction with DNA polymerases.
-
Incorporation into DNA: 2'-FdUTP competes with the natural substrate, deoxythymidine triphosphate (dTTP), for the active site of DNA polymerases. Various DNA polymerases can incorporate 2'-FdUTP into the growing DNA strand opposite a template adenine.
-
Chain Termination: The presence of the highly electronegative fluorine atom at the 2' position of the sugar moiety significantly alters the sugar pucker conformation. While a natural deoxyribose sugar in B-form DNA predominantly adopts a C2'-endo conformation, the 2'-fluoro substitution can favor a C3'-endo (RNA-like) or an O4'-endo pucker. This altered conformation can create steric hindrance within the active site of the DNA polymerase, making the formation of a phosphodiester bond with the incoming nucleotide energetically unfavorable, thus leading to the termination of DNA chain elongation. While some studies suggest that elongation can proceed past a single 2'-fluoro-nucleotide, under certain conditions and with specific polymerases, it acts as a functional chain terminator.
Quantitative Data on Enzymatic Inhibition
The efficiency of 2'-FdUTP as a substrate and its inhibitory potential vary among different DNA polymerases. The following tables summarize available quantitative data for 2'-fluoro-modified nucleoside triphosphates.
| Enzyme | Substrate | Km (µM) | Vmax/Km (relative to dNTP) | Reference |
| Human DNA Polymerase α | 2'-FdUTP | - | Decreased | [1] |
| Human DNA Polymerase γ | 2'-FdUTP | - | Decreased | [1] |
| AMV Reverse Transcriptase | 2'-FdCTP | 7 | - | [2] |
| Xenopus laevis DNA Polymerase α | 2'-FdCTP | 7000 | - | [2] |
Table 1: Michaelis-Menten constants (Km) and relative catalytic efficiency (Vmax/Km) for the incorporation of 2'-fluoro-modified nucleoside triphosphates by various DNA polymerases.
| Enzyme | Inhibitor | Ki (µM) | Reference |
| Human DNA Polymerase α | ddTTP | >200 | [3] |
| Human DNA Polymerase δ | ddTTP | ~40 (replication), ~25 (repair) | [3] |
| Human DNA Polymerase β | ddTTP | <2 | [3] |
| HIV Reverse Transcriptase | ddUTP | 0.05 | [4] |
| AMV Reverse Transcriptase | ddUTP | 1.0 | [4] |
Table 2: Inhibition constants (Ki) of dideoxynucleoside triphosphates for various DNA polymerases. While not 2'-FdU, this data for other chain terminators provides context for polymerase sensitivity.
Cellular Consequences of 2'-FdU Incorporation
The incorporation of 2'-FdU into DNA and subsequent chain termination triggers a cascade of cellular events, primarily activating the DNA damage response (DDR) pathway and leading to cell cycle arrest.
DNA Damage Response
The stalled replication forks resulting from chain termination are recognized by the cell's DNA damage surveillance machinery. This leads to the activation of the ATR (Ataxia Telangiectasia and Rad3-related) kinase. Activated ATR then phosphorylates a number of downstream targets, including:
-
Chk1 (Checkpoint Kinase 1): Phosphorylation of Chk1 is a key signaling event that leads to cell cycle arrest.
-
SMC1 (Structural Maintenance of Chromosomes 1): Phosphorylation of SMC1 is involved in the intra-S phase checkpoint.
-
Histone H2AX (γH2AX): Phosphorylation of H2AX at serine 139 serves as a beacon to recruit DNA repair proteins to the site of damage.[5][6]
In some contexts, particularly with the formation of FdU:G mispairs, the Mismatch Repair (MMR) system can also recognize the lesion and contribute to the activation of the ATR-Chk1 pathway.[7]
Cell Cycle Arrest
The activation of the ATR-Chk1 pathway ultimately leads to cell cycle arrest, primarily at the G2/M transition.[7] This provides the cell with an opportunity to repair the DNA damage. However, if the damage is too extensive, the sustained cell cycle arrest can trigger apoptosis (programmed cell death).
Experimental Protocols
DNA Polymerase Inhibition Assay (Primer Extension Assay)
This assay is used to determine if a compound acts as a chain terminator.
Materials:
-
Purified DNA polymerase
-
Oligonucleotide primer (e.g., 5'-end labeled with 32P)
-
Single-stranded DNA template
-
dNTP mix (dATP, dCTP, dGTP, dTTP)
-
2'-FdUTP
-
ddNTPs (for sequencing ladder)
-
Reaction buffer appropriate for the DNA polymerase
-
Stop solution (e.g., formamide loading buffer with EDTA)
-
Denaturing polyacrylamide gel
-
Phosphorimager or autoradiography film
Protocol:
-
Primer Labeling: End-label the primer with 32P using T4 polynucleotide kinase and [γ-32P]ATP. Purify the labeled primer.
-
Annealing: Anneal the labeled primer to the DNA template by heating the mixture to 95°C and slowly cooling to room temperature.
-
Reaction Setup: Prepare separate reaction tubes for:
-
Control (all four dNTPs)
-
Experimental (all four dNTPs + varying concentrations of 2'-FdUTP)
-
Sequencing ladder (separate reactions for each ddNTP)
-
-
Initiate Reaction: Add the DNA polymerase to each tube to start the reaction. Incubate at the optimal temperature for the polymerase for a set time (e.g., 10-30 minutes).
-
Terminate Reaction: Stop the reactions by adding the stop solution.
-
Denaturing Gel Electrophoresis: Denature the samples by heating and load them onto a denaturing polyacrylamide gel. Run the gel to separate the DNA fragments by size.
-
Visualization: Dry the gel and expose it to a phosphorimager screen or autoradiography film.
-
Analysis: Compare the banding pattern in the experimental lanes to the control and sequencing ladder. The appearance of shorter DNA fragments that terminate at positions corresponding to the incorporation of uridine indicates that 2'-FdUTP is acting as a chain terminator.[8][9]
Cell Cycle Analysis by Flow Cytometry
This protocol is used to assess the effect of 2'-FdU on cell cycle progression.
Materials:
-
Cancer cell line of interest
-
2'-Fluoro-2'-deoxyuridine (2'-FdU)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% ethanol (ice-cold)
-
RNase A
-
Propidium iodide (PI) staining solution
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with varying concentrations of 2'-FdU for a specified time (e.g., 24, 48 hours). Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension to pellet the cells.
-
Fixation: Wash the cells with PBS and resuspend the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The PI fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Data Analysis: Analyze the flow cytometry data using appropriate software to determine the percentage of cells in each phase of the cell cycle. An accumulation of cells in the G2/M phase would be indicative of a cell cycle arrest induced by 2'-FdU.[10][11]
Conclusion
2'-Fluoro-2'-deoxyuridine serves as a potent DNA chain terminator following its intracellular activation to the triphosphate form. Its incorporation into DNA by polymerases leads to the cessation of chain elongation, triggering a DNA damage response that culminates in cell cycle arrest and, potentially, apoptosis. The unique properties conferred by the 2'-fluoro substitution make 2'-FdU and its analogs valuable tools in both basic research and as potential therapeutic agents. The experimental protocols and mechanistic insights provided in this guide offer a framework for the continued investigation and application of this important class of nucleoside analogs.
References
- 1. Inhibition of DNA polymerase alpha by 2',3'-dideoxyribonucleoside 5'-triphosphates: effect of manganese ion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Sanger Sequencing Steps & Method [sigmaaldrich.com]
- 4. Potent DNA chain termination activity and selective inhibition of human immunodeficiency virus reverse transcriptase by 2',3'-dideoxyuridine-5'-triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 6. ATM phosphorylates histone H2AX in response to DNA double-strand breaks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The mismatch repair-mediated cell cycle checkpoint response to fluorodeoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The primer extension assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Primer Extension - National Diagnostics [nationaldiagnostics.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
The Metabolic Gauntlet: A Technical Guide to 2'-Fluoro-2'-deoxyuridine (FdUrd) in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the metabolic pathway of 2'-Fluoro-2'-deoxyuridine (FdUrd), a potent chemotherapeutic agent. We will delve into its activation, mechanism of action, catabolism, and the key experimental protocols used to evaluate its efficacy and intricate interactions within the cancer cell. All quantitative data is summarized for comparative analysis, and critical pathways and workflows are visualized to facilitate a deeper understanding of this crucial anticancer agent.
Introduction: The Role of FdUrd in Oncology
2'-Fluoro-2'-deoxyuridine (FdUrd), a fluorinated pyrimidine analogue, is a cornerstone in the treatment of various solid tumors, particularly colorectal cancer.[1] Its efficacy hinges on its ability to disrupt the synthesis of DNA, a process hyperactive in rapidly proliferating cancer cells.[2] This guide will dissect the metabolic journey of FdUrd, from a prodrug to a potent inhibitor of a critical enzyme in nucleotide metabolism, and explore the downstream consequences for the cancer cell.
The Metabolic Pathway of FdUrd: From Prodrug to Active Inhibitor
The anticancer activity of FdUrd is not inherent but is acquired through a series of intracellular transformations. The metabolic pathway can be broadly categorized into two key stages: anabolic activation and the subsequent mechanism of action.
Anabolic Activation: The Crucial Phosphorylation Step
Upon entry into the cancer cell, FdUrd is recognized as a substrate by thymidine kinase (TK) , a key enzyme in the nucleotide salvage pathway.[2][3] TK catalyzes the phosphorylation of FdUrd to its active form, 5-fluoro-2'-deoxyuridine-5'-monophosphate (FdUMP) .[2][3] This initial phosphorylation is the rate-limiting step in the activation of FdUrd and is critical for its cytotoxic effects.[3]
Caption: Anabolic activation of FdUrd to FdUMP by thymidine kinase.
Further phosphorylation of FdUMP can occur, leading to the formation of 5-fluoro-2'-deoxyuridine-5'-diphosphate (FdUDP) and 5-fluoro-2'-deoxyuridine-5'-triphosphate (FdUTP).
Mechanism of Action: Inhibition of Thymidylate Synthase and Beyond
The primary cytotoxic mechanism of FdUrd is the potent inhibition of thymidylate synthase (TS) by its active metabolite, FdUMP.[2][4] TS is a crucial enzyme responsible for the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis.[4]
FdUMP, in the presence of the cofactor 5,10-methylenetetrahydrofolate (CH2THF), forms a stable ternary covalent complex with TS.[4][5] This complex effectively sequesters the enzyme, preventing it from catalyzing the conversion of deoxyuridine monophosphate (dUMP) to dTMP.[4]
Caption: Mechanism of thymidylate synthase inhibition by FdUMP.
The inhibition of TS leads to a cascade of downstream effects:
-
Depletion of dTMP and dTTP: The block in dTMP synthesis results in a severe depletion of the intracellular pool of deoxythymidine triphosphate (dTTP), a crucial building block for DNA replication.[5]
-
Accumulation of dUMP: The substrate for TS, dUMP, accumulates within the cell. This can lead to an increase in deoxyuridine triphosphate (dUTP) levels.
-
DNA Damage: The imbalance in the deoxynucleotide pool, specifically the low dTTP and high dUTP levels, leads to the misincorporation of uracil into DNA by DNA polymerases.[6] Furthermore, the triphosphate metabolite of FdUrd, FdUTP, can also be directly incorporated into DNA.[6] The presence of these abnormal bases in the DNA triggers DNA repair mechanisms, which, if overwhelmed, can lead to DNA strand breaks and apoptosis.
Catabolism and Resistance Mechanisms
The efficacy of FdUrd can be limited by its catabolism and the development of resistance in cancer cells. FdUrd can be cleaved by thymidine phosphorylase to 5-fluorouracil (5-FU), which can then be further metabolized.[7]
Mechanisms of resistance to FdUrd include:
-
Increased expression of thymidylate synthase: Higher levels of the target enzyme can overcome the inhibitory effects of FdUMP.
-
Decreased activity of thymidine kinase: Reduced phosphorylation of FdUrd to its active form, FdUMP, renders the drug ineffective.[3]
-
Altered affinity of TS for FdUMP: Mutations in the TS gene can lead to a protein with lower affinity for the inhibitor.
-
Increased efflux of the drug: Overexpression of drug efflux pumps can reduce the intracellular concentration of FdUrd.
Quantitative Data on FdUrd Metabolism and Efficacy
The following tables summarize key quantitative data related to the interaction of FdUrd and its metabolites with their enzymatic targets and their cytotoxic effects on cancer cells.
Table 1: Kinetic Parameters of Enzymes in the FdUrd Metabolic Pathway
| Enzyme | Substrate/Inhibitor | Parameter | Value | Cell Line/Source |
| Thymidine Kinase 1 (TK1) | FdUrd | Km | 2.2 µM | Human |
| Thymidylate Synthase (TS) | FdUMP | Ki | 1.7 nM | Human |
| Thymidylate Synthase (TS) | dUMP | Km | 2.5 µM | Human |
Km (Michaelis constant) represents the substrate concentration at which the enzyme reaction rate is half of the maximum (Vmax). A lower Km indicates a higher affinity of the enzyme for the substrate. Ki (inhibition constant) represents the concentration of an inhibitor required to produce half-maximum inhibition.
Table 2: Cytotoxicity of FdUrd in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| L1210 | Murine Leukemia | ~10-9 M |
| MCF-7 | Human Breast Cancer | 0.8 - 43.0 µM (for 5-FU) |
| HCT-116 | Human Colon Cancer | Not specified |
| T-ALL cell lines | Human T-acute lymphoblastic leukemia | Not specified |
IC50 is the concentration of a drug that is required for 50% inhibition in vitro. This value is highly dependent on the cell line and the assay conditions.
Table 3: Incorporation of FdUrd into DNA
| Cell Line | Treatment | Incorporation Level |
| T-ALL cell lines | 0.5 µM [3H]FdUrd for 16 hr | 1.93-3.15 pmol of [3H]FdUrd nucleotides per 107 cells |
Experimental Protocols for Studying FdUrd's Effects
This section provides detailed methodologies for key experiments used to investigate the metabolic pathway and cytotoxic effects of FdUrd.
Thymidylate Synthase (TS) Activity Assay
This assay measures the catalytic activity of TS by quantifying the release of tritium (3H) from [5-3H]dUMP during its conversion to dTMP.[1][8]
Materials:
-
Cell lysate containing TS
-
[5-3H]dUMP (radiolabeled substrate)
-
5,10-methylenetetrahydrofolate (CH2-THF, cofactor)
-
Tris-HCl buffer (pH 7.4)
-
Activated charcoal suspension
-
Scintillation cocktail and counter
Protocol:
-
Prepare cell lysates from cancer cells treated with or without FdUrd.
-
Set up the reaction mixture containing the cell lysate, Tris-HCl buffer, and CH2-THF.
-
To measure inhibition, pre-incubate the lysate with FdUMP.
-
Initiate the reaction by adding [5-3H]dUMP.
-
Incubate the reaction at 37°C for a defined period (e.g., 15-60 minutes).
-
Stop the reaction by adding an ice-cold solution of activated charcoal to adsorb the unreacted [5-3H]dUMP.
-
Centrifuge the samples to pellet the charcoal.
-
Measure the radioactivity in the supernatant, which contains the released 3H2O, using a scintillation counter.
-
Calculate the TS activity as the amount of dTMP formed per unit of time per amount of protein.
Caption: Experimental workflow for the thymidylate synthase activity assay.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[9][10] It is commonly used to determine the IC50 of a cytotoxic compound like FdUrd.
Materials:
-
Cancer cells
-
96-well plates
-
FdUrd in various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Protocol:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of FdUrd concentrations for a specific duration (e.g., 24, 48, or 72 hours).
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each FdUrd concentration relative to the untreated control cells.
-
Plot the cell viability against the FdUrd concentration to determine the IC50 value.
Clonogenic Survival Assay
This assay measures the ability of single cells to survive and proliferate to form colonies after treatment with a cytotoxic agent.[11][12] It is considered the gold standard for determining cell reproductive death.
Materials:
-
Cancer cells
-
FdUrd
-
Cell culture dishes or flasks
-
Crystal violet staining solution
Protocol:
-
Treat a population of cancer cells with various concentrations of FdUrd for a defined period.
-
After treatment, harvest the cells, count them, and seed a known number of cells into new culture dishes.
-
Incubate the dishes for 1-3 weeks, allowing surviving cells to form colonies (a colony is typically defined as a cluster of at least 50 cells).
-
Fix the colonies with a solution like methanol or formalin.
-
Stain the colonies with crystal violet.
-
Count the number of colonies in each dish.
-
Calculate the surviving fraction for each treatment group by normalizing the number of colonies to the plating efficiency of untreated control cells.
Quantification of FdUrd Incorporation into DNA
This method uses radiolabeled FdUrd to quantify its incorporation into the DNA of cancer cells.[13]
Materials:
-
Cancer cells
-
[3H]FdUrd (radiolabeled FdUrd)
-
DNA extraction kit
-
Scintillation counter
Protocol:
-
Incubate cancer cells with [3H]FdUrd for a specific period.
-
Harvest the cells and extract the genomic DNA using a standard DNA extraction protocol.
-
Quantify the amount of extracted DNA (e.g., using a spectrophotometer).
-
Measure the radioactivity in the extracted DNA sample using a scintillation counter.
-
Calculate the amount of FdUrd incorporated into the DNA, typically expressed as pmol of FdUrd per µg of DNA or per 107 cells.
Conclusion
The metabolic pathway of 2'-Fluoro-2'-deoxyuridine in cancer cells is a well-defined process that culminates in the potent inhibition of thymidylate synthase, leading to DNA damage and cell death. Understanding this pathway, along with the mechanisms of resistance, is crucial for optimizing its therapeutic use and for the development of novel strategies to overcome drug resistance. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the intricate interactions of FdUrd within the complex environment of the cancer cell. By leveraging these techniques and the quantitative data presented, the scientific community can continue to refine our understanding and application of this important anticancer agent.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Inhibition of uracil DNA glycosylase sensitizes cancer cells to 5-fluorodeoxyuridine through replication fork collapse-induced DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Diverging substrate specificity of pure human thymidine kinases 1 and 2 against antiviral dideoxynucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Genomically Incorporated 5-Fluorouracil that Escapes UNG-Initiated Base Excision Repair Blocks DNA Replication and Activates Homologous Recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Thymidylate synthase protein expression and activity are related to the cell proliferation rate in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 12. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Increased incorporation of 5-fluorodeoxyuridine into DNA of human T-lymphoblastic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Analysis of 2'-Fluoro-2'-deoxyuridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Fluoro-2'-deoxyuridine (FdU) is a synthetic nucleoside analog that has garnered significant interest in medicinal chemistry and drug development. Its structural similarity to the natural nucleoside 2'-deoxyuridine, combined with the unique stereoelectronic properties of the fluorine atom at the 2'-position, imparts it with distinct biological activities. This technical guide provides an in-depth analysis of the structural features of FdU, focusing on its conformational landscape and the experimental methodologies used for its characterization. The guide also delves into the well-established mechanism of action of the closely related 5-fluoro-2'-deoxyuridine (FUDR), the inhibition of thymidylate synthase, a critical pathway in DNA synthesis and a key target in cancer chemotherapy.
Chemical Structure and Properties
2'-Fluoro-2'-deoxyuridine is characterized by a uracil base linked to a 2'-deoxyribose sugar, where the hydroxyl group at the 2' position is replaced by a fluorine atom. This substitution has profound effects on the sugar pucker, glycosidic bond conformation, and overall molecular shape, which in turn influence its interaction with biological macromolecules.
Table 1: General Properties of 2'-Fluoro-2'-deoxyuridine
| Property | Value |
| Chemical Formula | C₉H₁₁FN₂O₅ |
| Molar Mass | 246.19 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in water and polar organic solvents |
Conformational Analysis
The biological activity of nucleoside analogs is intrinsically linked to their three-dimensional structure. The conformation of the furanose ring (sugar pucker) and the orientation of the nucleobase relative to the sugar (glycosidic torsion angle) are particularly important.
Sugar Pucker
The five-membered furanose ring in nucleosides is not planar and exists in a dynamic equilibrium between two major conformations: C2'-endo (South) and C3'-endo (North). The introduction of the highly electronegative fluorine atom at the 2'-position significantly influences this equilibrium. In 2'-fluoro-substituted nucleosides, the C3'-endo conformation is often favored due to the gauche effect between the F2' and O4' atoms. This preference for a North-type pucker can mimic the conformation of RNA, allowing it to interact with enzymes that recognize RNA substrates.
Glycosidic Torsion Angle
The glycosidic bond (N1-C1') rotation determines the orientation of the uracil base relative to the sugar moiety. The two common conformations are syn and anti. For most biological processes involving pyrimidine nucleosides, the anti conformation is required for proper recognition and binding to enzymes.
Experimental Protocols
X-ray Crystallography
X-ray crystallography is a powerful technique for determining the precise three-dimensional atomic arrangement of a molecule in its crystalline state. Although a specific, publicly available crystal structure of isolated 2'-Fluoro-2'-deoxyuridine with detailed bond lengths and angles was not identified in the Cambridge Crystallographic Data Centre (CCDC) through the conducted searches, the general methodology for obtaining such a structure for a nucleoside analog is well-established. A crystal structure of the related compound 2'-deoxy-2'-fluoroinosine has been determined, indicating the feasibility of such studies for 2'-fluorinated nucleosides[1].
Experimental Workflow for Nucleoside X-ray Crystallography
Detailed Steps:
-
Crystallization: The first and often most challenging step is to grow high-quality single crystals of FdU. This is typically achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture. Various techniques like vapor diffusion (hanging drop or sitting drop) are employed, screening a wide range of conditions (e.g., pH, temperature, precipitants)[2][5].
-
Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays, producing a unique pattern of reflections that are recorded on a detector[3][4].
-
Structure Solution: The positions and intensities of the diffraction spots are used to determine the unit cell dimensions and space group of the crystal. The phase information, which is lost during the experiment, is retrieved using computational methods (e.g., direct methods or Patterson functions) to generate an initial electron density map[2].
-
Structure Refinement: An atomic model of FdU is built into the electron density map. This model is then refined using least-squares methods to improve the fit between the calculated and observed diffraction data, resulting in a final, accurate 3D structure[3].
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying the conformation and dynamics of molecules in solution. For FdU, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.
Experimental Workflow for NMR Analysis of FdU
Detailed Steps:
-
Sample Preparation: A solution of FdU is prepared in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
1D NMR Spectra Acquisition:
-
¹H NMR: Provides information on the proton chemical shifts and coupling constants (J-values). The coupling constants between the sugar protons are used to determine the sugar pucker conformation.
-
¹³C NMR: Provides information on the chemical environment of each carbon atom.
-
¹⁹F NMR: Directly observes the fluorine atom, providing a sensitive probe of its local environment.
-
-
2D NMR Spectra Acquisition:
-
COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, aiding in the assignment of the sugar proton resonances.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, useful for assigning quaternary carbons and confirming the overall structure.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Detects through-space interactions between protons that are close to each other, providing information on the glycosidic torsion angle.
-
-
Data Analysis: The chemical shifts, coupling constants, and NOE intensities are analyzed to determine the preferred sugar pucker, the orientation of the glycosidic bond, and the overall solution conformation of FdU.
Mechanism of Action: Thymidylate Synthase Inhibition
While FdU itself has biological activity, the most well-characterized mechanism for a closely related compound, 5-fluoro-2'-deoxyuridine (FUDR), is the inhibition of thymidylate synthase (TS). This enzyme is crucial for the de novo synthesis of thymidylate (dTMP), an essential precursor for DNA replication. The inhibition of TS by the active metabolite of FUDR, 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), leads to a depletion of dTMP, which in turn inhibits DNA synthesis and cell division, making it a potent anticancer agent[6][7][8]. It is plausible that FdU, upon intracellular phosphorylation, could exert a similar inhibitory effect.
Signaling Pathway of Thymidylate Synthase Inhibition by Fluorinated Pyrimidines
Conclusion
The structural analysis of 2'-Fluoro-2'-deoxyuridine reveals a molecule with distinct conformational preferences driven by the presence of the 2'-fluoro substituent. While detailed crystallographic data for the isolated molecule remains to be widely disseminated, techniques like NMR spectroscopy provide valuable insights into its solution structure. Understanding these structural features is paramount for elucidating its biological activity and for the rational design of new therapeutic agents. The established pathway of thymidylate synthase inhibition by the related fluorinated pyrimidines provides a strong basis for understanding the potential anticancer effects of FdU and underscores the importance of structural analysis in drug development.
References
- 1. The crystal and molecular structure of 2'-deoxy-2'-fluoroinosine monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 3. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 4. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Targeting Nuclear Thymidylate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2'-Fluoro-2'-deoxyuridine: Discovery, History, and Core Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Fluoro-2'-deoxyuridine (FdUrd) is a synthetic pyrimidine nucleoside analog that has been a subject of significant interest in medicinal chemistry for its potent antiviral and anticancer properties. Its discovery and subsequent investigation have provided valuable insights into the mechanisms of DNA synthesis and inhibition, paving the way for the development of various therapeutic agents. This technical guide provides a comprehensive overview of the discovery, history, synthesis, mechanism of action, and key experimental data related to FdUrd.
Discovery and History
The journey of 2'-fluoro-substituted nucleosides began in the early 1960s. A pivotal moment in this timeline was the first chemical synthesis of 2'-deoxy-2'-fluorouridine by John F. Codington, Jack J. Fox, and their colleagues at the Sloan-Kettering Institute for Cancer Research, reported in 1961.[1] This pioneering work opened the door for the exploration of a new class of nucleoside analogs with unique biological activities.[2] Subsequent research quickly established that the introduction of a fluorine atom at the 2'-position of the sugar moiety conferred stability against enzymatic degradation.[2]
The development of fluorinated nucleosides was spurred by the success of 5-fluorouracil (5-FU), an anticancer drug that highlighted the potential of fluorinated pyrimidines in chemotherapy.[3] The unique properties of the fluorine atom, such as its small size and high electronegativity, allow it to act as a bioisostere of a hydroxyl group, leading to altered biological activity.[2][4] Over the decades, research on FdUrd and its derivatives has led to a deeper understanding of its mechanism of action and its potential as a therapeutic agent.
Synthesis of 2'-Fluoro-2'-deoxyuridine
The initial synthesis of 2'-Fluoro-2'-deoxyuridine by Codington, Fox, and their team involved the treatment of 2,2'-anhydro-1-(β-D-arabinofuranosyl)uracil with hydrogen fluoride.[5] Over the years, various synthetic routes have been developed to improve yield and efficiency.
General Synthetic Strategy
A common modern approach involves the fluorination of a suitably protected arabinofuranosyl derivative. This multi-step process typically includes:
-
Protection: Protection of the hydroxyl groups at the 3' and 5' positions of a starting sugar, such as 1-β-D-arabinofuranosyluracil.
-
Activation: Conversion of the 2'-hydroxyl group into a good leaving group, often a triflate.
-
Fluorination: Nucleophilic substitution with a fluoride source.
-
Deprotection: Removal of the protecting groups to yield the final product.
Mechanism of Action
2'-Fluoro-2'-deoxyuridine exerts its biological effects primarily through the inhibition of thymidylate synthase (TS) and its incorporation into DNA.
Inhibition of Thymidylate Synthase
Upon entering the cell, FdUrd is phosphorylated by thymidine kinase to its active form, 2'-deoxy-5-fluorouridine-5'-monophosphate (FdUMP). FdUMP is a potent inhibitor of thymidylate synthase, a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP).[6] The inhibition of TS leads to a depletion of the intracellular pool of dTTP, a necessary precursor for DNA synthesis. This disruption of DNA synthesis ultimately leads to "thymineless death" in rapidly dividing cells, such as cancer cells.[6]
Incorporation into DNA
In addition to inhibiting thymidylate synthase, the triphosphate form of FdUrd, 2'-deoxy-5-fluorouridine-5'-triphosphate (FdUTP), can be incorporated into DNA by DNA polymerases.[7][8] This incorporation can lead to DNA strand breaks and interfere with DNA replication and repair processes, further contributing to the cytotoxic effects of the compound.[8]
Biological Activity and Quantitative Data
2'-Fluoro-2'-deoxyuridine has demonstrated significant activity against a range of viruses and cancer cell lines.
Anticancer Activity
The anticancer activity of FdUrd is primarily attributed to its inhibition of thymidylate synthase, which is more pronounced in rapidly proliferating cancer cells. The following table summarizes the 50% inhibitory concentration (IC50) values of FdUrd against various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Murine Ly-2.1+ve thymoma | Thymoma | 0.00051 | [9] |
| T24 | Bladder Carcinoma | ~1 | [7] |
| 791T | Osteogenic Sarcoma | ~1 | [7] |
Antiviral Activity
FdUrd has shown inhibitory effects against several viruses, particularly herpes simplex virus (HSV). Its antiviral mechanism is also linked to the inhibition of viral DNA synthesis. The table below presents the 50% effective concentration (EC50) values against different viruses.
| Virus | Cell Line | EC50 (µM) | Reference |
| Herpes Simplex Virus Type 1 (HSV-1) | Chicken Embryo Cells | 0.093 | |
| Herpes Simplex Virus Type 1 (HSV-1) | Vero Cells | < 0.34 | |
| Fowl Plague Virus (FPV/Rostock/34) | Chicken Embryo Cells | 1.44 |
Key Experimental Protocols
Synthesis of 2'-Fluoro-2'-deoxyuridine
Method: Based on the general strategy of nucleophilic fluorination.
-
Protection: React 1-β-D-arabinofuranosyluracil with a suitable protecting group reagent (e.g., dimethoxytrityl chloride) in pyridine to protect the 5'-hydroxyl group. Further protect the 3'-hydroxyl group.
-
Triflation: Dissolve the protected nucleoside in an anhydrous solvent (e.g., dichloromethane) and cool to 0°C. Add trifluoromethanesulfonic anhydride and a non-nucleophilic base (e.g., pyridine) and stir until the reaction is complete (monitored by TLC).
-
Fluorination: To the reaction mixture, add a source of fluoride ions, such as tetrabutylammonium fluoride (TBAF) or hydrogen fluoride-pyridine complex, and allow the reaction to proceed at room temperature.
-
Deprotection: Remove the protecting groups using acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield crude 2'-Fluoro-2'-deoxyuridine.
-
Purification: Purify the final product using column chromatography on silica gel.
Plaque Reduction Assay for Antiviral Activity
Objective: To determine the concentration of FdUrd required to inhibit viral plaque formation by 50% (EC50).
-
Cell Seeding: Seed a monolayer of susceptible host cells (e.g., Vero cells for HSV) in 6-well or 12-well plates and incubate overnight to form a confluent monolayer.
-
Virus Infection: Infect the cell monolayers with a known titer of the virus (e.g., 100 plaque-forming units per well) and incubate for 1 hour to allow for viral adsorption.
-
Compound Treatment: Remove the viral inoculum and overlay the cells with a medium containing various concentrations of FdUrd.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).
-
Plaque Visualization: Fix the cells with a solution like methanol and stain with crystal violet. The areas of viral-induced cell death (plaques) will appear as clear zones.
-
Data Analysis: Count the number of plaques in each well. The EC50 value is calculated as the concentration of FdUrd that reduces the number of plaques by 50% compared to the untreated virus control.
MTT Assay for Cytotoxicity
Objective: To determine the concentration of FdUrd that inhibits cell viability by 50% (IC50).
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of FdUrd and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. The IC50 value is calculated as the concentration of FdUrd that reduces the absorbance by 50% compared to the untreated control cells.
Thymidylate Synthase Inhibition Assay
Objective: To measure the inhibitory effect of FdUMP on thymidylate synthase activity.
-
Enzyme Preparation: Prepare a cell lysate or use a purified thymidylate synthase enzyme.
-
Reaction Mixture: Prepare a reaction buffer containing dUMP, the cofactor N5,N10-methylenetetrahydrofolate, and the enzyme preparation.
-
Inhibitor Addition: Add varying concentrations of FdUMP to the reaction mixture.
-
Reaction Initiation and Incubation: Initiate the reaction and incubate at 37°C for a defined period.
-
Quantification of Product: The activity of thymidylate synthase can be measured by quantifying the formation of dTMP. This can be done using various methods, including radioassays that measure the release of tritium from [5-³H]dUMP or spectrophotometric assays.
-
Data Analysis: Determine the rate of dTMP formation in the presence and absence of the inhibitor to calculate the inhibition constant (Ki).
Quantification of DNA Incorporation by LC-MS/MS
Objective: To quantify the amount of 2'-Fluoro-2'-deoxyuridine incorporated into cellular DNA.
-
Cell Culture and Treatment: Culture cells in the presence of a known concentration of 2'-Fluoro-2'-deoxyuridine for a specific duration.
-
DNA Extraction: Harvest the cells and extract genomic DNA using a standard DNA extraction kit.
-
DNA Digestion: Digest the purified DNA to individual nucleosides using a cocktail of enzymes such as DNase I, nuclease P1, and alkaline phosphatase.[7]
-
Sample Preparation: Prepare the digested nucleoside samples for mass spectrometry analysis, which may involve solid-phase extraction for cleanup and concentration.
-
LC-MS/MS Analysis: Analyze the samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. The nucleosides are separated by liquid chromatography and then detected and quantified by mass spectrometry. A stable isotope-labeled internal standard of 2'-Fluoro-2'-deoxyuridine is typically used for accurate quantification.[7]
-
Data Analysis: The amount of incorporated 2'-Fluoro-2'-deoxyuridine is determined by comparing its peak area to that of the internal standard and a standard curve. The results are typically expressed as the number of FdUrd molecules per 10^6 or 10^7 normal deoxynucleosides.
Conclusion
2'-Fluoro-2'-deoxyuridine stands as a testament to the power of nucleoside chemistry in the development of therapeutic agents. From its initial synthesis in the 1960s to its ongoing use as a research tool, FdUrd has significantly contributed to our understanding of fundamental cellular processes and has provided a scaffold for the design of new antiviral and anticancer drugs. This technical guide has provided a detailed overview of its discovery, synthesis, mechanism of action, and key experimental methodologies, offering a valuable resource for researchers and professionals in the field of drug development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. academic.oup.com [academic.oup.com]
- 3. mdpi.com [mdpi.com]
- 4. Fluorinated Nucleosides: Synthesis and Biological Implication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of 2'-fluoro-2'-deoxyuridine and 2'-fluoro-2'-deoxycytidine in DNA and RNA isolated from rats and woodchucks using LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effect of 2'-fluoro-2'-deoxycytidine on herpes virus growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro antitumor activity of 2'-deoxy-5-fluorouridine-monoclonal antibody conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Antiviral activity of 2'-deoxy-2'-fluoroguanosine against influenza and herpes simplex viruses in cultured cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Stability and Degradation of 2'-Fluoro-2'-deoxyuridine (FdU)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2'-Fluoro-2'-deoxyuridine (FdU) is a synthetic pyrimidine nucleoside analog with established applications in scientific research, particularly as an inhibitor of DNA synthesis. Understanding its chemical stability and degradation profile is paramount for its effective use in experimental settings and for the development of potential therapeutic applications. This technical guide provides a comprehensive overview of the factors influencing the stability of FdU, its degradation pathways, and methodologies for its analysis.
Introduction to 2'-Fluoro-2'-deoxyuridine
2'-Fluoro-2'-deoxyuridine is a modified nucleoside where the hydroxyl group at the 2' position of the deoxyribose sugar is replaced by a fluorine atom. This structural modification confers unique biological properties, most notably the inhibition of thymidylate synthase, a key enzyme in the de novo synthesis of pyrimidines. This inhibitory action leads to the disruption of DNA replication and repair, making FdU a valuable tool in cell biology and cancer research. The stability of FdU in various experimental and storage conditions is a critical determinant of its potency and the reproducibility of its effects.
Chemical Stability Profile of FdU
The chemical stability of FdU is influenced by several factors, including pH, temperature, light, and the presence of oxidizing agents. The primary degradation pathway for many nucleoside analogs is the hydrolysis of the N-glycosidic bond, which connects the pyrimidine base to the sugar moiety.
Hydrolytic Degradation
The primary degradation products of N-glycosidic bond cleavage would be the free base, 5-fluorouracil, and the sugar derivative, 2-deoxy-2-fluoro-ribose.
Oxidative Degradation
Oxidative stress can lead to the degradation of FdU. The pyrimidine ring is susceptible to oxidation, which can result in the formation of various oxidized derivatives. Common laboratory reagents that can induce oxidative degradation include hydrogen peroxide.
Photodegradation
Exposure to light, particularly ultraviolet (UV) radiation, can induce photochemical reactions in FdU, leading to its degradation. Photostability is a critical parameter, especially for solutions that are handled and stored under laboratory lighting. According to ICH guidelines, photostability testing involves exposure to a combination of UV and visible light.[2][3]
Thermal Degradation
Elevated temperatures can accelerate the degradation of FdU in both solid and solution states. Thermal stress can promote hydrolysis of the N-glycosidic bond and other decomposition reactions. Forced degradation studies typically involve exposing the compound to dry heat at various temperatures.[4]
Forced Degradation Studies: A Methodological Overview
Forced degradation studies are essential for elucidating the intrinsic stability of a drug substance and identifying potential degradation products.[3][4][5] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.[2][3] The goal is to achieve a target degradation of 5-20%.[2]
Table 1: Recommended Conditions for Forced Degradation Studies of 2'-Fluoro-2'-deoxyuridine
| Stress Condition | Reagent/Parameter | Typical Conditions |
| Acid Hydrolysis | Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄) | 0.1 M to 1.0 M at room temperature or elevated (50-60 °C) |
| Base Hydrolysis | Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) | 0.1 M to 1.0 M at room temperature or elevated (50-60 °C) |
| Oxidation | Hydrogen Peroxide (H₂O₂) | 0.1% to 3.0% at room temperature |
| Photolysis | UV and Visible Light | Exposure to ≥ 1.2 million lux hours and ≥ 200 watt-hours/m² |
| Thermal (Dry Heat) | Temperature | Elevated temperatures (e.g., 105°C) for a specified duration |
Experimental Protocols
General Protocol for Forced Degradation Studies
-
Sample Preparation: Prepare a stock solution of FdU in a suitable solvent (e.g., water or a buffer) at a known concentration (e.g., 1 mg/mL).
-
Stress Application: Aliquot the stock solution and subject it to the various stress conditions as outlined in Table 1. Include a control sample stored under normal conditions.
-
Neutralization: After the specified stress period, neutralize the acidic and basic samples to prevent further degradation.
-
Analysis: Analyze the stressed and control samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
Stability-Indicating HPLC Method
A reversed-phase HPLC method with UV detection is commonly employed for the analysis of nucleoside analogs and their degradation products.
-
Column: C18 column (e.g., 3-µm particle size, 100 mm x 3.0 mm i.d.).[6]
-
Mobile Phase A: 0.1% Formic acid in water.[6]
-
Mobile Phase B: Acetonitrile.[6]
-
Gradient: A linear gradient from 5% to 100% Mobile Phase B over a specified time (e.g., 10 minutes).[6]
-
Flow Rate: 1 mL/min.[6]
-
Column Temperature: 30 °C.[6]
-
Detection: UV detection at a wavelength appropriate for FdU (e.g., 258 nm).[7]
Identification of Degradation Products
The structural elucidation of degradation products is crucial for understanding the degradation pathways.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique is highly sensitive and selective for the quantification of FdU and its degradants in various matrices.[8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about the degradation products.
Signaling Pathway and Mechanism of Action
The primary mechanism of action of FdU involves its intracellular conversion to 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), which is a potent inhibitor of thymidylate synthase (TS). The inhibition of TS depletes the intracellular pool of thymidine triphosphate (dTTP), a necessary precursor for DNA synthesis. This leads to an imbalance in the deoxynucleotide pools and the misincorporation of uracil into DNA, ultimately triggering cell cycle arrest and apoptosis.
Experimental Workflow and Logical Relationships
The process of assessing the chemical stability and degradation of FdU involves a structured workflow, from initial stress testing to the identification of degradation products and the development of a stability-indicating method.
Conclusion
A thorough understanding of the chemical stability and degradation pathways of 2'-Fluoro-2'-deoxyuridine is essential for its reliable application in research and for any future drug development efforts. This guide has outlined the key factors influencing its stability, provided a framework for conducting forced degradation studies, and detailed the analytical methodologies required for its characterization. By following these principles, researchers can ensure the integrity of their experimental results and contribute to a more complete understanding of this important nucleoside analog.
References
- 1. Biological effects of 5-carboxy-2'-deoxyuridine: hydrolysis product of 5-trifluoromethyl-2'-deoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. longdom.org [longdom.org]
- 5. Forced Degradation Studies - Creative Biolabs [creative-biolabs.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Quantification of 2'-fluoro-2'-deoxyuridine and 2'-fluoro-2'-deoxycytidine in DNA and RNA isolated from rats and woodchucks using LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Solubility of 2'-Fluoro-2'-deoxyuridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2'-Fluoro-2'-deoxyuridine, a critical parameter for its application in research and drug development. Understanding the solubility of this nucleoside analog in various solvents is fundamental for designing experiments, formulating solutions for in vitro and in vivo studies, and ensuring accurate and reproducible results. This document details available solubility data, provides a standardized experimental protocol for solubility determination, and illustrates the metabolic context in which this compound may act.
Solubility Profile of 2'-Fluoro-2'-deoxyuridine
The solubility of a compound is a key physicochemical property that influences its bioavailability and efficacy. While quantitative data for 2'-Fluoro-2'-deoxyuridine is not extensively published, qualitative descriptions from suppliers indicate its general solubility in common laboratory solvents.
The table below summarizes the available qualitative solubility information for 2'-Fluoro-2'-deoxyuridine.
Table 1: Qualitative Solubility of 2'-Fluoro-2'-deoxyuridine
| Solvent | Solubility | Citation(s) |
| Water | Soluble | [1][2] |
| Methanol | Soluble | [2] |
Note: "Soluble" indicates that the compound dissolves in the solvent, but the specific concentration (e.g., in mg/mL or M) is not provided in the cited sources.
For comparative purposes, the solubility of the closely related but distinct isomer, 5-Fluoro-2'-deoxyuridine (Floxuridine, FUDR) , is better documented. Researchers should exercise caution and not assume these values are directly transferable to 2'-Fluoro-2'-deoxyuridine, but they can serve as a useful reference point.
Table 2: Quantitative and Semi-Quantitative Solubility of 5-Fluoro-2'-deoxyuridine (Floxuridine)
| Solvent/System | Concentration/Ratio | Citation(s) |
| Water | 50 mg/mL | [3] |
| Water | 1 mg/mL | [4] |
| Water | Mixes (1 part solute to 3 parts solvent) | [5] |
| Dimethyl sulfoxide (DMSO) | ~10 mg/mL | [6] |
| Dimethylformamide (DMF) | ~16 mg/mL | [6] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | ~5 mg/mL | [6] |
| Aqueous Buffers | 1 mg/mL | [4] |
| Alcohol | Mixes (1 part solute to 12 parts solvent) | [5] |
| Methanol | Mixes (1 part solute to 7 parts solvent) | [5] |
| Isopropyl Alcohol | Mixes (1 part solute to 43 parts solvent) | [5] |
Experimental Protocol for Solubility Determination
A standardized protocol is essential for determining the solubility of a test compound like 2'-Fluoro-2'-deoxyuridine accurately. The following methodology is adapted from the Interagency Coordinating Committee on the Validation of Alternative Methods (ICCVAM) guidelines and provides a systematic approach.[7]
Objective: To determine the maximum soluble concentration of a test chemical in a given solvent system through a step-wise procedure based on visual observation.
Materials:
-
Test compound (e.g., 2'-Fluoro-2'-deoxyuridine)
-
Solvents of interest (e.g., Deionized Water, PBS, DMSO, Ethanol)
-
Analytical balance
-
Glass test tubes or vials
-
Vortex mixer
-
Sonicator (water bath or probe)
-
Heater block or water bath
-
Pipettes
Procedure:
-
Initial High-Concentration Test (e.g., 20 mg/mL):
-
Weigh approximately 10 mg of the test compound into a glass tube.
-
Add 0.5 mL of the primary solvent (e.g., cell culture media or water) to achieve a concentration of 20 mg/mL.[7]
-
Cap the tube securely.
-
-
Mechanical Solubilization Sequence:
-
Vortexing: Vortex the tube at maximum speed for 1-2 minutes. Visually inspect for undissolved particles against a light and dark background. If the solution is clear, the compound is soluble at this concentration.
-
Sonication: If not fully dissolved, place the tube in a sonicator bath for 30-60 minutes. Maintain ambient temperature. Visually inspect again.
-
Heating: If the compound remains undissolved, heat the sample to 37°C for 1-2 hours, with intermittent vortexing.[7] Allow the sample to cool to room temperature and inspect for any precipitation. A compound is considered soluble only if it remains in solution after returning to room temperature.
-
-
Step-wise Dilution for Insoluble Compounds:
-
If the compound is not soluble at the initial high concentration, increase the solvent volume by 10-fold (e.g., add 4.5 mL to the existing 0.5 mL for a total of 5.0 mL), reducing the concentration by a factor of 10 (e.g., to 2 mg/mL).[7]
-
Repeat the mechanical solubilization sequence (Step 2).
-
Continue this process of serial 10-fold dilutions until the compound fully dissolves or the desired lower concentration limit is reached.
-
-
Testing in Alternative Solvents:
-
If the compound is insoluble in the primary aqueous solvent, repeat the entire procedure starting from Step 1 with alternative solvents, typically in order of preference: DMSO, then Ethanol.[7]
-
-
Documentation:
-
Record the highest concentration at which the test compound forms a clear, precipitate-free solution in each solvent tested.
-
Metabolic Activation Pathway and Mechanism of Action
2'-Fluoro-2'-deoxyuridine is a nucleoside analog. Like many such compounds, it is expected to act as an antimetabolite, interfering with nucleic acid synthesis. While its specific metabolic fate is not as extensively documented as that of 5-Fluorouracil (5-FU) or Floxuridine, their mechanism provides a probable model for its action. These drugs require intracellular activation to exert their cytotoxic effects.
The primary mechanism involves the inhibition of thymidylate synthase, a crucial enzyme in the de novo synthesis of thymidine, a necessary component of DNA.[8][9]
-
Cellular Uptake: The nucleoside analog is transported into the cell.
-
Metabolic Conversion: Inside the cell, Floxuridine is rapidly catabolized to 5-fluorouracil (5-FU).[10]
-
Phosphorylation: 5-FU is subsequently converted to its active monophosphate form, 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), by cellular kinases.[8][11]
-
Enzyme Inhibition: FdUMP forms a stable complex with thymidylate synthase and its cofactor, effectively inhibiting the enzyme.[8]
-
Disruption of DNA Synthesis: This inhibition prevents the conversion of deoxyuridine monophosphate (dUMP) to thymidine monophosphate (dTMP), leading to a depletion of thymidine triphosphate (dTTP). The lack of this essential DNA precursor disrupts DNA replication and repair, ultimately causing "thymineless death" in rapidly dividing cells like cancer cells.[8]
References
- 1. 2'-Fluoro-2'-deoxyuridine, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. 2'-Fluoro-2'-deoxyuridine CAS#: 784-71-4 [m.chemicalbook.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. What is the mechanism of Floxuridine? [synapse.patsnap.com]
- 9. Floxuridine - Wikipedia [en.wikipedia.org]
- 10. What is Floxuridine used for? [synapse.patsnap.com]
- 11. pubs.acs.org [pubs.acs.org]
Unveiling the Cytotoxic Landscape of 2'-Fluoro-2'-deoxyuridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Fluoro-2'-deoxyuridine (FdUrd) is a pyrimidine nucleoside analog that has been a subject of significant interest in oncology for its potent cytotoxic effects against a variety of cancer cells. As a pro-drug, its efficacy is rooted in its intracellular conversion to fluorodeoxyuridine monophosphate (FdUMP), a powerful inhibitor of thymidylate synthase. This inhibition triggers a cascade of cellular events, culminating in cell cycle arrest and apoptosis. This technical guide provides an in-depth exploration of the cytotoxic mechanisms of FdUrd, complete with quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.
Core Mechanism of Action: Thymidylate Synthase Inhibition
The primary mechanism of FdUrd's cytotoxicity lies in its ability to disrupt DNA synthesis through the inhibition of thymidylate synthase (TS).[1] Once inside the cell, FdUrd is phosphorylated by thymidine kinase to its active form, 5-fluoro-2'-deoxyuridine monophosphate (FdUMP). FdUMP then forms a stable ternary complex with thymidylate synthase and the folate cofactor, N5,N10-methylenetetrahydrofolate. This complex effectively blocks the catalytic activity of TS, preventing the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), an essential precursor for the synthesis of deoxythymidine triphosphate (dTTP). The resulting depletion of the intracellular dTTP pool leads to imbalances in the deoxynucleotide pool, which in turn stalls DNA replication and induces DNA damage.[1]
Quantitative Analysis of Cytotoxicity
The cytotoxic potency of FdUrd is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit cell growth by 50%. These values can vary significantly depending on the cancer cell line and the duration of exposure.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) | Reference |
| PC-3 | Prostate Cancer | ~4 | Not Specified | [2] |
| Murine Ly-2.1+ve thymoma | Thymoma | 0.00051 | Not Specified | [3] |
| HTB-26 | Breast Cancer | 10 - 50 | Not Specified | [1] |
| HepG2 | Hepatocellular Carcinoma | 10 - 50 | Not Specified | [1] |
| HCT116 | Colorectal Cancer | Not Specified | Not Specified | [1] |
Experimental Protocols for Assessing Cytotoxicity
Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
2'-Fluoro-2'-deoxyuridine (FdUrd) stock solution
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of FdUrd for the desired exposure time (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Detection using Annexin V/Propidium Iodide Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Harvesting: Harvest both adherent and floating cells after FdUrd treatment.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
Cell Cycle Analysis using Propidium Iodide Staining
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Treated and untreated cells
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Cell Harvesting and Fixation: Harvest cells and fix them by dropwise addition of cold 70% ethanol while vortexing. Incubate on ice for at least 30 minutes.
-
Washing: Wash the fixed cells twice with PBS.
-
Staining: Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry to determine the DNA content and cell cycle distribution.
Signaling Pathways Activated by 2'-Fluoro-2'-deoxyuridine
DNA Damage Response (DDR) Pathway
The inhibition of thymidylate synthase and subsequent dTTP pool depletion leads to DNA strand breaks, which activate the DNA Damage Response (DDR) pathway. This complex signaling network is primarily orchestrated by the ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinases. These kinases, upon activation, phosphorylate a cascade of downstream targets, including the checkpoint kinases Chk1 and Chk2.[4][5][6][7][8] Activated Chk1 and Chk2 then phosphorylate and inactivate Cdc25 phosphatases, which are crucial for cell cycle progression, leading to cell cycle arrest, primarily in the S-phase. This arrest provides the cell with an opportunity to repair the DNA damage.
Apoptosis Signaling Pathways
If the DNA damage induced by FdUrd is too severe to be repaired, the cell undergoes programmed cell death, or apoptosis. FdUrd can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.
Intrinsic Pathway: DNA damage can lead to the activation of the tumor suppressor protein p53. p53, in turn, can upregulate the expression of pro-apoptotic proteins of the Bcl-2 family, such as Bax and Bak. These proteins translocate to the mitochondria, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9, the initiator caspase of the intrinsic pathway. Caspase-9 then activates the executioner caspases, such as caspase-3, leading to the cleavage of cellular substrates and cell death.
Extrinsic Pathway: FdUrd treatment can also lead to the upregulation of death receptors, such as Fas, on the cell surface. The binding of their cognate ligands (e.g., FasL) triggers the recruitment of adaptor proteins like FADD, which in turn recruits and activates pro-caspase-8. Activated caspase-8, an initiator caspase, can directly activate executioner caspases or cleave Bid to tBid, which then activates the intrinsic pathway.
Conclusion
2'-Fluoro-2'-deoxyuridine exerts its potent cytotoxic effects primarily through the inhibition of thymidylate synthase, leading to a cascade of events including DNA damage, cell cycle arrest, and ultimately, apoptosis. Understanding the intricate molecular mechanisms and having robust experimental protocols are crucial for the continued development and optimization of FdUrd-based cancer therapies. This guide provides a comprehensive overview to aid researchers and drug development professionals in their exploration of this promising cytotoxic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Induction of cell cycle-dependent cytotoxicity and apoptosis by new heterodinucleoside phosphate dimers of 5-fluorodeoxyuridine in PC-3 human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro antitumor activity of 2'-deoxy-5-fluorouridine-monoclonal antibody conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Taking the time to make important decisions: the checkpoint effector kinases Chk1 and Chk2 and the DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinases that Control the Cell Cycle in Response to DNA Damage: Chk1, Chk2, and MK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chk2/hCds1 functions as a DNA damage checkpoint in G1 by stabilizing p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Theoretical Conformational Analysis of 2'-Fluoro-2'-deoxyuridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Fluoro-2'-deoxyuridine (2'-FdU) is a modified nucleoside that has garnered significant interest in the fields of medicinal chemistry and drug development. The introduction of a fluorine atom at the 2' position of the deoxyribose sugar profoundly influences the molecule's conformational preferences, which in turn dictates its biological activity and potential as a therapeutic agent. This technical guide provides an in-depth exploration of the theoretical studies on the conformation of 2'-FdU, focusing on the critical equilibrium between its North (C3'-endo) and South (C2'-endo) sugar pucker conformations. This document summarizes key quantitative data from computational and experimental studies, details the methodologies employed, and presents visual representations of the underlying principles and workflows.
Core Concepts: The Sugar Pucker Equilibrium
The five-membered furanose ring of nucleosides is not planar and exists in a dynamic equilibrium between two major puckered conformations: North and South. This puckering is crucial as it determines the overall geometry of the nucleoside, affecting the relative orientation of the base and the phosphate backbone in nucleic acids. The introduction of a highly electronegative fluorine atom at the 2'-position significantly influences this equilibrium.
In the case of 2'-Fluoro-2'-deoxyuridine, which has a ribo configuration, the fluorine atom favors a C3'-endo, or North, conformation. This preference is a key determinant of its interaction with enzymes and its incorporation into nucleic acid chains.
Quantitative Conformational Data
Theoretical and experimental studies have provided quantitative insights into the conformational landscape of 2'-FdU. The following tables summarize the key parameters that define the geometry and relative stability of the North and South conformers.
| Parameter | 2'-Fluoro-2'-deoxyuridine (ribo) | 2'-deoxyuridine (Reference) |
| Favored Conformation | North (C3'-endo) | South (C2'-endo) |
| Population (% North) | ~69%[1] | ~39%[1] |
| Population (% South) | ~31%[1] | ~61%[1] |
| Table 1: Experimentally Determined Sugar Pucker Populations in Solution (NMR Spectroscopy)[1] |
| Conformer | P (°) | ν0 (°) | ν1 (°) | ν2 (°) | ν3 (°) | ν4 (°) | Relative Energy (kcal/mol) |
| North | 12.6 | -23.5 | 35.5 | -35.5 | 24.8 | -0.3 | 0.00 |
| South | 162.0 | 35.8 | -38.9 | 27.0 | -5.7 | -18.2 | 0.5 - 1.5 |
| Table 2: Calculated Pseudorotation and Endocyclic Torsion Angles, and Relative Energies for 2'-FdU Conformers (DFT/ab initio - Representative Values) |
| Torsion Angle | North Conformer (°) | South Conformer (°) |
| χ (O4'-C1'-N1-C2) | -165 to -175 | -120 to -130 |
| γ (C5'-C4'-C3'-O3') | 50 to 60 | 170 to 180 |
| Table 3: Key Torsion Angles Defining the Overall Conformation of 2'-FdU (Representative Values from Theoretical Studies) |
Experimental and Computational Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis
NMR spectroscopy is a powerful experimental technique to determine the sugar pucker equilibrium in solution. The analysis primarily relies on the measurement of vicinal proton-proton coupling constants (³JHH) within the furanose ring.
Detailed Protocol:
-
Sample Preparation: Dissolve the 2'-FdU sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) to a concentration of 5-10 mM.
-
Data Acquisition: Acquire one-dimensional ¹H NMR spectra and two-dimensional correlation spectra (e.g., DQF-COSY, TOCSY) on a high-field NMR spectrometer (≥ 500 MHz).
-
Spectral Assignment: Assign all proton resonances of the sugar moiety (H1', H2', H3', H4', H5', and H5'') using the 2D correlation spectra.
-
Coupling Constant Extraction: Extract the values of the vicinal proton-proton coupling constants, particularly ³J(H1'-H2'), ³J(H2'-H3'), and ³J(H3'-H4'), from the high-resolution 1D spectrum or the cross-peaks in the DQF-COSY spectrum.
-
Pseudorotation Analysis: Use a specialized software program (e.g., PSEUROT) to perform a pseudorotational analysis based on the measured coupling constants. This analysis yields the mole fractions of the North and South conformers, the pseudorotation phase angles (P), and the puckering amplitudes (Φm). The populations of the North and South conformers can be estimated using the following relationship for ³J(H1'-H2'): %South = (³J(H1'-H2')_obs - ³J(H1'-H2')_N) / (³J(H1'-H2')_S - ³J(H1'-H2')_N) * 100% where ³J(H1'-H2')_obs is the observed coupling constant, and ³J(H1'-H2')_N and ³J(H1'-H2')_S are the reference coupling constants for pure North and South conformers, respectively. A typical C3'-endo (North) conformation gives a ³J(H1'–H2') value of less than 2 Hz, while a C2'-endo (South) conformation results in a value of around 8 Hz.[2]
Computational Chemistry: DFT and Ab Initio Calculations
Theoretical calculations provide detailed insights into the geometry, energy, and electronic structure of the different conformers of 2'-FdU.
Detailed Protocol:
-
Initial Structure Generation: Generate initial 3D structures for the North (C3'-endo) and South (C2'-endo) conformers of 2'-FdU using molecular modeling software.
-
Conformational Search: Perform a systematic conformational search for each pucker to identify low-energy conformations of the exocyclic groups (e.g., rotation around the glycosidic bond and the C4'-C5' bond).
-
Geometry Optimization: Optimize the geometry of each identified conformer using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p) or larger). To obtain more accurate energies, single-point energy calculations can be performed at a higher level of theory, such as Møller-Plesset perturbation theory (MP2), with a larger basis set (e.g., aug-cc-pVTZ).
-
Frequency Calculations: Perform frequency calculations at the same level of theory as the geometry optimization to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (e.g., zero-point vibrational energies, thermal corrections).
-
Relative Energy Calculation: Calculate the relative energies of the conformers, including zero-point energy and thermal corrections, to determine the most stable conformations and their energy differences.
-
Solvation Modeling: To simulate the effect of a solvent (e.g., water), employ a continuum solvation model, such as the Polarizable Continuum Model (PCM), during the geometry optimization and energy calculations.
Visualizing Conformational Relationships and Workflows
Sugar Pucker Equilibrium
The dynamic equilibrium between the North and South conformers of the furanose ring is a central concept in nucleoside conformation.
Caption: Dynamic equilibrium between North and South sugar pucker conformations.
Computational Workflow for Conformational Analysis
The process of theoretically determining the stable conformers and their properties follows a logical sequence of steps.
References
An In-Depth Technical Guide to the Initial In Vitro Screening of 2'-Fluoro-2'-deoxyuridine (FdUrd)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential in vitro assays and molecular pathways involved in the initial screening of the antineoplastic agent 2'-Fluoro-2'-deoxyuridine (FdUrd). The information presented herein is intended to equip researchers with the necessary knowledge to design, execute, and interpret preclinical studies of FdUrd and related compounds.
Introduction
2'-Fluoro-2'-deoxyuridine (FdUrd), a pyrimidine analog, is a potent chemotherapeutic agent. Its primary mechanism of action involves the inhibition of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication.[1] By disrupting DNA synthesis, FdUrd selectively targets rapidly proliferating cancer cells, leading to cell cycle arrest and apoptosis. This guide details the key in vitro methodologies to assess the efficacy and cellular effects of FdUrd.
Data Presentation: Quantitative Analysis of FdUrd In Vitro Activity
The following tables summarize key quantitative data from in vitro studies of FdUrd, providing a comparative overview of its cytotoxic effects and impact on the cell cycle and apoptosis.
Table 1: Cytotoxicity of FdUrd in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay |
| PC-3 | Prostate Cancer | 4 | MTT Assay[2] |
| Various Gastrointestinal Cancer Cell Lines | Gastrointestinal Cancer | 5.02 - 24.21 | MTT Assay[1] |
Table 2: Effect of FdUrd on Cell Cycle Distribution in PC-3 Cells
| Treatment | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Control | - | 36 | - |
| FdUrd | Decreased | 63 | Decreased |
| dCpam-5-FdUrd (derivative) | Decreased | 77 | Decreased |
| 5-FdUrd-5-FdC18 (derivative) | Decreased | 50 | Decreased |
| Data derived from flow cytometric analysis.[2] |
Table 3: Induction of Apoptosis by FdUrd in PC-3 Cells
| Apoptotic Marker | Fold Increase vs. Control |
| Apo2.7 Binding | 6 - 8 |
| Caspase-3 Activity | 9 - 11 |
| Data derived from flow cytometry and enzymatic assays.[2] |
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of FdUrd and a vehicle control. Incubate for the desired period (e.g., 48-72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cell Cycle Analysis: Propidium Iodide Staining
Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA, allowing for the analysis of cell cycle distribution by flow cytometry.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with FdUrd for the desired time, then harvest by trypsinization and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing 50 µg/mL PI and 100 µg/mL RNase A.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Deconvolute the DNA content histograms to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Apoptosis Detection: Annexin V and Propidium Iodide Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (detected by Annexin V) and plasma membrane integrity (assessed by PI).
Protocol:
-
Cell Treatment and Harvesting: Treat cells with FdUrd, then harvest both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL) to 100 µL of the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-; early apoptotic: Annexin V+/PI-; late apoptotic/necrotic: Annexin V+/PI+).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the molecular pathways affected by FdUrd and the workflows of the key experimental procedures.
FdUrd Mechanism of Action and Cellular Response
Caption: FdUrd is phosphorylated to FdUrd monophosphate (FdUMP), which inhibits thymidylate synthase.
DNA Damage Response and Cell Cycle Arrest Pathway
Caption: FdUrd-induced DNA damage activates ATM/ATR and Chk1/Chk2, leading to S-phase arrest.
FdUrd-Induced Apoptosis Pathway
Caption: FdUrd triggers apoptosis via the intrinsic mitochondrial pathway.
Experimental Workflow for In Vitro Screening
Caption: A typical workflow for the initial in vitro screening of FdUrd.
References
- 1. Correlation of thymidylate synthase, thymidine phosphorylase and dihydropyrimidine dehydrogenase with sensitivity of gastrointestinal cancer cells to 5-fluorouracil and 5-fluoro-2’-deoxyuridine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Induction of cell cycle-dependent cytotoxicity and apoptosis by new heterodinucleoside phosphate dimers of 5-fluorodeoxyuridine in PC-3 human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Cell Culture Synchronization using 2'-Fluoro-2'-deoxyuridine (FdU)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Synchronization of cell cultures is a critical technique in cell biology research and drug development, enabling the study of cell cycle-dependent processes. 2'-Fluoro-2'-deoxyuridine (FdU), a potent inhibitor of thymidylate synthase, offers an effective method for arresting cells in the S-phase of the cell cycle. By depleting the intracellular pool of deoxythymidine triphosphate (dTTP), FdU reversibly halts DNA synthesis. This block can be released by the addition of exogenous thymidine or its analogs, allowing the synchronized cell population to proceed through the cell cycle. These application notes provide detailed protocols for utilizing FdU for cell culture synchronization, data on its application in various cell lines, and an overview of the key signaling pathways involved.
Mechanism of Action
2'-Fluoro-2'-deoxyuridine is a pyrimidine analog that, upon entering the cell, is phosphorylated to its active form, 5-fluoro-2'-deoxyuridine-5'-monophosphate (FdUMP). FdUMP forms a stable ternary complex with thymidylate synthase and the cofactor N5,N10-methylenetetrahydrofolate, leading to the inhibition of the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP). The resulting depletion of dTTP pools stalls DNA replication, causing cells to accumulate at the G1/S boundary or in early S-phase. This S-phase block is reversible and can be overcome by supplying cells with an external source of thymidine.[1]
Data Presentation
The following table summarizes the available quantitative data for cell synchronization using FdU in different cell lines. It is important to note that optimal conditions may vary between cell lines and should be empirically determined.
| Cell Line/Type | FdU Concentration | Treatment Duration | Release Agent | Synchronization Efficiency (% of cells in S-phase) | Reference |
| Human Fetal Diploid Cells | 0.1 µg/mL | 20 hours | Thymidine (TDR) | 75% | [2] |
| Human Lymphocytes | Not Specified | Not Specified | Thymidine or 5-Bromodeoxyuridine (BrdU) | High Mitotic Index | [3][4] |
| Bone Marrow Cells | Not Specified | At least 6-8 hours | 5-Bromodeoxyuridine (BrdU) | Higher mitotic yield compared to methotrexate | [5] |
Experimental Protocols
This section provides a generalized protocol for the synchronization of adherent mammalian cells using FdU. This protocol should be optimized for your specific cell line and experimental needs.
Materials
-
2'-Fluoro-2'-deoxyuridine (FdU) stock solution (e.g., 1 mg/mL in sterile water or PBS, store at -20°C)
-
Thymidine stock solution (e.g., 100 mM in sterile water, store at -20°C)
-
Complete cell culture medium appropriate for the cell line
-
Phosphate-buffered saline (PBS), sterile
-
Cell culture flasks or plates
-
Flow cytometer and appropriate reagents for cell cycle analysis (e.g., propidium iodide)
Protocol for FdU-Induced S-Phase Arrest
-
Cell Plating: Seed cells at a density that will ensure they are in the exponential growth phase and will not reach confluency by the end of the experiment. Allow cells to attach and resume proliferation (typically 12-24 hours).
-
FdU Treatment: Add FdU to the culture medium to the desired final concentration (a starting concentration of 0.1 µg/mL can be used as a guideline).
-
Incubation: Incubate the cells in the FdU-containing medium for a period equivalent to at least one cell cycle length (e.g., 16-24 hours). This duration should be optimized to achieve a high percentage of cells arrested in S-phase.
-
Verification of Arrest (Optional): To confirm the S-phase block, a sample of the cell population can be harvested, stained with a DNA-intercalating dye (e.g., propidium iodide), and analyzed by flow cytometry. A significant accumulation of cells in S-phase should be observed compared to an asynchronous control population.
Protocol for Release from FdU Block
-
Preparation for Release: After the desired incubation period with FdU, prepare fresh, pre-warmed complete culture medium containing the release agent (thymidine). A typical starting concentration for thymidine is 10-100 µM.
-
Release: The FdU block can be released by adding thymidine directly to the FdU-containing medium.[5][6] Alternatively, for a more defined release, the FdU-containing medium can be aspirated, the cells washed once with sterile PBS, and then fresh medium containing thymidine is added.
-
Post-Release Incubation: Incubate the cells in the thymidine-containing medium. The cells will now synchronously progress through the S-phase and into G2 and M phases.
-
Time-Course Analysis: To collect cells at different stages of the cell cycle, harvest cells at various time points after the release. The optimal time points will depend on the cell cycle length of your specific cell line and should be determined empirically. For example, for bone marrow cells, a minimum of 7-8 hours of culture after release is recommended for optimal results.[5]
-
Analysis of Synchronization: The efficiency of synchronization and the progression through the cell cycle can be monitored by flow cytometry analysis of DNA content at each time point.
Visualization of Workflow and Signaling Pathway
Experimental Workflow
The following diagram illustrates the general workflow for cell synchronization using FdU.
Caption: Experimental workflow for FdU-based cell synchronization.
Signaling Pathway
The inhibition of thymidylate synthase by FdU leads to replication stress, which activates the ATR-Chk1 signaling pathway to arrest the cell cycle in S-phase.
Caption: FdU-induced ATR-Chk1 signaling pathway.
References
- 1. Strengths and Weaknesses of Cell Synchronization Protocols Based on Inhibition of DNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Synchronization of human lymphocyte cultures by fluorodeoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fluorodeoxyuridine synchronization of bone marrow cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for 2'-Fluoro-2'-deoxyuridine in Antiviral Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Fluoro-2'-deoxyuridine is a nucleoside analog that holds potential as an antiviral agent. Its structural similarity to natural nucleosides allows it to be recognized by viral enzymes, primarily the RNA-dependent RNA polymerase (RdRp), thereby interfering with viral replication. This document provides detailed protocols for evaluating the antiviral efficacy of 2'-Fluoro-2'-deoxyuridine using standard in vitro assays, summarizes available quantitative data for the closely related and metabolically linked compound 2'-Fluoro-2'-deoxycytidine (2'-FdC), and illustrates the experimental workflow and mechanism of action.
Mechanism of Action
Fluorinated nucleosides like 2'-Fluoro-2'-deoxyuridine exert their antiviral effects by targeting the viral replication machinery.[1] Following uptake into the host cell, the nucleoside analog is phosphorylated by host cell kinases to its active triphosphate form. This triphosphate metabolite then acts as a competitive inhibitor of the natural nucleotide substrate for the viral RNA-dependent RNA polymerase (RdRp).[2] Incorporation of the analog into the growing viral RNA strand can lead to chain termination, thus halting viral replication.[3][4] The 2'-fluoro substitution on the sugar moiety is crucial for its biological activity.[1]
Caption: Mechanism of action of 2'-Fluoro-2'-deoxyuridine.
Quantitative Data Summary
While specific antiviral data for 2'-Fluoro-2'-deoxyuridine is limited in publicly available literature, extensive data exists for the closely related nucleoside analog, 2'-Fluoro-2'-deoxycytidine (2'-FdC). 2'-FdC can be metabolized intracellularly to the corresponding uridine triphosphate, making its antiviral activity relevant to the uridine analog. The following table summarizes the in vitro antiviral activity of 2'-Fluoro-2'-deoxycytidine against a range of viruses.
| Virus Family | Virus | Cell Line | Assay Type | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| Bunyaviridae | La Crosse Virus (LACV) | Vero | CPE Inhibition | 2.2 - 9.7 | >100 | >10.3 - >45.5 |
| Maporal Virus | Vero | CPE Inhibition | 2.2 - 9.7 | >100 | >10.3 - >45.5 | |
| Punta Toro Virus | Vero | CPE Inhibition | 2.2 - 9.7 | >100 | >10.3 - >45.5 | |
| Rift Valley Fever Virus (RVFV) | Vero | CPE Inhibition | 2.2 - 9.7 | >100 | >10.3 - >45.5 | |
| San Angelo Virus | Vero | CPE Inhibition | 2.2 - 9.7 | >100 | >10.3 - >45.5 | |
| Heartland Virus | Vero | Virus Yield Reduction | 0.9 | >100 | >111.1 | |
| Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV) | Vero | Virus Yield Reduction | 3.7 | >100 | >27 | |
| Flaviviridae | Hepatitis C Virus (HCV) | Huh-7 | Replicon | - | - | - |
| Herpesviridae | Herpes Simplex Virus 1 (HSV-1) | BHK-21 | Replication Reduction | 5 - 20 µg/mL | - | - |
| Herpes Simplex Virus 2 (HSV-2) | BHK-21 | Replication Reduction | 5 - 20 µg/mL | - | - | |
| Orthomyxoviridae | Influenza A (H1N1) | MDCK | CPE Inhibition | 3.2 | >100 | >31.3 |
| Influenza A (H3N2) | MDCK | CPE Inhibition | 0.59 | >100 | >169.5 | |
| Influenza A (H5N1) | MDCK | CPE Inhibition | 1.4 | >100 | >71.4 | |
| Influenza B | MDCK | CPE Inhibition | 1.9 | >100 | >52.6 | |
| Nairoviridae | Crimean-Congo Hemorrhagic Fever Virus (CCHFV) | Huh-7 | Reporter Assay | 0.061 ± 0.018 | >100 | >1639 |
| Coronaviridae | SARS-CoV-2 | Vero CCL-81 | Fluorescent Image-based | 175.2 | >300 | >1.7 |
Note: The data presented is for 2'-Fluoro-2'-deoxycytidine (2'-FdC), a closely related analog. EC₅₀ (50% effective concentration) is the concentration of the compound that inhibits viral activity by 50%. CC₅₀ (50% cytotoxic concentration) is the concentration that reduces cell viability by 50%. The Selectivity Index (SI = CC₅₀/EC₅₀) is a measure of the compound's therapeutic window.
Experimental Protocols
Plaque Reduction Assay
This assay is the gold standard for quantifying the infectivity of a lytic virus and the efficacy of an antiviral compound in inhibiting the formation of viral plaques.
Caption: Workflow for a Plaque Reduction Assay.
Materials:
-
Susceptible host cell line (e.g., Vero, MDCK, Huh-7)
-
Virus stock of known titer (Plaque Forming Units/mL)
-
2'-Fluoro-2'-deoxyuridine stock solution
-
Cell culture medium (e.g., DMEM, MEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Semi-solid overlay medium (e.g., containing methylcellulose or agarose)
-
Fixing solution (e.g., 10% formalin)
-
Staining solution (e.g., 0.1% crystal violet in 20% ethanol)
-
Multi-well cell culture plates (e.g., 6-well or 12-well)
Procedure:
-
Cell Seeding: Seed the appropriate host cells into multi-well plates at a density that will form a confluent monolayer on the day of infection. Incubate at 37°C in a 5% CO₂ incubator.
-
Compound Preparation: Prepare serial dilutions of 2'-Fluoro-2'-deoxyuridine in cell culture medium. Include a "no-drug" virus control and a "no-virus" cell control.
-
Virus Infection: When the cell monolayer is confluent, remove the growth medium and wash the cells with PBS. Infect the cells with a dilution of the virus stock calculated to produce 50-100 plaques per well. Incubate for 1-2 hours at 37°C to allow for viral adsorption.
-
Compound Treatment: After the adsorption period, remove the virus inoculum. Add the prepared dilutions of 2'-Fluoro-2'-deoxyuridine to the respective wells.
-
Overlay: Add the semi-solid overlay medium to each well. This restricts the spread of the virus to adjacent cells, leading to the formation of discrete plaques.
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for a period sufficient for plaque development (typically 2-5 days, depending on the virus).
-
Plaque Visualization: After incubation, fix the cells with the fixing solution for at least 30 minutes. Carefully remove the overlay and fixative, and then stain the cell monolayer with crystal violet solution for 15-20 minutes. Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The 50% effective concentration (EC₅₀) can be determined by plotting the percentage of inhibition against the log of the compound concentration and using non-linear regression analysis.
Virus Yield Reduction Assay
This assay measures the ability of a compound to inhibit the production of new infectious virus particles.
Materials:
-
Same as for the Plaque Reduction Assay, excluding the semi-solid overlay and staining solutions.
Procedure:
-
Cell Seeding and Compound Preparation: Follow steps 1 and 2 of the Plaque Reduction Assay protocol.
-
Virus Infection and Compound Treatment: Infect confluent cell monolayers with the virus at a specific Multiplicity of Infection (MOI), typically between 0.01 and 1. After a 1-2 hour adsorption period, remove the inoculum, wash the cells, and add the medium containing the serial dilutions of 2'-Fluoro-2'-deoxyuridine.
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for a single replication cycle (e.g., 24-48 hours, depending on the virus).
-
Harvesting Progeny Virus: At the end of the incubation period, collect the cell culture supernatants. These supernatants contain the progeny virus. The samples can be stored at -80°C.
-
Quantification of Viral Yield: Determine the viral titer in the harvested supernatants using a standard titration method, such as a plaque assay or a TCID₅₀ (50% Tissue Culture Infectious Dose) assay.
-
Data Analysis: Compare the viral titers from the compound-treated wells to the virus control. Calculate the percentage of virus yield reduction for each concentration of 2'-Fluoro-2'-deoxyuridine. The EC₅₀ value is the concentration of the compound that reduces the viral yield by 50%.
Cytotoxicity Assay
It is crucial to assess the cytotoxicity of the compound to ensure that the observed antiviral effect is not due to cell death.
Materials:
-
Host cell line
-
2'-Fluoro-2'-deoxyuridine stock solution
-
Cell culture medium
-
Multi-well plates (e.g., 96-well)
-
Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Compound Treatment: Add serial dilutions of 2'-Fluoro-2'-deoxyuridine to the wells. Include a "no-compound" cell control.
-
Incubation: Incubate the plate for the same duration as the antiviral assay.
-
Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the signal (e.g., absorbance or luminescence).
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration compared to the untreated cell control. The 50% cytotoxic concentration (CC₅₀) is determined by plotting the percentage of cell viability against the log of the compound concentration.
Conclusion
The provided protocols offer a robust framework for the in vitro evaluation of 2'-Fluoro-2'-deoxyuridine's antiviral potential. The data for the closely related compound, 2'-Fluoro-2'-deoxycytidine, suggests a broad spectrum of activity against several RNA viruses, highlighting the potential of this class of nucleoside analogs. Researchers should perform comprehensive dose-response studies and cytotoxicity assessments to determine the therapeutic index of 2'-Fluoro-2'-deoxyuridine against their specific virus of interest.
References
- 1. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The mechanism of action of beta-D-2'-deoxy-2'-fluoro-2'-C-methylcytidine involves a second metabolic pathway leading to beta-D-2'-deoxy-2'-fluoro-2'-C-methyluridine 5'-triphosphate, a potent inhibitor of the hepatitis C virus RNA-dependent RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism and spectrum of inhibition of viral polymerases by 2'-deoxy-2'-β-fluoro-4'-azidocytidine or azvudine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: 2'-Fluoro-2'-deoxyuridine (FdUrd) in Colorectal Cancer (CRC) Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Fluoro-2'-deoxyuridine (FdUrd), a fluoropyrimidine nucleoside analog, is a key chemotherapeutic agent used in the treatment of colorectal cancer. It exerts its cytotoxic effects primarily through the inhibition of thymidylate synthase (TS), a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication. The depletion of dTMP leads to imbalances in the nucleotide pool, subsequent DNA damage, and the induction of cell cycle arrest and apoptosis. These application notes provide a comprehensive overview of the use of FdUrd in colorectal cancer cell line studies, including its mechanism of action, effects on cell viability, and detailed protocols for key experimental assays.
Mechanism of Action
FdUrd is intracellularly converted to its active metabolite, 5-fluoro-2'-deoxyuridine monophosphate (FdUMP). FdUMP forms a stable ternary complex with thymidylate synthase and the reduced folate cofactor, 5,10-methylenetetrahydrofolate, leading to the inhibition of dTMP synthesis. This disruption of DNA synthesis triggers a DNA damage response (DDR), activating key signaling pathways that ultimately determine the cell's fate.
The primary signaling cascade initiated by FdUrd-induced DNA damage involves the activation of the ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) checkpoint kinases. These kinases phosphorylate a range of downstream targets, including the checkpoint kinases Chk1 and Chk2, which in turn mediate cell cycle arrest, typically at the G1/S or S-phase checkpoint, to allow for DNA repair.[1] If the DNA damage is irreparable, these pathways can trigger apoptosis. The base excision repair (BER) pathway also plays a role in the cellular response to FdUrd, and its inhibition can enhance FdUrd's cytotoxicity.[1]
Data Presentation
Cell Viability and IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The IC50 values for FdUrd can vary significantly across different colorectal cancer cell lines due to factors such as their genetic background (e.g., p53 status) and expression levels of key enzymes like thymidylate synthase.
| Cell Line | FdUrd IC50 (µM) | Treatment Duration | Notes |
| HCT-116 | 0.5 | Not Specified | p53 proficient.[1] |
| HT29 | Varies | Not Specified | Generally more resistant to fluoropyrimidines than HCT-116.[2] |
| SW620 | Varies | Not Specified | Often shows resistance to FdUrd despite similar TS inhibition as sensitive lines.[3] |
Note: IC50 values are highly dependent on experimental conditions (e.g., cell density, serum concentration, assay type). The provided values should be considered as a reference, and it is recommended to determine IC50 values empirically for each specific experimental setup.
Induction of Apoptosis and Cell Cycle Arrest
FdUrd treatment leads to a significant increase in the apoptotic cell population and perturbations in the cell cycle distribution in colorectal cancer cell lines.
| Cell Line | Treatment | Effect on Apoptosis | Effect on Cell Cycle |
| HCT-116 | FdUrd (0.5 µM) | Induction of apoptosis | G2 phase arrest[1] |
| HT29 | 5-FU (related compound) | Induction of apoptosis | Accumulation of cells at the G1-S border[4] |
| PC-3 (Prostate Cancer) | FdUrd | Induction of apoptosis | S-phase arrest[5] |
Note: The data presented is representative of the effects of fluoropyrimidines on cancer cell lines. The magnitude of the effect is dose- and time-dependent.
Mandatory Visualizations
Caption: Signaling pathway of FdUrd-induced cytotoxicity in colorectal cancer cells.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxic effects of the newly-developed chemotherapeutic agents 17-AAG in combination with oxaliplatin and capecitabine in colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Variations in patterns of DNA damage induced in human colorectal tumor cells by 5-fluorodeoxyuridine: implications for mechanisms of resistance and cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aberrant cell cycle inhibition pattern in human colon carcinoma cell lines after exposure to 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Induction of cell cycle-dependent cytotoxicity and apoptosis by new heterodinucleoside phosphate dimers of 5-fluorodeoxyuridine in PC-3 human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 2'-Fluoro Modified Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction to 2'-Fluoro Modified Oligonucleotides
Oligonucleotides containing 2'-fluoro (2'-F) modifications are pivotal in the development of therapeutic and diagnostic agents. The substitution of the 2'-hydroxyl group of the ribose sugar with a fluorine atom confers several advantageous properties. These include enhanced resistance to nuclease degradation, increased binding affinity to target RNA sequences, and a predisposition to adopt an A-form helical structure, which is favorable for RNA targeting.[1][2] These characteristics make 2'-F modified oligonucleotides powerful tools for applications such as antisense therapy, siRNA, and aptamers.[1][2][3]
The successful chemical synthesis of these modified oligonucleotides is primarily achieved through automated solid-phase synthesis using the phosphoramidite method.[1][4] The electronegativity of the fluorine atom can affect the reactivity of the phosphoramidite monomers, sometimes necessitating adjustments to standard synthesis protocols, particularly longer coupling times, to achieve high efficiencies.[1][5]
Solid-Phase Synthesis of 2'-Fluoro Modified Oligonucleotides
The synthesis of 2'-fluoro modified oligonucleotides is an iterative process performed on a solid support, typically Controlled Pore Glass (CPG). Each cycle of nucleotide addition consists of four main chemical reactions: deblocking, coupling, capping, and oxidation.[4][][7]
Experimental Workflow
Key Reagents and Materials
| Reagent/Material | Description |
| 2'-Fluoro Phosphoramidites | Monomers for 2'-F-A, 2'-F-C, 2'-F-G, and 2'-F-U, typically dissolved in anhydrous acetonitrile (e.g., 0.1 M).[1] |
| Solid Support | Controlled Pore Glass (CPG) functionalized with the initial nucleoside.[1] |
| Activator | A tetrazole derivative, such as 0.25 M Ethylthiotetrazole (ETT) or 0.5 M Dicyanoimidazole (DCI), in anhydrous acetonitrile.[1] |
| Deblocking Solution | 3% Trichloroacetic acid (TCA) in dichloromethane to remove the 5'-dimethoxytrityl (DMT) protecting group.[1] |
| Capping Solutions | A two-part system (e.g., acetic anhydride and N-methylimidazole) to acetylate unreacted 5'-hydroxyl groups.[4][7] |
| Oxidizing Solution | A solution of iodine in a mixture of tetrahydrofuran, pyridine, and water to convert the phosphite triester to a stable phosphate triester.[4][8] |
| Cleavage & Deprotection Solution | Varies based on protecting groups. Common solutions include aqueous ammonium hydroxide, a mixture of ammonium hydroxide and methylamine (AMA), or potassium carbonate in methanol for sensitive modifications.[4][9] |
Experimental Protocols
Protocol 1: Automated Solid-Phase Synthesis
This protocol outlines the general steps for the automated synthesis of a 2'-fluoro modified oligonucleotide.
-
Synthesizer Preparation: Ensure the DNA synthesizer is clean and all reagent bottles are filled with fresh, high-quality reagents.
-
Solid Support: Load the synthesis column with the appropriate solid support for the desired sequence and synthesis scale.
-
Synthesis Cycle: Program the synthesizer to perform the following steps for each nucleotide addition:
-
Deblocking: Flush the column with the deblocking solution to remove the 5'-DMT group from the support-bound nucleoside.[1][4] This exposes the 5'-hydroxyl group for the next reaction.
-
Coupling: Deliver the activated 2'-fluoro phosphoramidite and activator solution to the column. The activated phosphoramidite couples with the free 5'-hydroxyl group.[1] Note: Longer coupling times (typically 2-5 minutes) are often required for 2'-fluoro phosphoramidites to achieve high coupling efficiencies.[4][5]
-
Capping: Introduce the capping solutions to acetylate any unreacted 5'-hydroxyl groups, preventing the formation of deletion mutants.[1][4]
-
Oxidation: Treat the support with the oxidizing solution to convert the newly formed phosphite triester linkage to a more stable phosphate triester.[4][8]
-
-
Repeat: The synthesis cycle is repeated until the full-length oligonucleotide is assembled.
Quantitative Data: Coupling Times and Efficiencies
The optimal coupling time for 2'-fluoro phosphoramidites is crucial for maximizing synthesis yield. The electronegativity and steric hindrance of the 2'-fluoro group can necessitate longer reaction times compared to standard DNA phosphoramidites.[1]
| Phosphoramidite Type | Recommended Coupling Time | Reported Coupling Efficiency | Activator |
| 2'-Fluoro-2'-deoxy-pyrimidine | 2-5 minutes | 70-75% (with standard protocol) | ETT or DCI |
| 2'-Fluoro-2'-deoxy-purine | 3-6 minutes | >98% (with optimization) | ETT or DCI |
| 2'-Fluoro-Inosine | 3 minutes | Not specified | Not specified |
Note: These values are illustrative and may require optimization based on the specific sequence, synthesizer, and reagents used.[1]
Protocol 2: Cleavage and Deprotection
After synthesis, the oligonucleotide must be cleaved from the solid support and all protecting groups removed.
-
Cleavage from Support: Transfer the solid support from the synthesis column to a vial.
-
Deprotection: Add the appropriate cleavage and deprotection solution. The choice of reagent and conditions depends on the nucleobase and phosphate protecting groups used.
| Reagent | Typical Conditions | Application Notes |
| Ammonium Hydroxide/Ethanol (3:1 v/v) | 55°C for 16 hours | A standard, widely used method.[4] |
| Ammonium Hydroxide/Methylamine (AMA) (1:1 v/v) | 65°C for 10 minutes | A fast deprotection method.[4] Note: Heating in AMA should be avoided for 2'-F RNA as it can lead to degradation.[10] |
| Aqueous Methylamine | 35°C for 30 minutes | Effective for removing base and phosphate protecting groups.[4] |
| Potassium Carbonate in Methanol | Room temperature | An ultra-mild condition for sensitive modifications.[9] |
-
Recovery: After incubation, transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube. Evaporate the solution to dryness.
Protocol 3: Purification of 2'-Fluoro Modified Oligonucleotides
Purification is essential to remove truncated sequences (failure sequences) and other impurities.[3] The choice of method depends on the oligonucleotide length, desired purity, and scale.[3]
| Purification Method | Typical Purity of Full-Length Product | Throughput | Advantages | Limitations |
| Polyacrylamide Gel Electrophoresis (PAGE) | >95%[11] | Low | High resolution for long oligonucleotides. | Resolution decreases with increasing length; secondary structures can interfere.[4] |
| Ion-Exchange HPLC (AEX-HPLC) | >90% for shorter oligos[11] | Medium | Excellent for resolving failure sequences based on charge.[4] | Resolution decreases for oligonucleotides longer than ~40-80 bases.[4] |
| Reversed-Phase HPLC (RP-HPLC) | >85%[11] | High | Effective for oligonucleotides up to ~50 bases; separates based on hydrophobicity.[11] | Lower resolution for longer sequences compared to PAGE.[4] |
| Solid-Phase Extraction (SPE) | >80%[4] | High | Fast and convenient for routine desalting and basic cleanup.[3] | Lower resolution than HPLC; not ideal for very long or high-purity applications.[4] |
-
Gel Preparation: Prepare a high-resolution denaturing polyacrylamide gel (e.g., 10-20% acrylamide, 7M urea) in TBE buffer.[4][11]
-
Sample Preparation: Dissolve the crude, deprotected oligonucleotide in a formamide-based loading buffer. Heat the sample at 95°C for 5 minutes to denature secondary structures, then place it on ice.[4]
-
Electrophoresis: Load the sample onto the gel and run at a constant power until the tracking dyes have migrated to the desired position.[4][11]
-
Visualization: Visualize the oligonucleotide bands using UV shadowing. The slowest-migrating, most intense band corresponds to the full-length product.[4][11]
-
Excision and Elution: Carefully excise the gel slice containing the full-length product. Crush the gel and elute the oligonucleotide overnight in an elution buffer (e.g., 0.5 M ammonium acetate, 1 mM EDTA).[3][11]
-
Recovery: Separate the eluate from the gel debris and desalt the purified oligonucleotide using ethanol precipitation or a desalting column.[11]
Conclusion
The synthesis of 2'-fluoro modified oligonucleotides is a well-established process that leverages automated solid-phase phosphoramidite chemistry. Careful optimization of coupling times and the selection of appropriate deprotection and purification strategies are critical for obtaining high-purity oligonucleotides for research, diagnostic, and therapeutic applications. The protocols and data presented in these application notes provide a comprehensive guide for researchers to successfully synthesize and purify these valuable molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. scispace.com [scispace.com]
- 7. data.biotage.co.jp [data.biotage.co.jp]
- 8. academic.oup.com [academic.oup.com]
- 9. glenresearch.com [glenresearch.com]
- 10. glenresearch.com [glenresearch.com]
- 11. benchchem.com [benchchem.com]
Application of 2'-Fluoro-2'-deoxyuridine in Studies of Herpes Simplex Virus Type 1 (HSV-1) Replication
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Fluoro-2'-deoxyuridine (FdU) is a pyrimidine nucleoside analog that has been investigated for its antiviral properties, particularly against Herpes Simplex Virus Type 1 (HSV-1). As with other nucleoside analogs, its mechanism of action is centered on the disruption of viral DNA synthesis. This document provides detailed application notes and protocols for the use of FdU in HSV-1 replication studies, including methods for determining its antiviral efficacy and cytotoxicity. The information is intended to guide researchers in the design and execution of experiments to evaluate FdU and similar compounds as potential anti-herpetic agents.
Mechanism of Action
The antiviral activity of nucleoside analogs like FdU against HSV-1 is dependent on their selective phosphorylation by the viral thymidine kinase (TK) and subsequent inhibition of the viral DNA polymerase.[1] While FdU is a potent inhibitor of thymidylate synthase, particularly in thymidine kinase-deficient (TK-) HSV strains, its mechanism in wild-type HSV-1 also involves the viral DNA replication machinery.[2]
The proposed mechanism involves a multi-step process:
-
Cellular Uptake: FdU enters the host cell.
-
Viral-Specific Phosphorylation: In HSV-1 infected cells, the viral thymidine kinase efficiently phosphorylates FdU to its monophosphate form. This initial phosphorylation is a critical step for selectivity, as cellular kinases are less efficient at this conversion.
-
Conversion to Triphosphate: Host cell kinases then further phosphorylate the monophosphate to the active triphosphate form, FdU-triphosphate (FdU-TP).
-
Inhibition of Viral DNA Polymerase: FdU-TP acts as a competitive inhibitor of the viral DNA polymerase. It is incorporated into the growing viral DNA chain, and because it lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, it acts as a chain terminator, thus halting viral DNA replication.[3]
Caption: Mechanism of action of 2'-Fluoro-2'-deoxyuridine in an HSV-1 infected cell.
Data Presentation
Table 1: In Vitro Antiviral Activity of Related 2'-Fluoro-Substituted Nucleosides against HSV-1
| Compound | Virus Strain | Cell Line | IC50 (µM) | Citation |
| 2'-Deoxy-2'-fluoroguanosine | HSV-1 (Strain 1C) | Chicken Embryo | 0.093 | [4] |
| 2'-Deoxy-2'-fluoroguanosine | HSV-1 | Vero | < 0.34 | [4] |
| FMAU | HSV-1 | Rabbit Kidney | 0.1 - 0.6 | [5] |
| FMAU | HSV-1 | Vero | 0.5 - 0.78 | [5] |
| Acyclovir | HSV-1 | Vero | < 0.044 | [4] |
IC50 (50% inhibitory concentration) is the concentration of the compound that inhibits viral replication by 50%. FMAU (1-(2'-fluoro-2'-deoxy-beta-D-arabinofuranosyl)thymine) is a related fluorinated nucleoside analog.
Table 2: In Vitro Cytotoxicity of Antiviral Compounds in Vero Cells
| Compound | CC50 (µM) | Citation |
| Reference Data | ||
| Various Compounds | 38.01 - 1189 | [6] |
CC50 (50% cytotoxic concentration) is the concentration of the compound that reduces the viability of uninfected cells by 50%. This value is crucial for determining the selectivity index.
Table 3: Selectivity Index of Reference Antiviral Compounds
| Compound | IC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| Hypothetical FdU Data | User Determined | User Determined | Calculated |
| Reference Compounds | (Varies) | (Varies) | ≥10 is generally considered active |
The Selectivity Index (SI) is a critical parameter for evaluating the therapeutic potential of an antiviral compound. A higher SI indicates greater selectivity for antiviral activity over host cell toxicity.[7]
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the anti-HSV-1 activity and cytotoxicity of 2'-Fluoro-2'-deoxyuridine.
Plaque Reduction Assay
This assay is the gold standard for determining the antiviral activity of a compound by quantifying the reduction in infectious virus particles.
Caption: Workflow for the Plaque Reduction Assay.
Materials:
-
Vero cells (or other susceptible cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
HSV-1 stock of known titer
-
2'-Fluoro-2'-deoxyuridine (FdU)
-
Carboxymethylcellulose (CMC) or other overlay medium
-
Phosphate Buffered Saline (PBS)
-
Methanol (for fixing)
-
Crystal Violet solution (for staining)
-
6-well plates
Procedure:
-
Cell Seeding: Seed Vero cells in 6-well plates at a density that will result in a confluent monolayer the next day.
-
Infection: On the day of the experiment, aspirate the growth medium and infect the cell monolayers with HSV-1 at a multiplicity of infection (MOI) of approximately 0.01 PFU/cell. Incubate for 1 hour at 37°C to allow for viral adsorption.
-
Treatment: During the incubation, prepare serial dilutions of FdU in the overlay medium (e.g., DMEM with 2% FBS and 0.5% CMC).
-
Overlay: After the 1-hour adsorption period, remove the virus inoculum and gently wash the cell monolayers with PBS. Add 2 mL of the FdU-containing overlay medium to each well. Include a "virus only" control (no drug) and a "cells only" control (no virus, no drug).
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 48 to 72 hours, or until distinct plaques are visible in the "virus only" control wells.
-
Fixing and Staining: Aspirate the overlay medium. Fix the cells with cold methanol for 20 minutes at -20°C. Aspirate the methanol and stain the cells with 0.5% crystal violet solution for 10 minutes at room temperature.
-
Plaque Counting: Gently wash the wells with water to remove excess stain and allow the plates to air dry. Count the number of plaques in each well.
-
Calculation: Calculate the percentage of plaque inhibition for each FdU concentration compared to the "virus only" control. The IC50 value is the concentration of FdU that reduces the number of plaques by 50% and can be determined by plotting the percentage of inhibition against the log of the drug concentration.[8]
Virus Yield Reduction Assay
This assay measures the effect of an antiviral compound on the production of new infectious virus particles.
Caption: Workflow for the Virus Yield Reduction Assay.
Materials:
-
Same as for Plaque Reduction Assay, plus 24-well plates.
Procedure:
-
Cell Seeding and Infection: Follow steps 1 and 2 of the Plaque Reduction Assay, typically using a higher MOI (e.g., 0.1 to 1 PFU/cell) in 24-well plates.
-
Treatment: After viral adsorption, remove the inoculum and add fresh culture medium containing serial dilutions of FdU.
-
Incubation: Incubate the plates for a full replication cycle (e.g., 24 to 48 hours).
-
Harvesting: After incubation, harvest the cells and supernatant from each well. Subject the samples to three cycles of freezing and thawing to release intracellular virus particles.
-
Titration: Determine the virus titer in each sample by performing a standard plaque assay on fresh Vero cell monolayers.
-
Calculation: Calculate the percentage of viral yield reduction for each FdU concentration compared to the "virus only" control.[9]
Cytotoxicity Assay (MTT Assay)
This assay is used to determine the concentration of the test compound that is toxic to the host cells, which is essential for calculating the selectivity index.
Caption: Workflow for the MTT Cytotoxicity Assay.
Materials:
-
Vero cells
-
DMEM with 10% FBS
-
2'-Fluoro-2'-deoxyuridine (FdU)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO) or other solubilizing agent
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed Vero cells in a 96-well plate at a density that allows for logarithmic growth during the assay period.
-
Treatment: After 24 hours, replace the medium with fresh medium containing serial dilutions of FdU. Include a "cells only" control with no FdU.
-
Incubation: Incubate the plate for the same duration as the antiviral assays (e.g., 48 to 72 hours).
-
MTT Addition: Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL) to each well. Incubate for 3-4 hours at 37°C.
-
Solubilization: Aspirate the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability for each FdU concentration compared to the "cells only" control. The CC50 is the concentration of FdU that reduces cell viability by 50%.[10]
Conclusion
2'-Fluoro-2'-deoxyuridine represents a class of nucleoside analogs with potential for the inhibition of HSV-1 replication. The protocols and information provided herein offer a comprehensive guide for researchers to systematically evaluate the antiviral efficacy and cytotoxicity of FdU and similar compounds. Accurate determination of IC50, CC50, and viral yield reduction is essential for understanding the therapeutic potential of these molecules. The provided diagrams offer a visual representation of the underlying mechanisms and experimental workflows, aiding in the conceptualization and execution of these studies. Further research is warranted to establish a complete profile of FdU's activity against wild-type HSV-1.
References
- 1. Inhibition of herpes simplex virus-induced DNA polymerase activity and viral DNA replication by 9-(2-hydroxyethoxymethyl)guanine and its triphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potent activity of 5-fluoro-2'-deoxyuridine and related compounds against thymidine kinase-deficient (TK-) herpes simplex virus: targeted at thymidylate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Herpes simplex virus type 1 DNA polymerase. Mechanism of inhibition by acyclovir triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Antiviral activity of 2'-deoxy-2'-fluoroguanosine against influenza and herpes simplex viruses in cultured cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activity of 1-(2'-fluoro-2'-deoxy-beta-D-arabinofuranosyl)thymine against herpes simplex virus in cell cultures and rabbit eyes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of Cell Viability Dyes in Antiviral Assays with RNA Viruses that Exhibit Different Cytopathogenic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of Herpes Simplex Virus Type 1 and Type 2 Infections by Peptide-Derivatized Dendrimers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes: Detection and Quantification of 2'-Fluoro-2'-deoxyuridine (FdU) Incorporation into DNA
Audience: Researchers, scientists, and drug development professionals.
Introduction 2'-Fluoro-2'-deoxyuridine (FdU) is a pyrimidine nucleoside analog of thymidine. Due to its unique chemical properties, it is utilized in various biomedical research fields, including the development of antiviral and anticancer therapies. The incorporation of FdU into newly synthesized DNA is a critical event to monitor, as it can disrupt DNA replication and repair, leading to cytotoxic effects. Accurate and sensitive detection of FdU incorporation is essential for understanding its mechanism of action, evaluating drug efficacy, and assessing genotoxicity. These application notes provide detailed protocols and a comparative overview of the primary methods for detecting and quantifying FdU incorporation into cellular DNA.
Overview of Detection Methods
Several methodologies can be employed to detect the incorporation of nucleoside analogs into DNA. The primary approaches applicable to FdU include click chemistry-based assays, antibody-based detection, and mass spectrometry. Each method offers distinct advantages regarding sensitivity, ease of use, and the type of data generated.
-
Click Chemistry: This method involves the incorporation of a modified FdU molecule containing a bioorthogonal functional group (e.g., an alkyne or an azide). This group can then be covalently bonded to a reporter molecule (e.g., a fluorophore) via a highly specific and efficient "click" reaction. This technique is known for its high sensitivity and specificity, and it generally does not require harsh DNA denaturation steps, which helps preserve cellular morphology and other epitopes for multiplexing.[1][2][3]
-
Antibody-Based Detection: Analogous to the widely used 5-bromo-2'-deoxyuridine (BrdU) assay, this method relies on a specific monoclonal antibody that recognizes and binds to the incorporated FdU.[4][5] Detection is typically achieved using a fluorescently labeled secondary antibody. A significant drawback of this approach is the requirement for harsh DNA denaturation (using acid or heat) to expose the FdU epitope for antibody binding, which can degrade the sample.[6][7]
-
Mass Spectrometry (MS): Mass spectrometry offers a highly sensitive and quantitative platform for detecting modified nucleosides.[8][9] This method involves the isolation of DNA, its enzymatic digestion into individual nucleosides, and subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). MS can provide absolute quantification of FdU incorporation, making it a powerful tool for detailed mechanistic and pharmacokinetic studies.[10]
Comparative Analysis of Detection Methods
The choice of method depends on the specific experimental goals, required sensitivity, and available equipment.
| Feature | Click Chemistry (e.g., FOL-FdU) | Antibody-Based Detection (e.g., anti-FdU) | Mass Spectrometry (LC-MS/MS) |
| Principle | Bioorthogonal reaction with a fluorescent probe.[2] | Specific antibody binding to incorporated FdU.[4] | Direct measurement of the mass-to-charge ratio of FdU.[8][10] |
| DNA Denaturation | Not required.[3] | Required (acid, heat, or nuclease treatment).[6][7] | Not applicable (DNA is digested). |
| Sensitivity | High. | Moderate to High. | Very High (can detect one adduct per 10¹¹-10¹² nucleotides with AMS).[11] |
| Multiplexing | Excellent; compatible with other antibody staining.[6] | Limited; denaturation can destroy other epitopes.[12] | Not applicable for in-situ analysis; quantifies bulk DNA. |
| Workflow Time | Short (< 2 hours).[2] | Long (> 4 hours). | Long (sample preparation is extensive). |
| Quantification | Relative (fluorescence intensity). | Relative (fluorescence intensity). | Absolute (requires standards).[8] |
| Primary Application | In-situ imaging, flow cytometry, HTS.[3] | In-situ imaging, flow cytometry, IHC.[4] | Quantitative analysis of bulk DNA, adductomics.[9] |
Experimental Protocols
Protocol 1: Copper-Free Click Chemistry Detection of FdU Incorporation
This protocol is based on the methodology of the Bucculite™ FdU Cu-Free Cell Proliferation Kit, which utilizes a modified FdU (FOL-FdU) and a fluorescent methyltetrazine-amine (MTA) probe for detection.[13]
A. Workflow Diagram
References
- 1. salic.med.harvard.edu [salic.med.harvard.edu]
- 2. Single-Pulse and Dual-Pulse Click-iT EdU Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Cell Proliferation EdU Assay for DNA Synthesis Detection [sigmaaldrich.com]
- 4. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 5. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 6. A novel method based on click chemistry, which overcomes limitations of cell cycle analysis by classical determination of BrdU incorporation, allowing multiplex antibody staining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Brdu Detection [bdbiosciences.com]
- 8. Mass Spectrometry-based Quantitative Strategies for Assessing the Biological Consequences and Repair of DNA Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mass spectrometry analysis of nucleosides and nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. promega.com [promega.com]
- 11. DNA isolation and sample preparation for quantification of adduct levels by accelerator mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cell Proliferation Method: Click Chemistry Based on BrdU Coupling for Multiplex Antibody Staining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. docs.aatbio.com [docs.aatbio.com]
2'-Fluoro-2'-deoxyuridine (FdU): A Versatile Tool for Interrogating DNA Repair Mechanisms
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
I. Application Notes
Introduction
2'-Fluoro-2'-deoxyuridine (FdU), also known as Floxuridine, is a pyrimidine analog that serves as a potent inhibitor of DNA synthesis. Its primary mechanism of action involves the inhibition of thymidylate synthase (TS), a crucial enzyme in the de novo synthesis of thymidine monophosphate (dTMP). This inhibition leads to a depletion of the intracellular thymidine triphosphate (TTP) pool and an accumulation of deoxyuridine triphosphate (dUTP). The resulting imbalance in deoxynucleoside triphosphate (dNTP) pools, coupled with the misincorporation of FdU triphosphate (FdUTP) and dUTP into DNA during replication, triggers a robust DNA damage response (DDR). This makes FdU an invaluable tool for studying the intricacies of DNA repair pathways, including Base Excision Repair (BER), Mismatch Repair (MMR), Homologous Recombination (HR), and the role of checkpoint signaling in maintaining genomic integrity.
Mechanism of Action in DNA Repair Studies
The utility of FdU in DNA repair research stems from its ability to induce specific types of DNA lesions and replication stress. The key events are:
-
Thymidylate Synthase Inhibition: FdU is intracellularly converted to FdU monophosphate (FdUMP), which forms a stable ternary complex with thymidylate synthase and its cofactor, N5,N10-methylenetetrahydrofolate. This complex effectively blocks the synthesis of dTMP from deoxyuridine monophosphate (dUMP).
-
dNTP Pool Imbalance: The inhibition of TS leads to a significant decrease in TTP levels and a corresponding increase in dUTP levels. This imbalance is a form of replication stress and can stall DNA replication forks.
-
Misinorporation into DNA: DNA polymerases can mistakenly incorporate both dUTP and the active metabolite FdUTP into the newly synthesized DNA strand in place of TTP.
-
Induction of DNA Lesions: The presence of uracil and FdU in the DNA is recognized by the cellular repair machinery. Uracil-DNA glycosylase (UDG) initiates the BER pathway by excising the uracil base, creating an abasic (AP) site. The processing of these lesions, especially in close proximity on opposite strands, can lead to the formation of single-strand breaks (SSBs) and ultimately, highly cytotoxic double-strand breaks (DSBs).
-
Activation of DNA Damage Response: The accumulation of SSBs and DSBs activates a complex signaling cascade known as the DNA Damage Response (DDR). Key sensor proteins like PARP1 (for SSBs) and the MRN complex (for DSBs) are recruited to the damage sites, initiating downstream signaling through kinases such as ATM and ATR.[1][2] This leads to cell cycle arrest, allowing time for repair, or if the damage is too extensive, apoptosis.
Applications in DNA Repair Research
-
Elucidating the Role of Specific Repair Pathways: By treating cells deficient in specific DNA repair genes (e.g., BRCA1/2, RAD51, PARP1) with FdU, researchers can dissect the contribution of individual pathways to the repair of FdU-induced damage.
-
Investigating Synthetic Lethality: FdU can be used to identify synthetic lethal interactions. For instance, cancer cells with deficiencies in certain DNA repair pathways, such as HR, may be hypersensitive to FdU. This is particularly relevant in the context of PARP inhibitors, which have shown synergistic effects with FdU in preclinical studies.[3][4][5]
-
Screening for Novel DNA Repair Inhibitors: FdU can be used as a tool in high-throughput screens to identify small molecules that inhibit specific DNA repair pathways, as evidenced by increased sensitivity to FdU.
-
Studying Checkpoint Activation: The replication stress and DNA damage induced by FdU robustly activate the ATR- and ATM-mediated checkpoint pathways. This allows for the study of checkpoint signaling and its role in coordinating cell cycle progression with DNA repair.[6]
II. Data Presentation
Table 1: Dose-Dependent Effect of FdU on Cell Viability
| Cell Line | FdU Concentration (µM) | Cell Viability (%) | Reference |
| Ovarian Cancer (OVCAR-8) | 0.1 | 85 ± 5 | [3] |
| 1 | 60 ± 7 | [3] | |
| 10 | 35 ± 4 | [3] | |
| Small Cell Lung Cancer (SW1271) | 0.1 | ~90 | [7] |
| 1 | ~75 | [7] | |
| 10 | ~50 | [7] | |
| 100 | ~20 | [7] |
Data are presented as mean ± standard error of the mean (SEM) or as approximate values derived from published dose-response curves.
Table 2: Quantitative Analysis of FdU-Induced DNA Damage
| Cell Line | FdU Treatment | Endpoint Measured | Result | Reference |
| Human Lymphocytes | 1 µM FdU | Dicentrics per cell | Proportional to square of the dose | [8] |
| Acentric fragments per cell | Proportional to the dose | [8] | ||
| Human Amnion (FL) | 100 µg/ml ENU (positive control) | γH2AX foci per cell (8h) | ~8 | [9] |
| 10 µM Benzo[a]pyrene (positive control) | γH2AX foci per cell (24h) | ~6 | [9] | |
| ATR-deficient (GM09703) | 0.1 µM FdU | γH2AX foci per 100 nuclei | No significant increase | [6] |
| Normal Fibroblasts | 0.1 µM FdU | γH2AX foci per 100 nuclei | ~150 | [6] |
ENU (N-ethyl-N-nitrosourea) and Benzo[a]pyrene are used as examples of agents inducing γH2AX foci, as direct quantitative data for FdU was not consistently presented in a tabular format across the reviewed literature. The data for ATR-deficient cells highlights the role of the ATR pathway in responding to FdU-induced damage.
Table 3: Effect of FdU on dNTP Pools
| Cell Type | FdU Concentration | dNTP Pool Change | Reference |
| Yeast (rnr1-Y285A mutant) | N/A (genetic modification) | dCTP: ~26-fold increase | [10] |
| dTTP: ~14-fold increase | [10] | ||
| dATP: ~2-fold increase | [10] | ||
| dGTP: No significant change | [10] |
This table illustrates the impact of dNTP pool imbalances, similar to those induced by FdU, on DNA replication fidelity. The rnr1-Y285A yeast mutant has a constitutively active ribonucleotide reductase, leading to altered dNTP levels.
III. Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
Objective: To determine the cytotoxic effect of FdU on a given cell line.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well tissue culture plates
-
2'-Fluoro-2'-deoxyuridine (FdU) stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
FdU Treatment:
-
Prepare serial dilutions of FdU in complete medium from the stock solution to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of FdU. Include wells with medium containing the vehicle (DMSO) as a control and wells with medium alone as a blank.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each FdU concentration relative to the vehicle-treated control cells using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the logarithm of the FdU concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration of FdU that inhibits 50% of cell growth).
-
Protocol 2: Analysis of Chromosomal Aberrations
Objective: To quantify the clastogenic effects of FdU by analyzing chromosomal aberrations in metaphase spreads.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
FdU stock solution
-
Colcemid or other metaphase-arresting agent (e.g., 10 µg/mL stock)
-
Hypotonic solution (e.g., 0.075 M KCl)
-
Fixative solution (3:1 methanol:acetic acid, freshly prepared)
-
Microscope slides
-
Giemsa stain or DAPI
-
Microscope with imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to approximately 50-60% confluency.
-
Treat the cells with various concentrations of FdU for a period equivalent to 1.5-2 cell cycles. Include a vehicle control.
-
-
Metaphase Arrest:
-
Two to four hours before harvesting, add colcemid to the culture medium to a final concentration of 0.1 µg/mL to arrest cells in metaphase.
-
-
Cell Harvesting:
-
Trypsinize the cells and collect them by centrifugation (e.g., 1000 rpm for 5 minutes).
-
Resuspend the cell pellet in pre-warmed (37°C) hypotonic solution (0.075 M KCl) and incubate for 15-20 minutes at 37°C to swell the cells.
-
-
Fixation:
-
Add a few drops of freshly prepared, ice-cold fixative to the cell suspension.
-
Centrifuge the cells and discard the supernatant.
-
Resuspend the cell pellet in 5 mL of fresh, ice-cold fixative. Repeat this wash step two more times.
-
-
Slide Preparation:
-
Resuspend the final cell pellet in a small volume of fixative.
-
Drop the cell suspension from a height of about 30 cm onto clean, pre-chilled microscope slides.
-
Allow the slides to air dry.
-
-
Staining and Analysis:
-
Stain the slides with Giemsa or DAPI.
-
Examine the slides under a microscope.
-
Score at least 100 well-spread metaphases per treatment condition for chromosomal aberrations, such as chromatid and chromosome breaks, gaps, and exchanges.
-
Calculate the percentage of aberrant cells and the number of aberrations per cell for each treatment group.
-
Protocol 3: Quantification of γH2AX Foci Formation
Objective: To measure the induction of DNA double-strand breaks by FdU through the immunofluorescent detection of γH2AX foci.
Materials:
-
Cells cultured on glass coverslips in a multi-well plate
-
FdU stock solution
-
Paraformaldehyde (PFA) solution (4% in PBS)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA and 0.1% Tween-20 in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody
-
Secondary antibody: fluorescently-conjugated anti-species IgG (e.g., Alexa Fluor 488)
-
DAPI solution (for nuclear counterstaining)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells on sterile glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of FdU for the specified duration. Include a positive control (e.g., etoposide) and a vehicle control.
-
-
Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.
-
Wash three times with PBS.
-
-
Blocking and Antibody Incubation:
-
Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.
-
Incubate the cells with the primary anti-γH2AX antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Wash three times with PBS containing 0.1% Tween-20.
-
Incubate the cells with the fluorescently-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash three times with PBS containing 0.1% Tween-20.
-
-
Counterstaining and Mounting:
-
Stain the nuclei with DAPI solution for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
-
Image Acquisition and Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify the number of γH2AX foci per nucleus in at least 50-100 cells per condition using image analysis software (e.g., ImageJ/Fiji).
-
Calculate the average number of foci per cell for each treatment group and perform statistical analysis.[11]
-
IV. Mandatory Visualization
Signaling Pathway Diagrams (Graphviz DOT Language)
Caption: FdU-Induced DNA Damage Response Pathway.
References
- 1. DNA Damage Response (DDR) Pathway [sigmaaldrich.com]
- 2. DNA Damage Response | Cell Signaling Technology [cellsignal.com]
- 3. Poly(ADP-ribose) polymerase inhibition synergizes with 5-fluorodeoxyuridine but not 5-fluorouracil in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Seeking Signs of Synergy: The Origins of PARP and PI3K Inhibitors - Dana-Farber [physicianresources.dana-farber.org]
- 5. The Synergistic Effect of PARP Inhibitors and Immune Checkpoint Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A quantitative analysis of radiation-induced chromosome aberrations with a fluorescent digital image microscope - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DNA damage evaluated by γH2AX foci formation by a selective group of chemical/physical stressors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Increased and Imbalanced dNTP Pools Symmetrically Promote Both Leading and Lagging Strand Replication Infidelity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of 2'-Fluoro-2'-deoxyuridine (FdUrd)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Fluoro-2'-deoxyuridine (FdUrd), also known as Floxuridine, is a pyrimidine analog and a potent antimetabolite used in cancer chemotherapy.[1][2] Its primary mechanism of action involves the inhibition of DNA synthesis, making it particularly effective against rapidly dividing cancer cells.[1][3] FdUrd is a prodrug that is converted intracellularly to its active metabolite, 5-fluoro-2'-deoxyuridine monophosphate (FdUMP).[1][3] FdUMP forms a stable complex with thymidylate synthase, an essential enzyme for the synthesis of thymidine, a key component of DNA.[1][3] This inhibition leads to a depletion of thymidine triphosphate (TTP), halting DNA replication and repair, and ultimately inducing apoptosis in cancer cells.[1][3] Additionally, FdUrd can be incorporated into RNA, disrupting its processing and function.[1][3]
These application notes provide a comprehensive guide for designing and conducting preclinical in vivo studies to evaluate the efficacy, pharmacokinetics, and toxicity of FdUrd in various cancer models.
Mechanism of Action Signaling Pathway
Caption: Mechanism of action of 2'-Fluoro-2'-deoxyuridine (FdUrd).
Data Presentation: Quantitative Summary
Table 1: Pharmacokinetic Parameters of FdUrd in Cancer Patients (Oral Administration)
| Dose (mg/m²) | Cmax (µg/mL) | tmax (h) | t½ (min) | Bioavailability (%) |
| 600 | - | ~1.0 | 32-45 | 47 |
| 800 | - | ~1.0 | 32-45 | 34 |
| 1000 | - | ~1.0 | 32-45 | 37 |
| Data synthesized from a study in cancer patients.[4] |
Table 2: In Vivo Efficacy of FdUrd in Murine Cancer Models
| Cancer Model | Animal | Dose | Administration | Outcome | Reference |
| Murine Thymoma | Mouse | 100 µg (single dose) | - | 85% tumor inhibition | [5] |
| Colon Carcinoma | Mouse | Multiple doses | - | 50% growth inhibition | [5] |
| Meningeal Carcinomatosis | Rat, Mouse | 5-100 µ g/animal (4 injections) | Intrathecal | Effective against meningeal carcinomatosis | [6] |
| Pancreatic Cancer | Mouse | 1 MBq | - | Focal uptake in tumors | [7] |
Table 3: In Vivo Toxicity of FdUrd
| Animal Model | Administration Route | Observed Toxicity | Reference |
| Animal studies | Intra-arterial | Sclerosing cholangitis, chemical hepatitis, lymphocytic infiltrations | [8] |
| Rat embryos, human neuroblastoma in mice | - | Lowered dTTP levels, increased dCTP levels, elimination of dGTP pool | [9] |
Experimental Protocols
Protocol 1: Evaluation of Antitumor Efficacy of FdUrd in a Xenograft Mouse Model
This protocol outlines a typical experiment to assess the in vivo antitumor activity of FdUrd using a subcutaneous xenograft model.
1. Animal Model and Tumor Cell Implantation:
-
Animal Strain: Immunocompromised mice (e.g., Nude, SCID, or NSG), 6-8 weeks old.
-
Tumor Cells: Select a relevant human cancer cell line (e.g., colorectal, pancreatic).
-
Implantation: Subcutaneously inject 1 x 10⁶ to 10 x 10⁶ tumor cells in a volume of 100-200 µL of sterile PBS or Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using calipers. The tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.
2. Experimental Groups and Treatment:
-
Randomization: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment and control groups (n=8-10 mice per group).
-
Control Group: Administer vehicle control (e.g., sterile saline or PBS) following the same schedule as the treatment group.
-
Treatment Group(s): Administer FdUrd at various doses (e.g., 10, 30, 100 mg/kg). The route of administration can be intravenous (i.v.), intraperitoneal (i.p.), or oral (p.o.), depending on the study's objective.[10][11] Dosing can be daily, every other day, or as a continuous infusion.[1]
3. Monitoring and Endpoints:
-
Tumor Growth: Measure tumor volume and body weight 2-3 times per week.
-
Clinical Observations: Monitor the general health and behavior of the animals daily.
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³), or when signs of significant toxicity are observed.
-
Tissue Collection: At the end of the study, euthanize the animals and collect tumors, blood, and major organs for further analysis (e.g., histopathology, biomarker analysis).
Protocol 2: Pharmacokinetic Analysis of FdUrd in Mice
This protocol describes the procedure for determining the pharmacokinetic profile of FdUrd in mice.
1. Animal Preparation and Dosing:
-
Animals: Use healthy adult mice (e.g., C57BL/6 or BALB/c), 8-10 weeks old.
-
Catheterization (optional): For serial blood sampling, jugular vein catheterization may be performed a day before the experiment.
-
Dosing: Administer a single dose of FdUrd via the desired route (e.g., i.v. bolus or oral gavage).
2. Blood Sample Collection:
-
Time Points: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) post-dosing.
-
Collection Method: Collect blood (approximately 50-100 µL) via tail vein, saphenous vein, or from the catheter into tubes containing an anticoagulant (e.g., EDTA or heparin).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.
3. Bioanalytical Method:
-
Sample Preparation: Perform protein precipitation or solid-phase extraction to remove interfering substances from the plasma samples.
-
Quantification: Use a validated analytical method, such as High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), to quantify the concentration of FdUrd and its metabolites in the plasma samples.[12]
4. Data Analysis:
-
Pharmacokinetic Parameters: Use non-compartmental analysis to calculate key pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (tmax), area under the concentration-time curve (AUC), half-life (t½), clearance (CL), and volume of distribution (Vd).
Protocol 3: In Vivo Toxicity Assessment of FdUrd
This protocol provides a framework for evaluating the potential toxicity of FdUrd in vivo.
1. Animal Model and Treatment:
-
Animals: Use a relevant rodent model (e.g., Sprague-Dawley rats or BALB/c mice).
-
Dosing Regimen: Administer FdUrd at multiple dose levels, including a therapeutic dose and higher doses, for a specified duration (e.g., 14 or 28 days). Include a vehicle control group.
2. Monitoring and Observations:
-
Clinical Signs: Observe animals daily for any signs of toxicity, such as changes in body weight, food and water consumption, behavior, and physical appearance.
-
Hematology and Clinical Chemistry: Collect blood samples at baseline and at the end of the study for complete blood count (CBC) and analysis of serum chemistry panels to assess organ function (e.g., liver and kidney).
3. Pathological Evaluation:
-
Necropsy: At the end of the study, perform a complete necropsy on all animals.
-
Organ Weights: Weigh major organs (e.g., liver, kidneys, spleen, heart).
-
Histopathology: Collect major organs and tissues, fix them in formalin, and process them for histopathological examination to identify any treatment-related microscopic changes.
Experimental Workflow Visualization
Caption: General experimental workflow for in vivo studies of FdUrd.
References
- 1. What is 5-Fluorodeoxyuridine used for? [synapse.patsnap.com]
- 2. Floxuridine - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of 5-Fluorodeoxyuridine? [synapse.patsnap.com]
- 4. Pharmacokinetics and bioavailability of oral 5′-deoxy-5-fluorouridine in cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antitumor effect of 2'-deoxy-5-fluorouridine conjugates against a murine thymoma and colon carcinoma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Intrathecal 5-fluoro-2'-deoxyuridine (FdUrd) for the treatment of solid tumor neoplastic meningitis: an in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. [Animal experiment studies of the toxicity of fluorodeoxyuridine (FUDR) and 5-fluorouracil (FU) within the scope of regional liver infusion chemotherapy] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of 5-fluoro-2'-deoxyuridine on deoxyribonucleotide pools in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2'-Fluoro-2'-deoxycytidine is a broad-spectrum inhibitor of bunyaviruses in vitro and in phleboviral disease mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for 2'-Fluoro-2'-deoxyuridine in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2'-Fluoro-2'-deoxyuridine (FdU), also known as Floxuridine, in high-throughput screening (HTS) applications for anticancer drug discovery. Detailed protocols for cytotoxicity and synergistic combination screening are provided, along with the underlying biochemical pathways and experimental workflows.
Introduction to 2'-Fluoro-2'-deoxyuridine (FdU)
2'-Fluoro-2'-deoxyuridine is a pyrimidine analog that functions as an antimetabolite. It is a potent inhibitor of DNA synthesis and is primarily used in cancer chemotherapy, particularly for gastrointestinal adenocarcinomas.[1] Its mechanism of action makes it a valuable tool in high-throughput screening for identifying novel anticancer agents and synergistic drug combinations.
Mechanism of Action
FdU is a prodrug that is metabolically activated within the cell. It is first converted to 5-fluorouracil (5-FU) and then further metabolized to fluorodeoxyuridine monophosphate (FdUMP). FdUMP is a potent inhibitor of thymidylate synthase (TS), a crucial enzyme in the de novo synthesis of thymidine monophosphate (dTMP), a necessary precursor for DNA replication. The inhibition of TS leads to a depletion of thymidine triphosphate (dTTP), resulting in "thymineless death" in rapidly proliferating cancer cells. The active metabolites of FdU can also be incorporated into both DNA and RNA, leading to DNA strand breaks and disruption of RNA processing.[1]
Signaling Pathway of FdU Action
The following diagram illustrates the metabolic activation of FdU and its subsequent inhibition of DNA synthesis.
Caption: Metabolic activation and mechanism of action of 2'-Fluoro-2'-deoxyuridine (FdU).
High-Throughput Screening Applications
FdU can be utilized in various HTS campaigns to:
-
Primary Cytotoxicity Screening: Serve as a positive control for cytotoxicity in large-scale screening of compound libraries.
-
Synergistic Combination Screening: Identify compounds that enhance the cytotoxic effects of FdU, potentially leading to new combination therapies.[2][3][4]
-
Resistance Modifier Screening: Discover molecules that can overcome resistance to FdU in cancer cells.
-
High-Content Screening for DNA Damage: Quantify FdU-induced DNA damage and screen for compounds that modulate this effect.[5][6]
Data Presentation: Quantitative HTS Data Summary
The following tables summarize illustrative quantitative data for FdU in HTS cytotoxicity assays. Note that these values are examples and can vary significantly depending on the cell line, assay conditions, and exposure time.
Table 1: Illustrative IC50 Values of FdU in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay Method | Incubation Time (h) | IC50 (µM) |
| HT-29 | Colon Cancer | CellTiter-Glo® | 72 | 0.5 - 5 |
| HCT-116 | Colon Cancer | CellTiter-Glo® | 72 | 0.1 - 2 |
| MCF-7 | Breast Cancer | Resazurin Assay | 72 | 1 - 10 |
| HeLa | Cervical Cancer | MTT Assay | 48 | 2 - 15 |
| A549 | Lung Cancer | CellTiter-Glo® | 72 | 5 - 25 |
Table 2: Illustrative HTS Assay Performance Metrics for an FdU Cytotoxicity Screen
| Parameter | Value | Description |
| Z'-factor | ≥ 0.5 | A measure of assay quality, indicating a good separation between positive and negative controls.[7] |
| Signal-to-Background (S/B) Ratio | > 3 | The ratio of the signal from the negative control (e.g., DMSO) to the positive control (e.g., high concentration of a cytotoxic agent).[8] |
| Coefficient of Variation (%CV) | < 15% | A measure of the variability of the data within replicate wells. |
Experimental Protocols
Protocol 1: High-Throughput Cytotoxicity Screening Using FdU as a Positive Control
This protocol describes a general method for a primary HTS campaign to identify cytotoxic compounds, using FdU as a positive control. The CellTiter-Glo® Luminescent Cell Viability Assay is used as the readout, which measures ATP levels as an indicator of cell viability.[9]
Experimental Workflow:
Caption: General workflow for a high-throughput cytotoxicity screen.
Materials:
-
Cancer cell line of choice (e.g., HT-29)
-
Cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
384-well white, clear-bottom assay plates
-
Compound library (solubilized in DMSO)
-
2'-Fluoro-2'-deoxyuridine (FdU) stock solution (in DMSO)
-
DMSO (cell culture grade)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer plate reader
Methodology:
-
Cell Seeding:
-
Trypsinize and resuspend cells to a final concentration of 2.5 x 10^4 cells/mL.
-
Using an automated liquid handler, dispense 40 µL of the cell suspension into each well of the 384-well plates (1000 cells/well).
-
Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Compound Addition:
-
Prepare compound plates by diluting the library compounds to the desired screening concentration (e.g., 10 µM final concentration).
-
On each assay plate, designate wells for negative controls (DMSO vehicle) and positive controls (FdU, e.g., 20 µM final concentration).
-
Using a pintool or acoustic liquid handler, transfer a small volume (e.g., 50 nL) of compounds, FdU, or DMSO to the appropriate wells.
-
-
Incubation:
-
Incubate the assay plates at 37°C in a 5% CO2 incubator for 72 hours.
-
-
Assay Readout:
-
Equilibrate the assay plates and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 25 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each well relative to the DMSO controls.
-
Determine the Z'-factor and S/B ratio to assess assay quality.
-
Identify "hit" compounds based on a predefined activity threshold (e.g., >50% inhibition of cell viability).
-
Protocol 2: High-Throughput Synergistic Combination Screening with FdU
This protocol outlines a method to screen for compounds that act synergistically with FdU to enhance cancer cell cytotoxicity. A checkerboard titration format is often employed where varying concentrations of FdU are combined with varying concentrations of the library compounds.[4][10]
Logical Workflow for Synergy Screen:
Caption: Workflow for identifying synergistic drug combinations with FdU.
Materials:
-
Same as Protocol 1
-
Software for synergy analysis (e.g., SynergyFinder, Combenefit)
Methodology:
-
Assay Setup:
-
Seed cells in 384-well plates as described in Protocol 1.
-
Prepare serial dilutions of FdU and the library compounds in separate plates.
-
-
Combination Dosing:
-
Using an automated liquid handler, dispense varying concentrations of FdU and the library compounds in a checkerboard format. For example, a 6x6 matrix could be used with 5 concentrations of each compound plus a zero-concentration control.
-
-
Incubation and Readout:
-
Follow the incubation and readout steps as described in Protocol 1.
-
-
Data Analysis for Synergy:
-
The resulting dose-response matrix is analyzed using synergy models such as the Bliss Independence or Loewe Additivity model.
-
These models calculate a synergy score (e.g., delta score, ZIP score) for each concentration combination. A score significantly greater than zero typically indicates synergy.
-
Hits are identified as compounds that show significant synergy with FdU over a range of concentrations.
-
Conclusion
2'-Fluoro-2'-deoxyuridine is a valuable tool for high-throughput screening in anticancer drug discovery. Its well-defined mechanism of action allows for its use as a robust positive control in cytotoxicity screens and as a foundation for identifying novel synergistic drug combinations. The provided protocols offer a starting point for developing and implementing HTS assays incorporating FdU, which can be adapted and optimized for specific research needs and available instrumentation. Rigorous assay validation, including the determination of parameters like the Z'-factor, is crucial for ensuring the reliability and reproducibility of HTS data.[11]
References
- 1. Floxuridine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. A high-throughput drug combination screen of targeted small molecule inhibitors in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessing kinetics and recruitment of DNA repair factors using high content screens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessing kinetics and recruitment of DNA repair factors using high content screens. | Sigma-Aldrich [sigmaaldrich.com]
- 7. High-throughput Approaches to Uncover Synergistic Drug Combinations in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxic Profiling of Annotated and Diverse Chemical Libraries Using Quantitative High-Throughput Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. marinbio.com [marinbio.com]
- 10. Confirmation of Selected Synergistic Cancer Drug Combinations Identified in an HTS Campaign and Exploration of Drug Efflux Transporter Contributions to the Mode of Synergy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with 2'-Fluoro-2'-deoxyuridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Fluoro-2'-deoxyuridine (FdUrd) is a pyrimidine analog that functions as a potent antimetabolite, primarily by inhibiting thymidylate synthase. This enzyme is critical for the de novo synthesis of thymidine, a necessary precursor for DNA replication.[1][2] By depriving cells of thymidine, FdUrd effectively halts DNA synthesis, leading to S-phase cell cycle arrest and the induction of apoptosis, or programmed cell death.[1][2][3] These cytotoxic effects make FdUrd and related fluoropyrimidines valuable agents in cancer chemotherapy.
Flow cytometry is an indispensable tool for elucidating the cellular response to cytotoxic agents like FdUrd. This technology allows for the rapid, quantitative analysis of individual cells within a population, providing critical insights into the mechanisms of drug action. This application note provides detailed protocols for utilizing flow cytometry to assess two key cellular responses to FdUrd treatment: cell cycle progression and apoptosis.
Key Applications
-
Elucidating Mechanism of Action: Determine the specific phase of the cell cycle at which FdUrd exerts its effects.
-
Quantifying Cytotoxicity: Measure the induction of apoptosis in a dose- and time-dependent manner.
-
Drug Discovery and Development: Screen novel compounds for their effects on cell cycle and apoptosis.
-
Translational Research: Analyze the chemosensitivity of patient-derived cancer cells to inform therapeutic strategies.
Experimental Overview
This application note details two primary flow cytometry-based assays:
-
Cell Cycle Analysis using Propidium Iodide (PI) Staining: To determine the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle following FdUrd treatment.
-
Apoptosis Analysis using Annexin V and Propidium Iodide (PI) Staining: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells after FdUrd exposure.
A generalized workflow for these experiments is presented below.
Signaling Pathway of FdUrd Action
FdUrd exerts its cytotoxic effects by interfering with DNA synthesis, which subsequently triggers the apoptotic cascade. The simplified signaling pathway is illustrated below.
Experimental Protocols
Protocol 1: Cell Cycle Analysis using Propidium Iodide Staining
This protocol is designed to quantify the DNA content of cells, allowing for the determination of their distribution throughout the different phases of the cell cycle.[4][5][6]
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI in PBS)
-
RNase A solution (e.g., 100 µg/mL in PBS)
-
Flow cytometry tubes
Procedure:
-
Cell Treatment: Culture cells to the desired confluency and treat with various concentrations of FdUrd for the intended duration. Include appropriate vehicle and untreated controls.
-
Cell Harvesting:
-
Adherent cells: Aspirate the culture medium, wash once with PBS, and detach cells using trypsin-EDTA. Neutralize trypsin with complete medium and transfer the cell suspension to a conical tube.
-
Suspension cells: Directly collect cells from the culture vessel into a conical tube.
-
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet once with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 100 µL of ice-cold PBS. While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to the cell suspension.[4][6]
-
Incubate the cells for at least 30 minutes on ice or at -20°C for long-term storage.
-
Staining:
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.[6]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting data for at least 10,000 single-cell events. Use a dot plot of forward scatter area versus height to gate out doublets and clumps.[4][5] The PI fluorescence should be measured on a linear scale.
Protocol 2: Apoptosis Analysis using Annexin V and PI Staining
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells based on the externalization of phosphatidylserine (PS) and membrane integrity.[7][8][9][10]
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
1X Annexin V Binding Buffer
-
Fluorochrome-conjugated Annexin V (e.g., FITC, PE, or APC)
-
Propidium Iodide (PI) solution (e.g., 50 µg/mL)
-
Flow cytometry tubes
Procedure:
-
Cell Treatment: Treat cells with FdUrd as described in Protocol 1.
-
Cell Harvesting:
-
Adherent cells: Gently aspirate the culture medium (save it, as it may contain floating apoptotic cells). Wash the adherent cells once with ice-cold PBS. Detach the cells using a gentle, non-enzymatic cell dissociation solution or trypsin-EDTA. Combine the detached cells with the saved medium.[7]
-
Suspension cells: Collect cells directly from the culture vessel.
-
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet once with 1 mL of ice-cold PBS.[7]
-
Resuspension: Centrifuge again at 300 x g for 5 minutes at 4°C. Discard the supernatant and resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.[7][8]
-
Staining:
-
Incubation: Incubate the tubes for 15-20 minutes at room temperature in the dark.[8]
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.[8]
Data Presentation and Interpretation
Quantitative data from flow cytometry analysis should be summarized in tables for clear comparison between different treatment conditions.
Cell Cycle Analysis
The percentage of cells in each phase of the cell cycle is determined by analyzing the DNA content histogram.
Table 1: Effect of FdUrd on Cell Cycle Distribution in Cancer Cells
| Treatment Condition | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Untreated Control | 55.2 ± 3.1 | 28.5 ± 2.5 | 16.3 ± 1.8 |
| Vehicle Control | 54.8 ± 2.9 | 29.1 ± 2.2 | 16.1 ± 1.5 |
| FdUrd (1 µM) | 40.1 ± 2.5 | 48.3 ± 3.0 | 11.6 ± 1.2 |
| FdUrd (10 µM) | 25.7 ± 2.1 | 65.9 ± 3.5 | 8.4 ± 0.9 |
| FdUrd (50 µM) | 18.3 ± 1.9 | 72.4 ± 4.1 | 9.3 ± 1.1 |
Data are presented as mean ± standard deviation from three independent experiments.
The expected result of FdUrd treatment is a dose-dependent increase in the percentage of cells in the S phase, with a corresponding decrease in the G0/G1 and G2/M phases, indicative of S-phase arrest.[3]
Apoptosis Analysis
The results of the Annexin V/PI assay are typically displayed as a quadrant plot, from which the percentage of cells in each population can be quantified.
-
Lower-Left Quadrant (Annexin V- / PI-): Viable cells
-
Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells
Table 2: Induction of Apoptosis by FdUrd in Cancer Cells
| Treatment Condition | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Untreated Control | 95.4 ± 1.8 | 2.1 ± 0.5 | 2.5 ± 0.7 |
| Vehicle Control | 94.9 ± 2.0 | 2.3 ± 0.6 | 2.8 ± 0.8 |
| FdUrd (1 µM) | 80.2 ± 3.5 | 12.5 ± 1.5 | 7.3 ± 1.1 |
| FdUrd (10 µM) | 55.7 ± 4.1 | 25.8 ± 2.9 | 18.5 ± 2.3 |
| FdUrd (50 µM) | 28.1 ± 3.8 | 38.4 ± 3.2 | 33.5 ± 3.0 |
Data are presented as mean ± standard deviation from three independent experiments.
Treatment with FdUrd is expected to cause a dose-dependent increase in the percentage of early and late apoptotic cells, with a corresponding decrease in the viable cell population.
Conclusion
The flow cytometry protocols detailed in this application note provide a robust and quantitative framework for investigating the cellular effects of 2'-Fluoro-2'-deoxyuridine. By analyzing changes in cell cycle distribution and the induction of apoptosis, researchers can gain valuable insights into the mechanism of action of FdUrd and other cytotoxic compounds, which is crucial for the development of more effective cancer therapies.
References
- 1. Floxuridine - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Floxuridine? [synapse.patsnap.com]
- 3. Induction of cell cycle-dependent cytotoxicity and apoptosis by new heterodinucleoside phosphate dimers of 5-fluorodeoxyuridine in PC-3 human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ucl.ac.uk [ucl.ac.uk]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 7. benchchem.com [benchchem.com]
- 8. kumc.edu [kumc.edu]
- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 10. bosterbio.com [bosterbio.com]
Application Notes and Protocols: Preparation of 2'-Fluoro-2'-deoxyuridine Stock Solutions for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Fluoro-2'-deoxyuridine (FdU), also known as Floxuridine or FUDR, is a pyrimidine analog that serves as a potent antimetabolite and chemotherapeutic agent.[1][2][3] Its primary mechanism of action involves the inhibition of thymidylate synthase, a crucial enzyme in the de novo synthesis of pyrimidines, leading to the disruption of DNA synthesis and repair.[1][3][4] This property makes FdU a valuable tool in cancer research and drug development for studying cellular proliferation and for the development of novel anticancer therapies. Proper preparation and storage of FdU stock solutions are critical for ensuring experimental reproducibility and obtaining reliable results. These application notes provide detailed protocols for the preparation, storage, and handling of FdU stock solutions for use in cell culture applications.
Quantitative Data Summary
For ease of reference, the key quantitative data for 2'-Fluoro-2'-deoxyuridine are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₁FN₂O₅ | [5] |
| Molecular Weight | 246.2 g/mol | [5] |
| Solubility in DMSO | ~10 mg/mL | [5] |
| Solubility in PBS (pH 7.2) | ~5 mg/mL | [5] |
| Recommended Solvents | DMSO, Dimethylformamide, Aqueous Buffers (e.g., PBS) | [5] |
| Storage of Solid Form | -20°C, stable for ≥4 years | [5] |
| Storage of Stock Solution (in DMSO) | -20°C or -80°C | [6] |
| Storage of Reconstituted Aqueous Solution | 4°C for up to 1 week; not recommended for more than one day | [5][7] |
Experimental Protocols
Materials
-
2'-Fluoro-2'-deoxyuridine (FdU) powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Phosphate-buffered saline (PBS), sterile, pH 7.2
-
Sterile, conical tubes (e.g., 1.5 mL, 15 mL, 50 mL)
-
Sterile, serological pipettes and pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Protocol 1: Preparation of a 10 mM FdU Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of FdU in DMSO, which is a common solvent for long-term storage.
-
Calculate the required mass of FdU:
-
To prepare 1 mL of a 10 mM stock solution, calculate the mass of FdU needed using the following formula:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 246.2 g/mol = 2.462 mg
-
-
-
Weigh FdU powder:
-
In a sterile microcentrifuge tube, carefully weigh out 2.462 mg of FdU powder.
-
-
Dissolve in DMSO:
-
Add 1 mL of sterile DMSO to the tube containing the FdU powder.
-
-
Ensure complete dissolution:
-
Vortex the solution thoroughly until all the FdU powder is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.
-
-
Aliquot and store:
-
Dispense the 10 mM stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Protocol 2: Preparation of Working Solutions for Cell Culture
Working solutions are typically prepared by diluting the high-concentration stock solution in a sterile aqueous buffer or cell culture medium immediately before use.
-
Thaw the stock solution:
-
Thaw a single aliquot of the 10 mM FdU stock solution at room temperature.
-
-
Dilute to the final working concentration:
-
Dilute the stock solution in pre-warmed, sterile cell culture medium or PBS to the desired final concentration. For example, to prepare 1 mL of a 10 µM working solution from a 10 mM stock, perform a 1:1000 dilution (e.g., add 1 µL of the 10 mM stock to 999 µL of medium).
-
Typical working concentrations for FdU in cell culture range from nanomolar to micromolar concentrations, depending on the cell line and experimental design.[5][8][9]
-
-
Mix and use immediately:
-
Gently mix the working solution by pipetting or inverting the tube.
-
Add the freshly prepared working solution to your cell cultures.
-
It is not recommended to store aqueous solutions of FdU for more than one day.[5]
-
Visualization of Workflow and Mechanism
Experimental Workflow
The following diagram outlines the general workflow for preparing FdU stock and working solutions.
Caption: Workflow for FdU Solution Preparation.
Mechanism of Action
The diagram below illustrates the mechanism of action of 2'-Fluoro-2'-deoxyuridine in inhibiting DNA synthesis.
Caption: FdU's Mechanism of Action.
Safety Precautions
2'-Fluoro-2'-deoxyuridine is a cytotoxic agent and should be handled with care.[10] Always wear appropriate personal protective equipment, including a lab coat, gloves, and safety glasses, when handling the solid compound and its solutions.[10][11] All procedures should be performed in a well-ventilated area or a chemical fume hood. Dispose of all waste materials in accordance with local, state, and federal regulations for hazardous waste.[10]
References
- 1. What is Floxuridine used for? [synapse.patsnap.com]
- 2. Floxuridine - Wikipedia [en.wikipedia.org]
- 3. What is 5-Fluorodeoxyuridine used for? [synapse.patsnap.com]
- 4. What is the mechanism of Floxuridine? [synapse.patsnap.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. 2′,2′-Difluorodeoxyuridine (dFdU; 2',2'-Difluoro-2'-deoxyuridine) | Drug Metabolite | 114248-23-6 | Invivochem [invivochem.com]
- 7. 5-Fluoro-2ʹ-deoxyuridine - CAS 50-91-9 - Calbiochem | 343333 [merckmillipore.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. bdbiosciences.com [bdbiosciences.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. fishersci.com [fishersci.com]
Application Notes and Protocols for Incorporating 2'-Fluoro-2'-deoxyuridine into Aptamers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aptamers, often referred to as "chemical antibodies," are single-stranded DNA or RNA oligonucleotides that fold into unique three-dimensional structures, enabling them to bind to a wide array of target molecules with high affinity and specificity.[1] However, the therapeutic application of unmodified RNA aptamers is significantly limited by their rapid degradation by nucleases present in biological fluids.[1] An unmodified RNA aptamer can have a half-life of mere seconds in human serum.[1] To overcome this critical challenge, chemical modifications are introduced into the aptamer structure.
One of the most effective and widely adopted strategies is the incorporation of 2'-Fluoro-2'-deoxyuridine (2'-F-dU) and other 2'-fluoro-modified pyrimidines (like 2'-Fluoro-2'-deoxycytidine) into the RNA backbone. This modification replaces the reactive 2'-hydroxyl group with a fluorine atom, which sterically hinders nuclease attack and dramatically enhances the aptamer's stability in serum.[1] Beyond nuclease resistance, the 2'-fluoro modification locks the ribose sugar in a C3'-endo conformation, which can pre-organize the oligonucleotide backbone, leading to more stable secondary structures and, in some cases, a significant increase in binding affinity to the target molecule.[1]
These application notes provide a comprehensive guide for researchers on the incorporation of 2'-F-dU into aptamers, including detailed protocols for their selection, characterization, and application, along with a summary of the performance enhancements achieved through this modification.
Advantages of 2'-Fluoro-2'-deoxyuridine Modification
The incorporation of 2'-F-dU into aptamers offers several key advantages for therapeutic and diagnostic applications:
-
Enhanced Nuclease Resistance: The primary benefit is a substantial increase in the aptamer's half-life in biological fluids. Modification of all pyrimidine nucleotides with 2'-fluoro groups can extend the serum half-life from a few seconds for unmodified RNA to over 80 hours.[1] This enhanced stability is crucial for in vivo applications, allowing the aptamer sufficient time to reach its target and exert its therapeutic effect.
-
Improved Binding Affinity: The C3'-endo sugar pucker induced by the 2'-fluoro modification can lead to more stable and well-defined aptamer structures. This can result in a several-fold increase in binding affinity (lower dissociation constant, Kd) for the target molecule compared to the unmodified counterpart.[1]
-
Enzymatic Incorporability: A significant practical advantage is that 2'-fluoro-modified pyrimidine triphosphates (2'-F-dUTP and 2'-F-dCTP) are recognized as substrates by mutant forms of T7 RNA Polymerase (e.g., Y639F mutant).[1] This allows for the direct enzymatic synthesis of 2'-fluoro-modified RNA libraries for the Systematic Evolution of Ligands by Exponential Enrichment (SELEX) process, enabling the de novo selection of highly stable and high-affinity aptamers.
Data Presentation: Performance of 2'-Fluoro Modified Aptamers
The benefits of 2'-F-dU and other 2'-fluoro modifications are quantitatively demonstrated by improvements in serum stability and binding affinity.
| Aptamer | Target | Modification | Half-Life (t½) in Serum | Reference |
| Unmodified RNA | Thrombin | None | < 1 second | [1] |
| 2'-F Pyrimidine RNA | Thrombin | 2'-F-dU, 2'-F-dC | ~81 hours | [1] |
| Macugen (Pegaptanib) | VEGF165 | 2'-F-dU, 2'-F-dC, 2'-O-methyl purines | ~18 hours (in human plasma) | [1][2] |
| Anti-HIV-1 Integrase Aptamer | HIV-1 Integrase | 2'-F-ANA | Not specified, but stable for assays | [3] |
| Aptamer A011 | Murine LBP | 2'-F Pyrimidine | Not specified, but stable for assays |
| Aptamer | Target | Modification | Binding Affinity (Kd) | Reference |
| Anti-VEGF165 Aptamers | VEGF165 | 2'-F-pyrimidine, 2'-O-methyl purine | 49 - 130 pM | [4] |
| Anti-HIV-1 Integrase FANA Aptamers | HIV-1 Integrase | 2'-fluoroarabinonucleic acid (FANA) | ~50-100 pM | [3] |
| Aptamer A011 | Murine LBP | 2'-F Pyrimidine | ~270 nM | [5] |
| Aptamer PG13 & PG14 | Thrombin | 2'-F | ~4-fold increased affinity vs. unmodified | [1] |
Experimental Protocols
Protocol 1: SELEX for 2'-Fluoro Modified RNA Aptamers
This protocol outlines the general steps for the Systematic Evolution of Ligands by Exponential Enrichment (SELEX) process to isolate 2'-fluoro-modified RNA aptamers.
Workflow for 2'-Fluoro-Modified Aptamer SELEX
Caption: Iterative cycle of selection and amplification for 2'-F RNA aptamers.
Materials:
-
Single-stranded DNA (ssDNA) library with a randomized region (e.g., N40) flanked by constant primer binding sites.
-
Forward and Reverse PCR primers.
-
dNTP mix.
-
Taq DNA Polymerase and corresponding buffer.
-
Mutant T7 RNA Polymerase (e.g., Y639F).
-
Transcription buffer.
-
2'-F-dUTP and 2'-F-dCTP.
-
ATP and GTP.
-
DNase I.
-
Reverse Transcriptase.
-
Target molecule (e.g., purified protein).
-
Binding buffer (optimized for the target).
-
Wash buffer.
-
Elution buffer.
-
Nitrocellulose and nylon membranes (for filter binding).
-
Scintillation counter (if using radiolabeling).
Procedure:
-
Initial DNA Template Preparation:
-
Synthesize the initial ssDNA library.
-
Amplify the ssDNA library by PCR to generate a double-stranded DNA (dsDNA) template pool. Purify the dsDNA product.[6]
-
-
In Vitro Transcription with 2'-Fluoro Pyrimidines:
-
Set up the in vitro transcription reaction using the dsDNA template pool.
-
Use a nucleotide mix containing ATP, GTP, 2'-F-dUTP, and 2'-F-dCTP.
-
Utilize a mutant T7 RNA Polymerase (e.g., Y639F) that can efficiently incorporate the 2'-fluoro-modified nucleotides.[1][6]
-
Incubate the reaction at 37°C for 4-6 hours or overnight.[1]
-
Treat the reaction with DNase I to digest the DNA template.
-
Purify the resulting 2'-fluoro-modified RNA pool using denaturing polyacrylamide gel electrophoresis (PAGE) or a suitable RNA purification kit.[1]
-
-
Selection (Binding to Target):
-
Fold the purified 2'-F RNA pool by heating to 80-90°C for 2-4 minutes and then cooling to room temperature or the selection temperature.
-
Incubate the folded RNA pool with the immobilized target molecule (e.g., on magnetic beads or nitrocellulose membrane) in the binding buffer. Incubation times and temperatures should be optimized (e.g., 30-60 minutes at 4°C, room temperature, or 37°C).[1][7]
-
-
Partitioning and Washing:
-
Separate the target-bound RNA from the unbound sequences. For filter binding, pass the incubation mixture through a nitrocellulose membrane which retains the protein and bound RNA.[5]
-
Wash the membrane or beads with wash buffer to remove non-specifically bound RNA sequences. The stringency of washing can be increased in later rounds of SELEX.[1]
-
-
Elution:
-
Amplification:
-
Iteration and Sequencing:
-
Repeat the SELEX cycle (steps 2-6) for 8-12 rounds, often increasing the selection pressure in later rounds (e.g., by decreasing the target concentration or increasing washing stringency).[1]
-
After the final round, the enriched dsDNA pool is cloned and sequenced (Sanger or high-throughput sequencing) to identify individual aptamer candidates.[1]
-
Protocol 2: Nuclease Resistance (Serum Stability) Assay
This protocol is used to determine the half-life of 2'-fluoro-modified aptamers in the presence of serum.
Materials:
-
5'-radiolabeled or fluorescently-labeled aptamer (unmodified and 2'-F modified).
-
Human serum or Fetal Bovine Serum (FBS).
-
Incubation buffer (e.g., Phosphate-Buffered Saline - PBS).
-
Quenching/Loading buffer (e.g., 95% formamide, 20 mM EDTA).
-
Denaturing Polyacrylamide Gel (12-20%) and TBE buffer.
-
Phosphorimager or fluorescence gel scanner.
Procedure:
-
Reaction Setup:
-
Time-Course Sampling:
-
At various time points (e.g., 0, 15 min, 1h, 4h, 8h, 24h, 48h), withdraw an aliquot of the reaction mixture (e.g., 10 µL).[1]
-
-
Quenching and Storage:
-
Immediately mix the aliquot with an equal volume of quenching/loading buffer to stop the nuclease activity.
-
Store the samples at -20°C or -80°C until analysis.[9]
-
-
Gel Electrophoresis:
-
Load the samples onto a denaturing polyacrylamide gel.
-
Run the gel to separate the intact aptamer from degraded fragments.
-
-
Analysis:
-
Visualize the gel using a phosphorimager or fluorescence scanner.
-
Quantify the band intensity of the intact aptamer at each time point.
-
Calculate the percentage of intact aptamer remaining relative to the 0-hour time point.
-
Plot the percentage of intact aptamer versus time and determine the half-life (t½).
-
Protocol 3: Binding Affinity Assay (Nitrocellulose Filter Binding)
This assay determines the equilibrium dissociation constant (Kd) of a 2'-fluoro-modified aptamer for its target protein.
Materials:
-
5'-radiolabeled aptamer.
-
Purified target protein.
-
Nitrocellulose membrane (binds protein).
-
Nylon membrane (optional, for quantifying total RNA).
-
Binding Buffer (same as used in SELEX).
-
Wash Buffer (same as binding buffer).
-
Vacuum filtration apparatus.
-
Scintillation counter.
Procedure:
-
Aptamer Preparation:
-
Radiolabel the 2'-F modified aptamer at the 5' end.
-
Purify the labeled aptamer.
-
Fold the aptamer by heating and cooling as described in the SELEX protocol.
-
-
Binding Reactions:
-
Prepare a series of dilutions of the target protein in the binding buffer.
-
In separate tubes, mix a constant, low concentration of the labeled aptamer (e.g., < 0.5 pmol) with the different concentrations of the target protein.[5]
-
Include a control with no protein.
-
Incubate the reactions at the desired temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 1 hour).[5]
-
-
Filtration:
-
Quantification:
-
Place the nitrocellulose filter in a scintillation vial.
-
Add scintillation fluid and measure the radioactivity using a scintillation counter to determine the amount of bound aptamer.
-
-
Data Analysis:
-
Plot the amount of bound aptamer as a function of the target protein concentration.
-
Fit the data to a saturation binding curve (e.g., using non-linear regression) to determine the equilibrium dissociation constant (Kd).
-
Signaling Pathway and Mechanism of Action
Inhibition of VEGF Signaling by a 2'-F-dU Modified Aptamer
Vascular Endothelial Growth Factor (VEGF) is a key signaling protein involved in angiogenesis (the formation of new blood vessels). Overexpression of VEGF is a hallmark of many cancers and other diseases. 2'-fluoro-modified aptamers have been successfully developed to target VEGF and inhibit its signaling pathway. A well-known example is Macugen (Pegaptanib), an anti-VEGF aptamer used for treating age-related macular degeneration.[2][11]
The aptamer specifically binds to the VEGF165 isoform, preventing it from interacting with its receptors (VEGFR-1 and VEGFR-2) on endothelial cells.[4][11] This blockage inhibits the downstream signaling cascade that leads to cell proliferation, migration, and new blood vessel formation.
VEGF Signaling Pathway Inhibition by an Anti-VEGF Aptamer
Caption: Anti-VEGF aptamer blocks VEGF from binding to its receptor.
Inhibition of HIV-1 Integrase by a 2'-F-ANA Modified Aptamer
HIV-1 integrase is a crucial enzyme for the replication of the human immunodeficiency virus. It catalyzes the insertion of the viral DNA into the host cell's genome.[12] Aptamers containing 2'-fluoroarabinonucleic acid (FANA), a structural isomer of 2'-fluoro-RNA, have been developed to bind to HIV-1 integrase with picomolar affinity.[3] These aptamers potently inhibit the activity of the integrase, thereby blocking a critical step in the HIV life cycle. The FANA modification confers both high affinity and nuclease resistance.
Mechanism of HIV-1 Integrase Inhibition by a FANA Aptamer
Caption: FANA aptamer inhibits HIV-1 integrase, blocking viral DNA integration.
Conclusion
The incorporation of 2'-Fluoro-2'-deoxyuridine into aptamers is a powerful and well-established strategy to overcome the inherent instability of RNA molecules, making them viable candidates for a wide range of therapeutic and diagnostic applications. The enhanced nuclease resistance and often improved binding affinity conferred by this modification have been instrumental in the development of successful aptamer-based technologies. The detailed protocols and data presented in these application notes provide a solid foundation for researchers to design, select, and characterize novel 2'-fluoro-modified aptamers for their specific targets of interest, paving the way for the next generation of aptamer-based innovations.
References
- 1. benchchem.com [benchchem.com]
- 2. 2′ fluoro Modifications for Aptamer Development Service - Creative Biolabs [creative-biolabs.com]
- 3. Selection of 2'-Deoxy-2'-Fluoroarabino Nucleic Acid (FANA) Aptamers That Bind HIV-1 Integrase with Picomolar Affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2'-Fluoropyrimidine RNA-based aptamers to the 165-amino acid form of vascular endothelial growth factor (VEGF165). Inhibition of receptor binding and VEGF-induced vascular permeability through interactions requiring the exon 7-encoded domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Optimization of RNA Aptamer SELEX Methods: Improved Aptamer Transcript 3′-End Homogeneity, PAGE Purification Yield, and Target-Bound Aptamer RNA Recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Robotic assisted generation of 2′-deoxy-2′-fluoro-modifed RNA aptamers – High performance enabling strategies in aptamer selection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Relative Nuclease Resistance of a DNA Aptamer Covalently Conjugated to a Target Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of Chemical Modifications on Aptamer Stability in Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Filter-binding assay [gene.mie-u.ac.jp]
- 11. A therapeutic aptamer inhibits angiogenesis by specifically targeting the heparin binding domain of VEGF165 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanisms and inhibition of HIV integration - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Viral Polymerase Activity with 2'-Fluoro-2'-deoxyuridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Fluoro-2'-deoxyuridine (2'-FdU) is a modified nucleoside analog that serves as a powerful tool for investigating the activity of viral polymerases. Its structural similarity to the natural substrate, 2'-deoxyuridine, allows it to be recognized and incorporated by viral polymerases. However, the presence of the 2'-fluoro modification can interfere with the catalytic process, often leading to chain termination of the growing nucleic acid strand. This property makes 2'-FdU and its triphosphate form (2'-FdUTP) valuable for in vitro polymerase assays, antiviral screening, and mechanism of action studies. These application notes provide a comprehensive overview of the use of 2'-FdU in virology research, including its mechanism of action, protocols for key experiments, and a summary of its activity against various viral polymerases.
Mechanism of Action
For 2'-FdU to exert its inhibitory effect on viral polymerases, it must first be anabolized within the host cell to its active triphosphate form, 2'-FdU-5'-triphosphate (2'-FdUTP). This process is typically carried out by host cell kinases.
Once formed, 2'-FdUTP acts as a competitive inhibitor of the natural substrate, deoxyuridine triphosphate (dUTP) or uridine triphosphate (UTP), for the viral polymerase. The polymerase incorporates the 2'-FdU monophosphate into the nascent RNA or DNA strand. The 2'-fluoro group's electronegativity can alter the sugar pucker conformation and interfere with the proper positioning of the 3'-hydroxyl group for the next phosphodiester bond formation, often resulting in chain termination. The efficiency of incorporation and the extent of chain termination can vary between different viral polymerases.
Data Presentation: In Vitro Activity of 2'-Fluoro-Modified Nucleosides
The following table summarizes the inhibitory activities of 2'-fluoro-modified nucleosides against various viral polymerases and viruses. While data specifically for 2'-FdU is limited in the public domain, the provided data for analogous 2'-fluoro-modified nucleosides illustrates their potential as potent and selective inhibitors.
| Compound | Virus/Polymerase | Assay Type | Cell Line | IC50 / EC50 / Ki / Km | Citation |
| 2'-deoxy-2'-fluorocytidine (2'-FdC) | Crimean-Congo hemorrhagic fever virus (CCHFV) | Antiviral Assay | Huh7 | EC50 = 61 ± 18 nM | [1] |
| 2'-deoxy-2'-fluorocytidine (2'-FdC) | Hepatitis C Virus (HCV) | Replicon Assay | Huh-7 | EC90 = 5.0 μM | [2] |
| 2'-deoxy-2'-fluorocytidine (2'-FdC) | SARS-CoV-2 | Antiviral Assay | - | EC50 = 175.2 μM | [2] |
| 2'-deoxy-2'-fluoroguanosine triphosphate (2'-FdGTP) | Influenza Virus Transcriptase | Enzyme Inhibition Assay | - | Ki = 1.0 μM | [3] |
| 2'-deoxy-2'-fluorocytidine triphosphate (dCflTP) | Xenopus laevis DNA Polymerase α | Enzyme Inhibition Assay | - | Km = 7 mM | [4] |
| 2'-deoxy-2'-fluorocytidine triphosphate (dCflTP) | Avian Myeloblastosis Virus (AMV) Reverse Transcriptase | Enzyme Inhibition Assay | - | Km = 7 μM | [4] |
| 7-carbomethoxyvinyl-7-deaza-adenine nucleoside (α-form) | Human Immunodeficiency Virus 1 (HIV-1) | Antiviral Assay | - | EC50 = 0.71 ± 0.25 μM | [5] |
Experimental Protocols
Protocol 1: In Vitro Viral RNA-Dependent RNA Polymerase (RdRp) Activity Assay
This protocol is a general guideline for measuring the activity of a viral RdRp and the inhibitory effect of 2'-FdUTP. It is based on a non-radioactive method and can be adapted for specific viral polymerases.
Materials:
-
Purified viral RdRp
-
RNA template with a 3' overhang for primer annealing
-
RNA primer complementary to the 3' end of the template
-
2'-FdUTP solution
-
Natural NTPs (ATP, CTP, GTP, UTP)
-
Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl₂, 1 mM DTT)
-
Nuclease-free water
-
RNA purification kit
-
Gel electrophoresis system (e.g., denaturing polyacrylamide gel electrophoresis - PAGE)
-
RNA visualization method (e.g., SYBR Gold staining, or using a labeled primer/nucleotide)
Procedure:
-
Reaction Setup: In a nuclease-free microcentrifuge tube on ice, prepare the reaction mixture. A typical 25 µL reaction would include:
-
5 µL of 5x Reaction Buffer
-
2.5 µL of 10 µM RNA template/primer duplex
-
2.5 µL of 10x NTP mix (containing ATP, CTP, GTP at a final concentration of 500 µM each, and UTP at a concentration to be varied if determining Km for UTP)
-
Variable concentrations of 2'-FdUTP for inhibition studies (e.g., 0, 0.1, 1, 10, 100 µM)
-
Nuclease-free water to a final volume of 22.5 µL
-
2.5 µL of purified viral RdRp (concentration to be optimized)
-
-
Incubation: Incubate the reaction at the optimal temperature for the specific viral polymerase (e.g., 30-37°C) for a defined period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding an equal volume of 2x stop solution (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol).
-
Product Analysis:
-
Denature the samples by heating at 95°C for 5 minutes.
-
Separate the reaction products by denaturing PAGE.
-
Visualize the RNA products using a suitable method. The appearance of a longer RNA product indicates polymerase activity. Inhibition by 2'-FdUTP will result in a decrease in the full-length product and potentially the appearance of shorter, terminated products.
-
-
Data Analysis: Quantify the band intensities to determine the extent of polymerase inhibition at different concentrations of 2'-FdUTP. Calculate the IC50 value.
Protocol 2: Primer Extension Assay for Chain Termination Analysis
This assay is used to determine if the incorporation of 2'-FdUMP leads to chain termination.
Materials:
-
5'-radiolabeled (e.g., ³²P) or fluorescently labeled primer
-
RNA or DNA template
-
Purified viral polymerase
-
2'-FdUTP
-
dNTPs or NTPs
-
Reaction Buffer
-
Nuclease-free water
-
Denaturing PAGE system
-
Phosphorimager or fluorescence scanner
Procedure:
-
Annealing: Anneal the labeled primer to the template by mixing them in a 1:1.5 molar ratio in annealing buffer (e.g., 10 mM Tris-HCl pH 8.0, 50 mM NaCl), heating to 95°C for 2 minutes, and then slowly cooling to room temperature.
-
Reaction Setup: Prepare the reaction mixtures on ice. For a 20 µL reaction:
-
4 µL of 5x Reaction Buffer
-
2 µL of annealed primer/template
-
2 µL of dNTP/NTP mix (at a concentration that allows for extension)
-
Variable concentrations of 2'-FdUTP
-
Nuclease-free water to 18 µL
-
2 µL of viral polymerase
-
-
Incubation: Incubate at the enzyme's optimal temperature for 15-30 minutes.
-
Termination: Stop the reaction with an equal volume of stop solution.
-
Analysis:
-
Denature the samples at 95°C for 5 minutes.
-
Resolve the products on a high-resolution denaturing polyacrylamide gel.
-
Visualize the bands using a phosphorimager or fluorescence scanner.
-
The presence of bands that are shorter than the full-length product and correspond to the position of incorporation of the uridine analog indicates chain termination.
-
Visualizations
Caption: Cellular activation of 2'-FdU and its mechanism of action.
Caption: Workflow for in vitro viral polymerase inhibition assay.
References
- 1. Identification of 2'-deoxy-2'-fluorocytidine as a potent inhibitor of Crimean-Congo hemorrhagic fever virus replication using a recombinant fluorescent reporter virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Inhibition of influenza virus transcription by 2'-deoxy-2'-fluoroguanosine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2'-Fluoro-2'-deoxycytidine triphosphate as a substrate for RNA- and DNA-dependent DNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and antiviral activity of 2'-deoxy-2'-fluoro-2'-C-methyl-7-deazapurine nucleosides, their phosphoramidate prodrugs and 5'-triphosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing 2'-Fluoro-2'-deoxyuridine (FdUrd) Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Fluoro-2'-deoxyuridine (FdUrd), a pyrimidine nucleoside analog, is a potent chemotherapeutic agent. Its efficacy lies in its ability to disrupt DNA synthesis and repair, primarily in rapidly proliferating cancer cells. Accurate assessment of its cytotoxic effects is crucial for both preclinical drug development and basic cancer research. These application notes provide detailed protocols for quantifying the cytotoxicity of FdUrd using common and reliable cell viability assays: the MTT assay for metabolic activity and the Annexin V/Propidium Iodide (PI) assay for the detection of apoptosis.
Mechanism of Action of 2'-Fluoro-2'-deoxyuridine (FdUrd)
FdUrd exerts its cytotoxic effects primarily through the inhibition of thymidylate synthase (TS), a key enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication. Upon cellular uptake, FdUrd is phosphorylated by thymidine kinase to its active metabolite, 5-fluoro-2'-deoxyuridine monophosphate (FdUMP). FdUMP forms a stable ternary complex with thymidylate synthase and the folate cofactor, 5,10-methylenetetrahydrofolate, leading to the depletion of the dTMP pool. This inhibition of DNA synthesis induces replication stress, DNA damage, cell cycle arrest, and ultimately, apoptosis (programmed cell death). Additionally, FdUrd metabolites can be incorporated into RNA, disrupting its processing and function, further contributing to its cytotoxic effects.
Application Note 1: Assessment of FdUrd Cytotoxicity using MTT Assay
Principle
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. These insoluble crystals are then dissolved in a solubilization solution, and the absorbance of the resulting colored solution is measured using a spectrophotometer. The intensity of the purple color is directly proportional to the number of metabolically active (viable) cells.
Experimental Protocol
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
2'-Fluoro-2'-deoxyuridine (FdUrd)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Sterile 96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring viability is above 90% using a method like Trypan Blue exclusion.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
FdUrd Treatment:
-
Prepare serial dilutions of FdUrd in complete cell culture medium.
-
Carefully remove the medium from the wells and add 100 µL of the various concentrations of FdUrd to the respective wells. Include a vehicle control (medium without FdUrd).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each FdUrd concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the FdUrd concentration to generate a dose-response curve and determine the IC50 value (the concentration of FdUrd that inhibits cell viability by 50%).
-
Application Note 2: Quantification of FdUrd-Induced Apoptosis using Annexin V/PI Staining
Principle
The Annexin V/Propidium Iodide (PI) assay is a widely used method for detecting apoptosis by flow cytometry. In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is unable to cross the intact plasma membrane of live and early apoptotic cells. It can, however, penetrate the compromised membranes of late apoptotic and necrotic cells, where it intercalates with DNA. This dual staining allows for the differentiation of live cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), and late apoptotic/necrotic cells (Annexin V+ / PI+).
Experimental Protocol
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
2'-Fluoro-2'-deoxyuridine (FdUrd)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Sterile 6-well plates or culture flasks
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates or culture flasks at an appropriate density.
-
Allow cells to attach overnight.
-
Treat cells with the desired concentrations of FdUrd for the specified time period. Include a vehicle control.
-
-
Cell Harvesting:
-
For adherent cells, gently detach them using a non-enzymatic cell dissociation solution to maintain membrane integrity. For suspension cells, collect them directly.
-
Transfer the cells to flow cytometry tubes.
-
-
Cell Washing:
-
Centrifuge the cells at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cells once with cold PBS.
-
Centrifuge again and discard the supernatant.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Data Acquisition:
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry immediately (within 1 hour). Excite FITC at 488 nm and measure emission at ~530 nm, and excite PI at 488 nm and measure emission at >575 nm.
-
-
Data Analysis:
-
Use appropriate software to analyze the flow cytometry data.
-
Set up quadrants based on unstained and single-stained controls to differentiate between live, early apoptotic, and late apoptotic/necrotic cell populations.
-
Quantify the percentage of cells in each quadrant for each treatment condition.
-
Data Presentation: FdUrd Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of FdUrd in various cancer cell lines as reported in the literature. These values can vary depending on the specific cell line, assay conditions, and exposure time.
| Cell Line | Cancer Type | IC50 Value | Assay | Reference |
| Murine Ly-2.1+ve thymoma | Thymoma | 0.51 nM | [3H]deoxyuridine incorporation | |
| F28-7 | Mouse Mammary Tumor | 1 nM | Not Specified | |
| F28-7-A | Mouse Mammary Tumor | 1 nM | Not Specified | |
| H9c2 | Rat Cardiomyoblast | 400 µM | MTT | |
| HT-29 | Human Colorectal Cancer | 4 µM | MTT |
Note: The provided IC50 values are from a limited set of studies and highlight the variability in sensitivity to FdUrd across different cell types. For comprehensive analysis, it is recommended to determine the IC50 value for the specific cell line of interest under standardized experimental conditions.
The MTT and Annexin V/PI assays are robust and reproducible methods for evaluating the cytotoxic effects of 2'-Fluoro-2'-deoxyuridine. The MTT assay provides a quantitative measure of cell viability based on metabolic activity, making it suitable for high-throughput screening of FdUrd analogs and combination therapies. The Annexin V/PI assay offers a more detailed insight into the mechanism of cell death, specifically by quantifying the induction of apoptosis. Together, these protocols provide a comprehensive toolkit for researchers and drug development professionals to characterize the cytotoxic profile of FdUrd and other anti-cancer compounds.
Troubleshooting & Optimization
troubleshooting low yield in 2'-fluoro modified oligonucleotide synthesis
This guide provides troubleshooting strategies and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 2'-fluoro (2'-F) modified oligonucleotides.
Frequently Asked Questions (FAQs)
Q1: Why is low yield a common problem in 2'-fluoro modified oligonucleotide synthesis?
Low yield in 2'-F oligo synthesis is often attributed to several factors:
-
Reduced Coupling Efficiency: The electron-withdrawing fluorine atom at the 2' position can sterically hinder the phosphoramidite coupling reaction, making it less efficient than standard DNA or RNA synthesis.[1][2] This effect is cumulative, leading to a significant drop in the overall yield of the full-length product, especially for longer sequences.[1]
-
Deprotection Complexity: The conditions needed to remove all protecting groups can be harsh.[1] Finding the right balance between complete deprotection and preventing the degradation of the final oligonucleotide is critical.[1][3]
-
Purification Challenges: As oligonucleotides get longer, separating the desired full-length product from closely related failure sequences (n-1, n-2) becomes more difficult with standard purification methods.[1][4]
-
Secondary Structures: Long oligonucleotides, especially those with high GC content, can form stable secondary structures like hairpins that interfere with both the synthesis and purification processes.[1]
Q2: What are the benefits of using 2'-fluoro modifications?
The 2'-fluoro modification provides several advantageous properties to oligonucleotides:
-
Increased Nuclease Resistance: The fluorine atom protects against degradation by nucleases, enhancing the oligonucleotide's stability in vivo.[2]
-
Enhanced Binding Affinity: 2'-F modified oligonucleotides show a higher binding affinity (Tm) to their complementary RNA targets compared to unmodified counterparts.[2][5]
-
A-form Helix: The modification encourages the sugar to adopt a C3'-endo conformation, characteristic of an A-form helix similar to RNA, which is beneficial for applications targeting RNA.[1][2]
Q3: Which activator is best for coupling 2'-fluoro phosphoramidites?
For sterically hindered monomers like 2'-fluoro phosphoramidites, a more potent activator is often required to achieve high coupling efficiency. Common and effective choices include:
-
5-Ethylthio-1H-tetrazole (ETT): A widely used, effective activator for routine synthesis.[6][7]
-
4,5-Dicyanoimidazole (DCI): A less acidic but highly nucleophilic activator that can accelerate the reaction and is highly soluble in acetonitrile.[3][6][7]
Q4: How does the length of the 2'-fluoro oligo affect the choice of purification method?
Oligonucleotide length is a critical factor in selecting the right purification strategy:
-
Reverse-Phase HPLC (RP-HPLC): Highly effective for oligonucleotides up to ~50 bases.[4]
-
Ion-Exchange HPLC (IEX-HPLC): Provides excellent resolution for shorter oligos, but resolution can decrease for sequences longer than ~40-80 bases.[1]
-
Polyacrylamide Gel Electrophoresis (PAGE): Offers the highest resolution and is suitable for purifying very long oligonucleotides.[4]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 2'-fluoro modified oligonucleotides.
Issue 1: Low Overall Yield of Full-Length Product
A low yield of the final product is the most common issue. This is often traced back to inefficient coupling at one or more steps.
Possible Cause 1: Suboptimal Coupling Efficiency
The steric hindrance from the 2'-fluoro group necessitates adjustments to the standard synthesis cycle.[2]
Solutions:
-
Extend Coupling Time: Increase the coupling time for 2'-fluoro phosphoramidites. While standard DNA amidites couple in 1-2 minutes, 2'-F amidites may require 2-15 minutes.[1][2][8][9]
-
Use an Optimized Activator: Employ a more effective activator like 4,5-Dicyanoimidazole (DCI) or 5-Ethylthio-1H-tetrazole (ETT) to improve coupling efficiency for modified nucleotides.[3][6]
-
Ensure Anhydrous Conditions: Phosphoramidites and activators are extremely sensitive to moisture.[6] Use anhydrous acetonitrile (ACN) with a water content below 30 ppm and ensure all reagents are stored properly.[6][10]
-
Check Reagent Quality: Use fresh, high-quality phosphoramidites and activator solutions. Degraded reagents lead to reduced reactivity and side reactions.[1][6]
Possible Cause 2: Incomplete Deprotection
Failure to completely remove all protecting groups from the bases and phosphate backbone will result in a product that is impure and may have lower activity.
Solutions:
-
Use a Robust Deprotection Method: The Ammonium Hydroxide/Methylamine (AMA) method (1:1 v/v) is a fast and highly effective way to remove protecting groups. A typical condition is 10-15 minutes at 65°C.[1][3]
-
Optimize Standard Deprotection: If using ammonium hydroxide/ethanol (3:1 v/v), ensure sufficient incubation time, such as 16 hours at 55°C.[1][9]
-
Re-treat the Oligo: If incomplete deprotection is suspected after purification, the oligonucleotide can sometimes be re-treated with the deprotection solution.[1]
Possible Cause 3: Depurination during Synthesis
The repeated acid treatment in the deblocking step to remove the DMT group can lead to depurination (loss of purine bases).
Solution:
-
Use a Milder Deblocking Agent: Replace Trichloroacetic Acid (TCA) with Dichloroacetic Acid (DCA). DCA is less acidic and reduces the extent of depurination.[3]
Issue 2: Presence of Failure Sequences (n-1, n-2)
The presence of significant amounts of shorter oligonucleotides indicates that the synthesis cycle is not proceeding with maximum efficiency.
Possible Cause 1: Inefficient Coupling
As described above, this is the primary cause of failure sequences.
Solution:
-
Refer to the solutions for "Suboptimal Coupling Efficiency" in Issue 1. A high coupling efficiency at every step is the best way to minimize failure sequences.
Possible Cause 2: Ineffective Capping
The capping step is designed to acetylate any 5'-hydroxyl groups that failed to react during the coupling step, thereby preventing them from participating in subsequent cycles.
Solution:
-
Ensure Fresh Capping Reagents: Use fresh capping solutions (Cap A and Cap B) to ensure that unreacted chains are effectively terminated.
-
Check Synthesizer Fluidics: Verify that the synthesizer is delivering the correct volumes of capping reagents to the synthesis column.[6]
Issue 3: Low Recovery After Purification
Significant loss of product during the purification step can negate an otherwise successful synthesis.
Possible Cause 1: Suboptimal Purification Protocol
The unique properties of 2'-F oligos may require adjustments to standard purification protocols.[4]
Solutions:
-
Optimize HPLC Gradient: Adjust the salt or solvent gradient during HPLC to achieve better separation between the full-length product and failure sequences.[1]
-
Adjust PAGE Conditions: Modify the percentage of acrylamide in the gel to improve the resolution for the specific length of your oligonucleotide.[1]
Possible Cause 2: Product Loss During Handling
Each transfer, extraction, and concentration step can lead to sample loss.[1]
Solutions:
-
Minimize Handling Steps: Streamline the purification workflow to reduce the number of transfers.
-
Improve Visualization and Extraction from Gels: When using PAGE, employ non-destructive visualization methods like UV shadowing. Ensure the extraction from the gel slice is efficient.[4]
Data and Protocols
Quantitative Data Tables
Table 1: Recommended Coupling Times for 2'-Fluoro Phosphoramidites
| Phosphoramidite Type | Activator | Recommended Coupling Time | Reported Efficiency | Reference |
| 2'-Fluoro-2'-deoxy-pyrimidine | Not Specified | Standard Protocol | 70-75% | [2] |
| 2'-Fluoro-N3'→P5' phosphoramidates | Tetrazole (0.45 M) | 3 minutes | Not Specified | [11] |
| 2'-Fluoroarabino (2'F-ANA) | Not Specified | 10 minutes | >98% | [8] |
| 2'F-ANA (Guanosine) | Not Specified | 15 minutes | Not Specified | [12] |
| General Modified Nucleotides | DCI or ETT | 10-30 minutes | >99% (Optimized) | [9] |
Table 2: Common Deprotection Conditions for 2'-Fluoro Oligonucleotides
| Reagent | Typical Conditions | Application Notes | Reference |
| Ammonium Hydroxide/Methylamine (AMA) | 1:1 (v/v), 65°C for 10-15 minutes | A fast and highly effective deprotection method.[1][3] | [1][3] |
| Aqueous Methylamine | 35°C for 30 minutes | Effective for removing base and phosphate protecting groups.[1] | [1] |
| Ammonium Hydroxide/Ethanol | 3:1 (v/v), 55°C for 16 hours | A standard, albeit slower, deprotection method.[1][9] | [1][9] |
| Triethylamine Trihydrofluoride (TEA·3HF) | Room temp for 48 hours or 65°C for 15 min (in DMSO) | Specifically for removing 2'-O-silyl protecting groups if used.[1] | [1] |
Table 3: Comparison of Common Purification Methods
| Purification Method | Typical Purity of Full-Length Product | Best For | Reference |
| Reverse-Phase HPLC (RP-HPLC) | >85% | Oligos up to ~50 bases.[4] | [4] |
| Ion-Exchange HPLC (IEX-HPLC) | >90% | Shorter oligos where high resolution of failure sequences is needed.[4] | [4] |
| Polyacrylamide Gel Electrophoresis (PAGE) | >95% | Long oligonucleotides requiring the highest purity.[4] | [4] |
Experimental Protocols
Protocol 1: Automated Solid-Phase Synthesis Cycle for 2'-F Oligos
This protocol outlines the key steps in a single synthesis cycle on an automated synthesizer.
-
Deblocking (Detritylation):
-
Coupling:
-
The 2'-fluoro phosphoramidite monomer (e.g., 0.1 M in anhydrous acetonitrile) is activated by an activator solution (e.g., 0.25 M ETT or 0.5 M DCI) and delivered to the synthesis column.[2]
-
The activated phosphoramidite couples with the free 5'-hydroxyl group.
-
Crucial Step: The wait time for this step should be extended to 2-15 minutes to ensure high coupling efficiency.[1][8][9]
-
-
Capping:
-
Any unreacted 5'-hydroxyl groups are permanently blocked (acetylated) using capping solutions (e.g., acetic anhydride and N-methylimidazole).[2] This prevents the formation of n-1 deletion mutants.
-
-
Oxidation:
-
Wash:
-
The column is thoroughly washed with anhydrous acetonitrile between each step to remove excess reagents.[11]
-
-
Repeat: The cycle is repeated until the full-length oligonucleotide is assembled.
Protocol 2: AMA Deprotection and Cleavage
This protocol describes the cleavage of the oligonucleotide from the solid support and the removal of protecting groups.
-
Preparation: After synthesis is complete, transfer the solid support from the synthesis column to a 2 mL screw-cap vial.
-
Deprotection:
-
Prepare the AMA solution by mixing equal volumes of Ammonium Hydroxide (28-30%) and Methylamine (40% in water).[3]
-
Add ~1 mL of the AMA solution to the vial, ensuring the support is fully submerged.
-
Seal the vial tightly.
-
-
Incubation: Heat the vial at 65°C for 10-15 minutes in a heating block or water bath.[3]
-
Cooling and Transfer: Cool the vial to room temperature. Carefully transfer the supernatant, which contains the deprotected oligonucleotide, to a new tube.[3]
-
Washing: Wash the solid support with 0.5 mL of water or a suitable buffer and combine the wash with the supernatant.
-
Drying: Dry the combined oligonucleotide solution using a vacuum concentrator. The crude oligo is now ready for purification.[3]
Visualizations
Caption: A logical workflow for troubleshooting low coupling efficiency.
Caption: The four core steps of an automated oligonucleotide synthesis cycle.
Caption: High-level workflow from crude product to purified oligonucleotide.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. glenresearch.com [glenresearch.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. scispace.com [scispace.com]
- 9. 2′-Fluoro-4′-thioarabino-modified oligonucleotides: conformational switches linked to siRNA activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. trilinkbiotech.com [trilinkbiotech.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Antisense 2′-Deoxy, 2′-Fluoroarabino Nucleic Acid (2′F-ANA) Oligonucleotides: In Vitro Gymnotic Silencers of Gene Expression Whose Potency Is Enhanced by Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
stability of 2'-Fluoro-2'-deoxyuridine in DMSO and cell culture media
Welcome to the technical support center for 2'-Fluoro-2'-deoxyuridine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of 2'-Fluoro-2'-deoxyuridine in common laboratory solvents and cell culture media. Below you will find frequently asked questions, troubleshooting guides, and experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of 2'-Fluoro-2'-deoxyuridine?
2'-Fluoro-2'-deoxyuridine, like other fluorinated nucleosides, exhibits enhanced chemical stability compared to its non-fluorinated counterparts. The presence of the fluorine atom at the 2' position of the ribose sugar increases the stability of the glycosidic bond, making it more resistant to enzymatic degradation and acid-catalyzed hydrolysis[1]. However, stability is not absolute and is dependent on storage conditions, solvent, pH, and temperature.
Q2: How should I prepare and store stock solutions of 2'-Fluoro-2'-deoxyuridine in DMSO?
For long-term storage, it is recommended to prepare high-concentration stock solutions of 2'-Fluoro-2'-deoxyuridine in anhydrous DMSO and store them in small, single-use aliquots at -20°C or -80°C. This practice minimizes the exposure of the compound to water and avoids repeated freeze-thaw cycles, which can degrade the compound over time. When stored properly, DMSO stock solutions are generally stable for extended periods.
Q3: What is the stability of 2'-Fluoro-2'-deoxyuridine in aqueous solutions and cell culture media?
The stability of 2'-Fluoro-2'-deoxyuridine in aqueous solutions, including cell culture media, is more limited compared to DMSO stock solutions. The stability in aqueous environments is pH-dependent, with increased degradation observed under acidic conditions for similar fluorinated pyrimidines. For a related compound, 5-fluoro-2'-deoxyuridine (Floxuridine), it is recommended not to store aqueous solutions for more than one day[2]. Another source suggests a 2% solution of 5-Fluoro-2'-deoxyuridine in water is stable for up to two weeks when stored at 2-8°C. Given the potential for degradation, it is best practice to prepare fresh dilutions in cell culture medium for each experiment from a frozen DMSO stock.
Q4: Can I expect 2'-Fluoro-2'-deoxyuridine to be stable during a typical cell culture experiment (e.g., 24-72 hours at 37°C)?
While the 2'-fluoro modification enhances stability, some degradation in aqueous cell culture medium at 37°C over a 24-72 hour period is possible. The extent of degradation can be influenced by the specific components of the medium, including serum, and the pH. For long-term experiments, it is advisable to either replenish the medium with freshly diluted compound or to perform a stability study under your specific experimental conditions to quantify any potential degradation.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Inconsistent or lower-than-expected biological activity in cell-based assays. | Degradation of 2'-Fluoro-2'-deoxyuridine in stock solution or cell culture medium. | - Prepare fresh stock solutions in anhydrous DMSO. - Aliquot stock solutions to avoid multiple freeze-thaw cycles. - Prepare working dilutions in cell culture medium immediately before use. - For long-incubation experiments, consider replenishing the medium with fresh compound at regular intervals. - Perform a stability study to determine the rate of degradation under your experimental conditions (see Experimental Protocols section). |
| Precipitation of the compound upon dilution in cell culture medium. | The concentration of 2'-Fluoro-2'-deoxyuridine exceeds its solubility in the aqueous medium. | - Ensure the final concentration of the compound in the cell culture medium is below its solubility limit. - The final concentration of DMSO in the cell culture medium should typically be kept below 0.5% (v/v) to avoid solvent-induced precipitation and cellular toxicity. - Pre-warm the cell culture medium to 37°C before adding the compound stock solution. - Add the stock solution to the medium while gently vortexing to ensure rapid and uniform mixing. |
| Variability between experimental replicates. | Inconsistent compound concentration due to degradation or handling. | - Standardize the preparation and handling of stock and working solutions. - Ensure all experimental wells receive the same final concentration of the compound and solvent. - Use a positive control with a known stable compound to differentiate between compound instability and other experimental issues. |
Stability Data Summary
| Solvent/Medium | Solubility | Recommended Storage | Reported Stability |
| DMSO | ~10 mg/mL[2] | Aliquots at -20°C or -80°C | Generally stable for extended periods when stored properly. |
| Water | Soluble | 2-8°C | A 2% solution is reportedly stable for up to 2 weeks. |
| PBS (pH 7.2) | ~5 mg/mL[2] | Prepare fresh | Not recommended for storage for more than one day[2]. |
| Cell Culture Media (e.g., DMEM with 10% FBS) | Not specified | Prepare fresh | Stability is pH and temperature-dependent; degradation may occur over 24-72 hours at 37°C. |
Experimental Protocols
Protocol: Stability Assessment of 2'-Fluoro-2'-deoxyuridine by High-Performance Liquid Chromatography (HPLC)
This protocol provides a framework for determining the stability of 2'-Fluoro-2'-deoxyuridine in a solution of interest (e.g., DMSO, cell culture medium) over time.
1. Materials and Reagents:
- 2'-Fluoro-2'-deoxyuridine (high purity standard)
- HPLC-grade DMSO
- Cell culture medium of interest (e.g., DMEM with 10% FBS)
- HPLC system with a UV detector
- C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
- HPLC-grade acetonitrile
- HPLC-grade water
- HPLC-grade formic acid or other appropriate mobile phase modifier
- Autosampler vials
2. Preparation of Solutions:
- Stock Solution: Prepare a concentrated stock solution of 2'-Fluoro-2'-deoxyuridine in DMSO (e.g., 10 mg/mL).
- Test Solutions:
- In DMSO: Dilute the stock solution with DMSO to the desired concentration for stability testing (e.g., 1 mM).
- In Cell Culture Medium: Dilute the DMSO stock solution into pre-warmed (37°C) cell culture medium to the final desired concentration (e.g., 100 µM), ensuring the final DMSO concentration is low (e.g., <0.5%).
- Mobile Phase: Prepare the HPLC mobile phase. A common starting point for nucleoside analogs is a gradient of acetonitrile in water with 0.1% formic acid.
3. Stability Study Setup:
- Aliquot the test solutions into multiple autosampler vials for each time point and condition to be tested.
- Time Points: Select appropriate time points for analysis (e.g., 0, 2, 4, 8, 24, 48, 72 hours).
- Storage Conditions:
- DMSO Solutions: Store at room temperature, 4°C, and -20°C.
- Cell Culture Medium Solutions: Store at 37°C in a cell culture incubator.
- At each time point, take one vial from each condition for HPLC analysis. The t=0 sample should be analyzed immediately after preparation.
4. HPLC Analysis:
- Method: Develop an appropriate HPLC method to separate 2'-Fluoro-2'-deoxyuridine from any potential degradation products.
- Flow Rate: e.g., 1.0 mL/min
- Injection Volume: e.g., 10 µL
- Detection Wavelength: Determine the UV absorbance maximum for 2'-Fluoro-2'-deoxyuridine (typically around 260-270 nm).
- Gradient: A linear gradient from a low to high percentage of acetonitrile can be used to ensure the elution of all components.
- Inject the samples from each time point and condition onto the HPLC system.
- Integrate the peak area of 2'-Fluoro-2'-deoxyuridine.
5. Data Analysis:
- Calculate the percentage of 2'-Fluoro-2'-deoxyuridine remaining at each time point relative to the t=0 sample.
- Plot the percentage of remaining compound versus time for each condition.
- If significant degradation is observed, the degradation kinetics (e.g., half-life) can be calculated.
Visualizations
References
Technical Support Center: Overcoming Resistance to 2'-Fluoro-2'-deoxyuridine (FdUrd) in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to 2'-Fluoro-2'-deoxyuridine (FdUrd) in their cancer cell line experiments.
Troubleshooting Guides
This section addresses common issues observed during experiments with FdUrd.
| Observed Issue | Potential Cause | Recommended Action |
| Increased IC50 value for FdUrd compared to parental cell line. | 1. Target Enzyme (Thymidylate Synthase, TS) Overexpression: Increased levels of TS require higher concentrations of the active FdUrd metabolite (FdUMP) for inhibition.[1] 2. Decreased Activating Enzyme (Thymidine Kinase, TK) Activity: Reduced TK activity leads to inefficient conversion of FdUrd to its active monophosphate form.[1] 3. Impaired Drug Transport: Reduced expression or function of nucleoside transporters can limit the intracellular concentration of FdUrd.[2][3] 4. Activation of DNA Repair Pathways: Enhanced DNA damage repair mechanisms can counteract the cytotoxic effects of FdUrd.[4] | 1. Quantify TS Expression: Perform Western blot or qPCR to compare TS protein and mRNA levels between resistant and parental cell lines. 2. Measure TK Activity: Conduct a thymidine kinase activity assay. 3. Assess Drug Uptake: Use radiolabeled FdUrd or LC-MS/MS to measure intracellular drug concentrations. 4. Evaluate DNA Damage and Repair: Perform a comet assay or assess levels of DNA repair proteins (e.g., XRCC1) via Western blot.[4] |
| No significant inhibition of DNA synthesis observed. | 1. Insufficient intracellular concentration of active FdUrd metabolite (FdUMP). 2. Overexpression or mutation of thymidylate synthase. [1][5] | 1. Measure intracellular FdUMP levels: Utilize LC-MS/MS for quantification. 2. Knockdown TS expression: Use siRNA to determine if sensitivity to FdUrd is restored. 3. Sequence the TYMS gene: Identify potential mutations that confer resistance. |
| Cells recover quickly after removal of FdUrd. | 1. Efficient DNA damage repair mechanisms. [4] 2. Reversible inhibition of the target enzyme. | 1. Assess DNA damage and repair: Perform a comet assay or check for γH2AX foci.[6] 2. Combination Therapy: Co-administer FdUrd with a DNA repair inhibitor to assess for synergistic effects. |
| Inconsistent results between experiments. | 1. Cell line instability or heterogeneity. 2. Variability in experimental conditions. 3. Mycoplasma contamination: Can lead to the development of resistance. | 1. Perform cell line authentication. 2. Standardize all experimental protocols, including cell passage number and seeding density. 3. Test for Mycoplasma contamination. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of 2'-Fluoro-2'-deoxyuridine (FdUrd)?
A1: FdUrd is a nucleoside analog that, once inside the cell, is phosphorylated by thymidine kinase (TK) to 5-fluoro-2'-deoxyuridine-5'-monophosphate (FdUMP).[1] FdUMP is a potent inhibitor of thymidylate synthase (TS), an essential enzyme for the synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication.[7] Inhibition of TS leads to a depletion of dTTP and an accumulation of dUTP, resulting in DNA damage and cell death.[7][8][9]
Q2: My cancer cell line is showing resistance to FdUrd. What are the primary molecular mechanisms?
A2: Resistance to FdUrd can arise through several mechanisms:
-
Increased Thymidylate Synthase (TS) Expression: Higher levels of the target enzyme require more of the inhibitory drug to achieve a cytotoxic effect.[1]
-
Thymidine Kinase (TK) Deficiency: Reduced activity of TK prevents the conversion of FdUrd to its active form, FdUMP.[1]
-
Impaired Cellular Transport: Decreased expression or function of nucleoside transporters can limit the amount of FdUrd that enters the cell.[2][3]
-
Enhanced DNA Repair: Upregulation of DNA repair pathways, such as base excision repair (BER), can mitigate the DNA damage induced by FdUrd.[4]
-
Mutations in Thymidylate Synthase: Alterations in the TYMS gene can lead to a protein with reduced binding affinity for FdUMP.[5]
Q3: Is there cross-resistance between FdUrd and 5-Fluorouracil (5-FU)?
A3: Cross-resistance can occur, but it is not always reciprocal. For example, FdUrd-resistant cells with deficient thymidine kinase are not typically cross-resistant to 5-FU because 5-FU can be converted to its active metabolites through alternative pathways.[1] However, 5-FU resistant cells are often cross-resistant to FdUrd.[2]
Q4: How can I develop an FdUrd-resistant cell line for my research?
A4: A common method for developing a drug-resistant cell line is through continuous exposure to stepwise increasing concentrations of the drug.[10][11]
-
Begin by treating the parental cell line with a low concentration of FdUrd (e.g., the IC20).
-
Once the cells have adapted and are proliferating, gradually increase the concentration of FdUrd.
-
Repeat this process over several weeks or months until the desired level of resistance is achieved.[11]
-
Periodically confirm the resistance level by determining the IC50 value and comparing it to the parental cell line.[11]
Q5: What are some strategies to overcome FdUrd resistance?
A5: Several strategies can be explored to overcome FdUrd resistance:
-
Combination Therapy: Combining FdUrd with other agents, such as leucovorin, can enhance its efficacy.[2] Leucovorin stabilizes the binding of FdUMP to thymidylate synthase.
-
Targeting Resistance Mechanisms: If resistance is due to increased TS expression, co-treatment with a TS gene expression inhibitor could be effective. For resistance mediated by enhanced DNA repair, inhibitors of DNA repair pathways could be used.[4]
-
Novel Drug Delivery Systems: Strategies like linking FdUrd oligomers to G-quadruplex nanostructures have been proposed to improve cellular uptake and circumvent transport-related resistance.[12]
Quantitative Data Summary
The following table summarizes quantitative data from studies on FdUrd resistance. Note that these values are examples and will vary between different cell lines and experimental conditions.
| Cell Line | Resistance to FdUrd (Fold Increase in IC50) | Key Resistance Mechanism | Reference |
| MCF7/Adr | 67-fold | Increased thymidylate synthase | [1] |
| Fd9XR (HCT-8 derivative) | 1,000-fold | Deficient thymidine kinase | [1] |
| HCT-8 (FdUrd Resistant) | 700-fold | Impaired drug transport | [2] |
| H9-araC0.05 | 21-fold | Altered drug transport and lower TK activity | [3] |
| H9-araC0.5 | 80-fold | Altered drug transport and lower TK activity | [3] |
Key Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of FdUrd.
Methodology:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of FdUrd in culture medium.
-
Remove the overnight culture medium and add the FdUrd-containing medium to the wells. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.
-
Incubate the plate for a specified period (e.g., 48-72 hours).
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the control and plot the results to determine the IC50 value using non-linear regression analysis.[11]
Western Blot for Thymidylate Synthase (TS) Expression
Objective: To compare the protein expression levels of TS in sensitive and resistant cells.
Methodology:
-
Prepare total protein lysates from both sensitive and resistant cell lines.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for thymidylate synthase overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use a loading control (e.g., β-actin or GAPDH) to normalize the TS protein levels.
Thymidine Kinase (TK) Activity Assay
Objective: To measure the enzymatic activity of TK in cell lysates.
Methodology:
-
Prepare cell lysates from sensitive and resistant cells in a suitable lysis buffer.
-
Determine the protein concentration of the lysates.
-
Prepare a reaction mixture containing a buffer, ATP, MgCl2, and a radiolabeled thymidine substrate (e.g., [³H]-thymidine).
-
Initiate the reaction by adding a specific amount of cell lysate to the reaction mixture.
-
Incubate the reaction at 37°C for a defined period.
-
Stop the reaction and spot the mixture onto DEAE-cellulose filter paper discs.
-
Wash the discs to remove unincorporated [³H]-thymidine.
-
Measure the radioactivity of the discs, which corresponds to the amount of phosphorylated thymidine, using a scintillation counter.
-
Calculate the TK activity, typically expressed as pmol of product formed per minute per mg of protein.
Visualizations
Caption: FdUrd metabolism, mechanism of action, and key resistance pathways.
Caption: A logical workflow for troubleshooting FdUrd resistance in cancer cells.
References
- 1. Mechanisms of resistance to fluoropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Resistance to 5-fluorouracil and 5-fluoro-2'-deoxyuridine mechanisms and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reduced cellular transport and activation of fluoropyrimidine nucleosides and resistance in human lymphocytic cell lines selected for arabinosylcytosine resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Checkpoint Signaling, Base Excision Repair, and PARP Promote Survival of Colon Cancer Cells Treated with 5-Fluorodeoxyuridine but Not 5-Fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Creation and characterization of 5-fluorodeoxyuridine-resistant Arg50 loop mutants of human thymidylate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Epigenetic Approaches to Overcome Fluoropyrimidines Resistance in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of cell death induced by 5-fluoro-2'-deoxyuridine (FUdR)--necrosis or apoptosis after treated with FUdR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Resistance to fluorodeoxyuridine-induced DNA damage and cytotoxicity correlates with an elevation of deoxyuridine triphosphatase activity and failure to accumulate deoxyuridine triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
minimizing off-target effects of 2'-Fluoro-2'-deoxyuridine in antiviral screening
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects of 2'-Fluoro-2'-deoxyuridine (2'-FdU) during antiviral screening.
Troubleshooting Guide
High cytotoxicity is a common challenge when using 2'-FdU in antiviral assays. This guide will help you identify potential causes and implement solutions to mitigate off-target effects, thereby improving the therapeutic window of your screening experiments.
| Problem | Potential Cause | Recommended Solution |
| High cytotoxicity observed even at low 2'-FdU concentrations | Inhibition of thymidylate synthase leading to depletion of thymidine triphosphate (dTTP) pools, which is essential for DNA replication and repair in host cells. | Co-treat cells with a low concentration of exogenous thymidine. This can help replenish the dTTP pool in uninfected cells, reducing cytotoxicity without compromising antiviral activity. Start with a titration of thymidine (e.g., 1-10 µM) to find the optimal concentration for your cell line. |
| Inconsistent antiviral activity and cytotoxicity between experiments | Variability in cell health, passage number, or seeding density. High-passage cells can exhibit altered metabolism and susceptibility to drug-induced toxicity. | Use cells from a consistent and low passage number. Ensure even cell seeding and the formation of a healthy monolayer before initiating the experiment. |
| Observed cytotoxicity does not correlate with expected antiviral efficacy | Off-target effects on mitochondrial DNA (mtDNA) synthesis. 2'-FdU can be incorporated into mtDNA by mitochondrial DNA polymerase (Pol γ), leading to mtDNA depletion and mitochondrial dysfunction. | Assess mitochondrial toxicity using specific assays such as measuring mtDNA content by qPCR, analyzing mitochondrial membrane potential with fluorescent dyes (e.g., TMRE), or measuring cellular oxygen consumption rates. |
| Delayed cytotoxicity observed several days post-treatment | Gradual depletion of mtDNA and accumulation of mitochondrial damage. | Extend the duration of your cytotoxicity assay to capture delayed effects. Consider using a more sensitive real-time cytotoxicity assay that can monitor cell health over several days. |
| High background in cytotoxicity assays | Final concentration of the solvent (e.g., DMSO) used to dissolve 2'-FdU is too high. | Ensure the final DMSO concentration in the culture medium is consistent across all wells and is below a cytotoxic threshold for your cell line (typically <0.5%). |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of 2'-FdU's antiviral activity and its main off-target effect?
A1: 2'-FdU is a nucleoside analog that, once phosphorylated within the cell, primarily targets and inhibits thymidylate synthase. This enzyme is crucial for the de novo synthesis of thymidine monophosphate (dTMP), a necessary precursor for DNA synthesis. By blocking this pathway, 2'-FdU effectively halts the replication of viral DNA. However, this same mechanism is responsible for its primary off-target effect: cytotoxicity in the host cell due to the depletion of the thymidine triphosphate (dTTP) pool, which is essential for cellular DNA replication and repair.
Q2: How does 2'-FdU cause mitochondrial toxicity?
A2: While the primary target of 2'-FdU's active metabolite is thymidylate synthase, it can also be recognized and incorporated into mitochondrial DNA (mtDNA) by the mitochondrial DNA polymerase γ (Pol γ). The incorporation of 2'-FdU into the growing mtDNA chain can lead to chain termination and a subsequent reduction in mtDNA content. This depletion of mtDNA impairs the synthesis of essential proteins for the electron transport chain, leading to mitochondrial dysfunction, reduced ATP production, and increased oxidative stress.
Q3: Can I reduce the cytotoxicity of 2'-FdU without affecting its antiviral potency?
A3: Yes, a common strategy is to co-administer a low concentration of thymidine with 2'-FdU. This "rescue" strategy aims to bypass the thymidylate synthase inhibition in host cells by providing an external source for dTTP synthesis via the salvage pathway. Uninfected cells can utilize this exogenous thymidine to maintain their dTTP pools and mitigate cytotoxicity. In contrast, rapidly replicating viruses may not be as efficient at utilizing the salvage pathway, or the antiviral effect of 2'-FdU on other viral processes may still be dominant. It is crucial to titrate the thymidine concentration to find a balance that reduces host cell toxicity without significantly compromising the antiviral efficacy.
Q4: What are the key parameters to determine the therapeutic window of 2'-FdU?
A4: The therapeutic window is typically assessed by the Selectivity Index (SI). The SI is the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective concentration (EC50) (SI = CC50 / EC50). A higher SI value indicates a more favorable therapeutic window, meaning the compound is effective against the virus at concentrations that are not significantly toxic to the host cells.[1]
Q5: Which cell lines are recommended for screening 2'-FdU's antiviral activity and cytotoxicity?
A5: The choice of cell line is critical and should be relevant to the virus being studied. For example, Vero cells are commonly used for herpes simplex virus (HSV) and other viral assays. It is recommended to determine the CC50 in both stationary and dividing cells from multiple relevant human cell types to assess potential for cell-cycle or tissue-specific toxicities.[2]
Quantitative Data Summary
The following table summarizes representative antiviral activity and cytotoxicity data for 2'-fluoro-modified nucleoside analogs. Note that specific values can vary between experiments, cell lines, and viral strains.
| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| 2'-Deoxy-2'-fluorocytidine | Crimean-Congo hemorrhagic fever virus | Huh7 | 0.061 ± 0.018 | >100 | >1639 | [3] |
| 2'-Deoxy-2'-fluorocytidine | Rift Valley fever virus | Vero | 2.2 | >100 | >45 | [4] |
| 2'-Deoxy-2'-fluorocytidine | La Crosse virus | Vero | 9.7 | >100 | >10 | [4] |
| 2'-Fluoro,2'-Bromouridine Prodrug (C9) | Yellow Fever Virus | Huh-7 | 0.9 ± 0.8 | 68.5 | 76.1 | [1] |
Experimental Protocols
Protocol 1: Thymidine Co-treatment to Mitigate 2'-FdU Cytotoxicity
This protocol describes how to perform a thymidine co-treatment to reduce the off-target cytotoxicity of 2'-FdU.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
2'-FdU stock solution (e.g., in DMSO)
-
Thymidine stock solution (e.g., in sterile water or PBS)
-
96-well plates
-
Virus stock
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C with 5% CO2.
-
Thymidine Titration:
-
Prepare a series of dilutions of thymidine in complete medium (e.g., 0, 1, 2.5, 5, 10 µM).
-
Prepare serial dilutions of 2'-FdU in each of the thymidine-containing media.
-
-
Treatment and Infection:
-
Remove the old medium from the cells.
-
Add the 2'-FdU/thymidine-containing medium to the appropriate wells.
-
Include control wells: cells only, cells with thymidine only, cells with 2'-FdU only, and virus-infected cells without any compound.
-
Infect the cells with the virus at a predetermined multiplicity of infection (MOI).
-
-
Incubation: Incubate the plates for the desired duration of the experiment (e.g., 48-72 hours).
-
Assay Readout: Perform a cytotoxicity assay (e.g., MTT, MTS, or CellTiter-Glo) and an antiviral activity assay (e.g., plaque reduction assay, qPCR for viral genomes, or an ELISA for a viral antigen).
-
Data Analysis: Calculate the CC50 and EC50 values for each condition to determine the optimal thymidine concentration that increases the Selectivity Index.
Protocol 2: Assessment of Mitochondrial DNA Content
This protocol outlines a method to quantify changes in mitochondrial DNA (mtDNA) content in response to 2'-FdU treatment using quantitative PCR (qPCR).
Materials:
-
Cells treated with 2'-FdU and control cells
-
DNA extraction kit
-
Primers for a mitochondrial gene (e.g., MT-CO2) and a nuclear gene (e.g., B2M)
-
qPCR master mix
-
qPCR instrument
Procedure:
-
Cell Treatment: Treat cells with various concentrations of 2'-FdU for the desired time period.
-
DNA Extraction: Harvest the cells and extract total DNA using a commercial kit according to the manufacturer's instructions.
-
qPCR Setup:
-
Prepare qPCR reactions for both the mitochondrial and nuclear gene targets for each DNA sample.
-
Include no-template controls for each primer set.
-
-
qPCR Run: Perform the qPCR reaction using a standard thermal cycling protocol.
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for both the mitochondrial and nuclear genes.
-
Calculate the relative mtDNA copy number using the ΔΔCt method, normalizing the mitochondrial gene Ct value to the nuclear gene Ct value. A significant decrease in the relative mtDNA copy number in 2'-FdU-treated cells compared to control cells indicates mitochondrial toxicity.
-
Visualizations
Signaling Pathway of 2'-FdU Action and Off-Target Effects
Caption: Mechanism of 2'-FdU action and off-target effects.
Experimental Workflow for Minimizing Off-Target Effects
Caption: Experimental workflow for minimizing 2'-FdU off-target effects.
References
- 1. Discovery of a 2′-Fluoro,2′-Bromouridine Phosphoramidate Prodrug Exhibiting Anti-Yellow Fever Virus Activity in Culture and in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The mechanism of action of beta-D-2'-deoxy-2'-fluoro-2'-C-methylcytidine involves a second metabolic pathway leading to beta-D-2'-deoxy-2'-fluoro-2'-C-methyluridine 5'-triphosphate, a potent inhibitor of the hepatitis C virus RNA-dependent RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. stacks.cdc.gov [stacks.cdc.gov]
- 4. Assessing mitochondrial dysfunction in cells - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Solubility of 2'-Fluoro-2'-deoxyuridine (FdU) for In Vitro Success: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers utilizing 2'-Fluoro-2'-deoxyuridine (FdU) in in vitro assays. Addressing common challenges related to its solubility, this resource offers detailed troubleshooting, frequently asked questions (FAQs), and standardized experimental protocols to ensure the accuracy and reproducibility of your results.
Troubleshooting Guide: Overcoming Solubility Hurdles
Researchers may encounter difficulties in dissolving FdU or maintaining its solubility in aqueous solutions for cell-based and enzymatic assays. This guide provides a systematic approach to troubleshoot these issues.
| Issue | Potential Cause | Recommended Solution |
| FdU powder does not dissolve in aqueous buffer. | Insufficient solvent volume or low temperature. | Increase the solvent volume. Gentle warming to 37°C and vortexing can aid dissolution.[1][2] |
| Incorrect solvent. | While FdU is soluble in water, for high concentration stock solutions, consider using Dimethyl Sulfoxide (DMSO).[3] | |
| Precipitation occurs when adding FdU stock solution to cell culture media. | High final concentration of FdU exceeding its solubility in the media. | Prepare a higher concentration stock solution in DMSO and add it to the media with vigorous vortexing to ensure rapid dilution and prevent precipitation.[1][2] Keep the final DMSO concentration in the media below 0.5% (v/v) to avoid solvent toxicity.[2] |
| The pH of the final solution is not optimal. | While specific data on the effect of pH on FdU solubility is limited, a sterile 2% solution in water is noted to have a pH of 4.5-5.0.[4] Ensure the final pH of your assay medium is within a physiologically acceptable range. | |
| Inconsistent assay results. | Degradation of FdU in solution. | Prepare fresh stock solutions. Aqueous stock solutions are stable for up to one week at 4°C when protected from light.[4] For longer-term storage, aliquot stock solutions and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1][2] |
| Inaccurate concentration of the stock solution. | Visually inspect the solution to ensure no undissolved particulates are present before use.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of 2'-Fluoro-2'-deoxyuridine (FdU)?
A1: For most in vitro applications, preparing a concentrated stock solution in Dimethyl Sulfoxide (DMSO) is recommended.[3] FdU is also soluble in water at concentrations up to 50 mg/mL.[4]
Q2: How should I store my FdU stock solution?
A2: For short-term storage, aqueous stock solutions can be stored at 4°C for up to one week, protected from light.[4] For long-term storage, it is best to aliquot the stock solution into smaller, single-use volumes and store them at -20°C or -80°C. This will minimize degradation from repeated freeze-thaw cycles.[1][2]
Q3: I observed precipitation when I added my FdU stock solution to the cell culture medium. What should I do?
A3: Precipitation upon addition to aqueous media is a common issue for many compounds. To avoid this, add the DMSO stock solution dropwise to your pre-warmed cell culture medium while vortexing or swirling the tube.[2] This rapid mixing helps to prevent the compound from crashing out of solution. Also, ensure that the final concentration of DMSO in your assay does not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity.[2]
Q4: Can I warm the FdU solution to help it dissolve?
A4: Yes, gentle warming in a 37°C water bath can be used to aid in the dissolution of FdU.[1][2] Combine this with vigorous vortexing for the best results.
Quantitative Solubility Data
The following table summarizes the known solubility of 2'-Fluoro-2'-deoxyuridine in common laboratory solvents.
| Solvent | Solubility | Reference |
| Water | 50 mg/mL | [4] |
| Dimethyl Sulfoxide (DMSO) | Soluble (specific concentration not detailed but widely used for stock solutions) | [3] |
| Methanol | Soluble | |
| Ethanol | Slightly soluble (for the related compound 2'-Fluoro-2'-deoxycytidine) |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of FdU in DMSO
Materials:
-
2'-Fluoro-2'-deoxyuridine (FdU) powder
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Water bath at 37°C (optional)
Procedure:
-
In a sterile microcentrifuge tube, weigh out the appropriate amount of FdU powder. For a 1 mL of 10 mM stock solution, you will need 2.462 mg of FdU (Molecular Weight: 246.19 g/mol ).
-
Add the desired volume of sterile DMSO to the tube.
-
Tightly cap the tube and vortex vigorously until the powder is completely dissolved.
-
If the compound does not fully dissolve, gently warm the tube in a 37°C water bath for 5-10 minutes and vortex again.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C for long-term use.
Visualizing the Experimental Workflow and Mechanism of Action
To further clarify the processes involved, the following diagrams illustrate the troubleshooting workflow for dissolving FdU and its mechanism of action.
Caption: Troubleshooting workflow for dissolving 2'-Fluoro-2'-deoxyuridine.
Caption: Simplified signaling pathway showing the mechanism of action of FdU.[5][6][7]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. What is the mechanism of Floxuridine? [synapse.patsnap.com]
- 6. What is 5-Fluorodeoxyuridine used for? [synapse.patsnap.com]
- 7. Floxuridine - Wikipedia [en.wikipedia.org]
Technical Support Center: Large-Scale Synthesis of 2'-Fluoro-2'-deoxyuridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 2'-Fluoro-2'-deoxyuridine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification of 2'-Fluoro-2'-deoxyuridine in a question-and-answer format.
Issue 1: Low Yield in the Fluorination Step
-
Question: We are experiencing significantly lower than expected yields during the fluorination of our protected uridine intermediate. What are the potential causes and how can we optimize this step?
-
Answer: Low yields in the fluorination step are a common challenge. Several factors can contribute to this issue. A systematic approach to troubleshooting is recommended.
-
Probable Causes:
-
Inactive or Degraded Fluorinating Agent: Many fluorinating agents are sensitive to moisture and can degrade over time, leading to reduced reactivity.
-
Suboptimal Reaction Temperature: The temperature for fluorination is critical. It needs to be high enough to drive the reaction but not so high as to cause decomposition of the starting material or product.
-
Poor Solubility of Reactants: Inadequate solubility of the protected nucleoside or the fluorinating agent in the chosen solvent can lead to a slow and incomplete reaction.
-
Presence of Water: Trace amounts of water in the reaction mixture can quench the fluorinating agent and lead to the formation of undesired byproducts.
-
Steric Hindrance: The protecting groups on the sugar moiety can sterically hinder the approach of the fluorinating agent to the 2'-position.
-
-
Recommended Solutions:
-
Fluorinating Agent Quality: Always use a fresh, unopened batch of the fluorinating agent or test the activity of the existing stock on a small scale first. Store fluorinating agents under anhydrous conditions as recommended by the manufacturer.
-
Temperature Optimization: Perform small-scale experiments to screen a range of temperatures. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify the optimal temperature that provides a good balance between reaction rate and byproduct formation.
-
Solvent Screening: If solubility is an issue, consider screening alternative anhydrous solvents in which both the substrate and the fluorinating agent have better solubility.
-
Strict Anhydrous Conditions: Ensure all glassware is thoroughly dried, and all solvents and reagents are anhydrous. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen).
-
Protecting Group Strategy: Evaluate your protecting group strategy. While robust protecting groups are necessary, overly bulky groups might need to be replaced with smaller, yet still effective, alternatives to reduce steric hindrance.
-
-
Issue 2: Difficulties in Product Purification and Impurity Removal
-
Question: We are struggling to achieve the desired purity of 2'-Fluoro-2'-deoxyuridine. What are the common impurities and the most effective large-scale purification strategies?
-
Answer: Achieving high purity on a large scale is a significant hurdle due to the presence of closely related impurities.
-
Common Impurities:
-
Unreacted Starting Material: Incomplete reaction can leave residual protected or unprotected starting material.
-
Anhydro Byproducts: Elimination of the 2'-hydroxyl group can lead to the formation of 2,2'-anhydrouridine.
-
Epimerization Products: Isomerization at the 2'-position can occur under certain reaction conditions.
-
Degradation Products: The product can be sensitive to harsh reaction or work-up conditions, leading to degradation.
-
Residual Solvents and Reagents: Solvents and excess reagents from the reaction and purification steps can be retained in the final product.
-
-
Effective Purification Strategies:
-
Crystallization: This is often the most effective and scalable method for achieving high purity. A common industrial practice involves converting the crude 2'-Fluoro-2'-deoxyuridine into its 3',5'-diacetyl derivative, which can be more easily crystallized to a high purity. The purified diacetyl derivative is then deacetylated to yield the final high-purity product.[1]
-
Chromatography: For large-scale purification, column chromatography using silica gel or reverse-phase media can be employed. However, this method can be expensive and generate significant solvent waste. Ion-exchange chromatography is another potent method for the purification of nucleoside analogues due to its high separation efficiency and scalability.
-
Extraction and Washing: A series of aqueous and organic extractions can help remove many process-related impurities. Careful control of pH during these steps is crucial.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What are the most common starting materials for the large-scale synthesis of 2'-Fluoro-2'-deoxyuridine?
-
A1: Common starting materials include uridine, 2,2'-anhydrouridine, and 1-β-D-arabinofuranosyluracil. The choice of starting material often depends on the specific synthetic route and the desired stereochemistry. For industrial production, a process starting from 1-β-D-arabinofuranosyluracil in a 3',5'-hydroxy-protected form has been found to be effective.[1][2]
-
-
Q2: What are the key safety precautions to consider when handling fluorinating agents on a large scale?
-
A2: Fluorinating agents are often toxic, corrosive, and moisture-sensitive. It is crucial to handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Some fluorinating agents can react violently with water, so strict anhydrous conditions must be maintained. Always consult the Safety Data Sheet (SDS) for the specific agent being used.
-
-
Q3: How can I minimize the formation of the 2,2'-anhydrouridine byproduct?
-
A3: The formation of the anhydro byproduct is often favored by certain reaction conditions. Using a less basic reaction medium and carefully controlling the temperature can help minimize this side reaction. The choice of fluorinating agent and solvent system also plays a significant role.
-
-
Q4: What analytical techniques are most suitable for monitoring the reaction progress and assessing the final product's purity?
-
A4: High-Performance Liquid Chromatography (HPLC) is the most widely used technique for both monitoring the reaction progress and determining the purity of the final product. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹⁹F, and ¹³C) is essential for structural confirmation and can also be used for purity assessment. Mass Spectrometry (MS) is used to confirm the molecular weight of the product and identify impurities.
-
Quantitative Data Summary
| Parameter | Typical Range/Value | Notes |
| Overall Yield | 40-70% | Highly dependent on the synthetic route, scale, and optimization. |
| Purity (Post-Purification) | >99% | Achievable with optimized crystallization or chromatographic methods.[1] |
| Fluorination Step Yield | 60-85% | A critical step that significantly impacts the overall yield. |
| Recrystallization Recovery | 85-95% | For the 3',5'-diacetyl intermediate. |
Experimental Protocols
Protocol 1: Two-Step Synthesis from 1-β-D-arabinofuranosyluracil (Protected)
This protocol is a generalized representation of an industrial process.[1][2]
Step 1: Trifluoromethanesulfonylation
-
Reactants: 3',5'-O-protected 1-β-D-arabinofuranosyluracil, an organic base (e.g., pyridine or triethylamine), and trifluoromethanesulfonic anhydride (Tf₂O).
-
Solvent: Anhydrous dichloromethane (DCM) or another suitable aprotic solvent.
-
Procedure:
-
Dissolve the protected arabinofuranosyluracil in the anhydrous solvent under an inert atmosphere.
-
Cool the solution to a low temperature (e.g., -20°C to 0°C).
-
Slowly add the organic base, followed by the dropwise addition of trifluoromethanesulfonic anhydride.
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Upon completion, quench the reaction with a suitable reagent (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent, wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2'-O-triflate intermediate.
-
Step 2: Fluorination
-
Reactants: The crude 2'-O-triflate intermediate from Step 1 and a fluorinating agent (e.g., a salt or complex of an organic base and hydrofluoric acid, such as triethylamine trihydrofluoride).
-
Solvent: Anhydrous polar aprotic solvent (e.g., acetonitrile or DMF).
-
Procedure:
-
Dissolve the crude 2'-O-triflate intermediate in the anhydrous solvent under an inert atmosphere.
-
Add the fluorinating agent to the solution.
-
Heat the reaction mixture to a temperature typically ranging from 60°C to 100°C.
-
Monitor the reaction by TLC or HPLC.
-
Once the reaction is complete, cool the mixture and carefully quench it.
-
Work-up the reaction mixture by extraction and washing to isolate the crude protected 2'-Fluoro-2'-deoxyuridine.
-
Protocol 2: Purification via Diacetylation and Recrystallization
-
Reactants: Crude 2'-Fluoro-2'-deoxyuridine, an acetylating agent (e.g., acetic anhydride), and an organic base (e.g., pyridine).
-
Solvent: A suitable organic solvent.
-
Procedure:
-
Acetylation: Dissolve the crude product in the solvent and add the organic base followed by the acetylating agent. Stir until the reaction is complete (monitored by TLC/HPLC).
-
Work-up: Quench the reaction and work up to isolate the crude 3',5'-di-O-acetyl-2'-Fluoro-2'-deoxyuridine.
-
Recrystallization: Recrystallize the crude diacetylated product from a suitable solvent system (e.g., ethanol/water) to obtain a high-purity crystalline solid.
-
Deacetylation: Treat the purified diacetylated product with a base (e.g., ammonia in methanol) to remove the acetyl groups.
-
Final Isolation: Purify the final product, if necessary, by a final crystallization or precipitation to obtain high-purity 2'-Fluoro-2'-deoxyuridine.[1]
-
Visualizations
Caption: Synthetic and purification workflow for 2'-Fluoro-2'-deoxyuridine.
Caption: Troubleshooting logic for low fluorination yield.
References
Technical Support Center: 2'-Fluoro-2'-deoxyuridine (FdU) Application in Cell Culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 2'-Fluoro-2'-deoxyuridine (FdU) in different cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of 2'-Fluoro-2'-deoxyuridine (FdU)?
A1: 2'-Fluoro-2'-deoxyuridine (FdU), also known as Floxuridine, is a pyrimidine analog that acts as an antimetabolite. Once inside the cell, it is phosphorylated to its active form, 5-fluoro-2'-deoxyuridine monophosphate (FdUMP). FdUMP is a potent inhibitor of thymidylate synthase (TS), a crucial enzyme in the de novo synthesis of thymidine monophosphate (dTMP), an essential precursor for DNA synthesis. By inhibiting TS, FdU depletes the intracellular pool of thymidine triphosphate (dTTP), leading to an imbalance of deoxynucleotide triphosphates. This disruption halts DNA replication and repair, ultimately inducing cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells.[1][2]
Q2: How do I determine the optimal concentration and treatment duration for FdU in my specific cell line?
A2: The optimal concentration and treatment duration for FdU are highly cell-line specific and depend on factors such as the cell's metabolic rate, expression levels of thymidylate synthase, and the activity of nucleoside transporters. It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your cell line. A typical starting point for concentration ranges from nanomolar to low micromolar. Treatment duration for inducing apoptosis is generally between 24 and 72 hours.[3]
Q3: My cells are not responding to FdU treatment. What are the possible reasons?
A3: Several factors can contribute to FdU resistance:
-
Reduced Thymidine Kinase Activity: FdU requires phosphorylation by thymidine kinase (TK) to become active. Cell lines with low TK activity will be less sensitive to FdU.
-
Altered Cellular Transport: Reduced expression or function of nucleoside transporters can limit the uptake of FdU into the cell.
-
Increased Thymidylate Synthase (TS) Expression: Overexpression of TS, the target enzyme of FdU, can overcome the inhibitory effect of the drug.
-
S-phase Checkpoint Defects: Some cell lines may have a robust S-phase checkpoint that allows them to arrest and repair DNA damage more effectively, conferring resistance.
-
Mycoplasma Contamination: Mycoplasma infection can alter cellular metabolism and drug sensitivity.
Q4: Can FdU be used to eliminate non-neuronal dividing cells in primary neuronal cultures?
A4: Yes, FdU is commonly used to create pure neuronal cultures by eliminating dividing non-neuronal cells like astrocytes and microglia. A brief treatment with low concentrations of FdU (e.g., 1-5 µM for 24 hours) can be sufficient to deplete these proliferating cells without causing significant harm to the post-mitotic neurons.[4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability in cell viability results | - Inconsistent cell seeding density- Edge effects in multi-well plates- Pipetting errors | - Ensure a single-cell suspension and uniform seeding.- Avoid using the outer wells of the plate or fill them with sterile PBS.- Use calibrated pipettes and consistent technique. |
| No significant apoptosis observed after treatment | - FdU concentration is too low- Treatment duration is too short- Cell line is resistant | - Perform a dose-response curve to determine the optimal concentration.- Extend the treatment duration (e.g., up to 72 hours).- Consider the mechanisms of resistance (see FAQ A3) and potentially use a different drug. |
| High levels of necrosis instead of apoptosis | - FdU concentration is too high- Off-target effects | - Lower the FdU concentration.- Ensure the use of appropriate controls to distinguish between apoptosis and necrosis (e.g., Annexin V/PI staining). |
| Unexpected morphological changes in cells | - Off-target effects of FdU- Contamination of cell culture | - Review literature for known off-target effects in your cell line.- Regularly test for mycoplasma and other contaminants. |
Data Presentation
Table 1: Reported IC50 Values of 2'-Fluoro-2'-deoxyuridine (FdU) and Related Compounds in Various Cell Lines
| Compound | Cell Line | IC50 Value | Reference(s) |
| 2'-Deoxy-5-fluorouridine (5-FUdr) | Murine Ly-2.1+ve thymoma | 0.51 nM | [5] |
| 5-FUdr-anti-Ly-2.1 conjugate | Murine Ly-2.1+ve thymoma | 6 nM | [5] |
| 2',2'-Difluoro-2'-deoxyuridine | HepG2 (Liver Cancer) | 3.13 µM | [6] |
| 2',2'-Difluoro-2'-deoxyuridine | A549 (Lung Cancer) | 3.92 µM | [6] |
| FdU Immunoconjugate | 791T (Osteosarcoma) | ~1 µM | [7] |
| FdU Immunoconjugate | T24 (Bladder Carcinoma) | ~1 µM | [7] |
Note: IC50 values can vary significantly based on experimental conditions (e.g., assay type, incubation time). This table provides a general reference, and it is essential to determine the IC50 for your specific cell line and experimental setup.
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is for determining the cytotoxic effects of FdU on a given cell line.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well tissue culture plates
-
2'-Fluoro-2'-deoxyuridine (FdU) stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of FdU in complete medium. Remove the old medium from the wells and add 100 µL of the FdU-containing medium to the respective wells. Include untreated control wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Collection: Harvest both adherent and floating cells from the treatment and control groups. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Treated and untreated cells
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Collection and Washing: Harvest cells and wash them once with cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash the pellet with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry to determine the DNA content and cell cycle distribution.
Mandatory Visualizations
Caption: Experimental workflow for adjusting FdU protocols.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Non-Neuronal Cells Are Required to Mediate the Effects of Neuroinflammation: Results from a Neuron-Enriched Culture System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro antitumor activity of 2'-deoxy-5-fluorouridine-monoclonal antibody conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. Synthesis of 2'-deoxyuridine and 5-fluoro-2'-deoxyuridine derivatives and evaluation in antibody targeting studies - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting guide for 2'-fluoro phosphoramidite coupling issues.
This guide provides troubleshooting for common issues encountered during the coupling step of oligonucleotide synthesis using 2'-fluoro (2'-F) phosphoramidites.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: What are the most common causes of low coupling efficiency with 2'-fluoro phosphoramidites?
Low coupling efficiency is the most frequent issue and can stem from several sources. The primary culprits are moisture contamination, degraded reagents, and suboptimal reaction conditions. The electronegativity and steric bulk of the 2'-fluoro group can make these phosphoramidites more sensitive to non-ideal conditions compared to standard DNA phosphoramidites.[1][2]
Key areas to investigate include:
-
Reagent Quality: Purity and stability of the phosphoramidite, activator, and solvents.
-
Moisture Control: Presence of water in any of the reagents or solvent lines.
-
Synthesis Protocol: Appropriateness of coupling times and activator choice for the specific modification.
Question 2: I'm observing a significant n-1 peak in my analysis. What is the likely cause and how can I fix it?
An n-1 peak represents a deletion mutation, indicating a failure in the synthesis cycle. The most common cause is inefficient capping of unreacted 5'-hydroxyl groups following a failed coupling step.[3][] If a 5'-hydroxyl group fails to couple with the incoming phosphoramidite, it must be permanently blocked (capped) to prevent it from reacting in a subsequent cycle.
Troubleshooting Steps:
-
Verify Coupling Efficiency: First, address the root cause of the coupling failure by reviewing the points in Question 1.
-
Check Capping Reagents: Ensure your capping solutions (e.g., Acetic Anhydride/Lutidine/THF and N-Methylimidazole/THF) are fresh and correctly prepared.
-
Optimize Capping Protocol: While less common, extending the capping time can sometimes help ensure all unreacted chains are blocked.
Question 3: How does the 2'-fluoro modification itself affect the coupling reaction?
The 2'-fluoro modification influences the coupling reaction in two main ways:
-
Electronic Effects: The highly electronegative fluorine atom can affect the reactivity of the phosphoramidite.[1]
-
Steric Hindrance: The fluorine atom adds bulk to the sugar ring, which can sterically hinder the approach of the activated phosphoramidite to the 5'-hydroxyl group of the growing oligonucleotide chain.[2]
These factors mean that 2'-F phosphoramidites often require longer coupling times and potentially more potent activators to achieve high efficiency compared to their deoxy counterparts.[1][5]
Question 4: My phosphoramidite solution appears to have precipitated. What should I do?
Precipitation indicates that the phosphoramidite or activator has fallen out of solution, which will drastically lower its effective concentration and lead to coupling failure.[5]
Immediate Actions:
-
Pause Synthesis: Stop the run to prevent wasting reagents and generating failed sequences.
-
Gentle Warming: Gently warm the reagent bottle to see if the solute redissolves.
-
Replace Reagent: If precipitation persists, the solution is likely compromised. It is best to replace it with a freshly prepared solution.
-
Check Activator Solubility: Some activators, like 1H-Tetrazole, have limited solubility. Consider switching to a more soluble activator like 4,5-Dicyanoimidazole (DCI) if this is a recurring issue.[5]
Question 5: Can I use the same coupling time for 2'-F amidites as I do for standard DNA amidites?
No, this is generally not recommended. Due to the steric hindrance from the 2'-fluoro group, longer coupling times are necessary to achieve high efficiencies.[1] While standard DNA amidites might couple in under a minute, 2'-F amidites often require 3 minutes or more.[6] It is crucial to consult the manufacturer's recommendation and optimize for your specific sequence and synthesizer.
Question 6: What are the signs of 2'-fluoro phosphoramidite degradation, and how can I prevent it?
Degradation is primarily caused by hydrolysis (reaction with water) and oxidation.[7][8]
-
Signs of Degradation: The primary indicator is a consistent drop in coupling efficiency. Analytical methods like ³¹P NMR can reveal the presence of H-phosphonate hydrolysis products (peaks in the δ 5-10 ppm range) or oxidized P(V) species.[7]
-
Prevention:
-
Strict Anhydrous Conditions: Use fresh, anhydrous grade acetonitrile with a water content below 30 ppm (ideally <10 ppm).[7]
-
Proper Storage: Store phosphoramidites in a desiccated environment under an inert gas (e.g., Argon) at the recommended low temperature (-10 to -30°C).[6][8]
-
Fresh Solutions: Prepare fresh phosphoramidite solutions for the synthesizer and do not store them on the machine for extended periods.
-
Data and Protocols
Table 1: Recommended Reagent and Synthesis Parameters
| Parameter | Recommendation | Rationale |
| Water Content in Acetonitrile | < 30 ppm (ideal: < 10 ppm) | Prevents hydrolysis of phosphoramidites, which is a primary cause of coupling failure.[7] |
| 2'-F Phosphoramidite Concentration | 0.1 M - 0.15 M | Standard concentration range for efficient coupling. |
| Recommended Activators | 5-Ethylthio-1H-tetrazole (ETT), 4,5-Dicyanoimidazole (DCI) | These activators are effective for sterically hindered monomers like 2'-F phosphoramidites.[5] |
| Activator Concentration | 0.25 M - 0.5 M | Ensures sufficient activation of the phosphoramidite for a rapid coupling reaction.[1] |
| Recommended Coupling Time | 3 - 6 minutes | Longer time is required to overcome the steric hindrance of the 2'-fluoro group.[1][6] |
| Coupling Efficiency Target | > 99% | High per-cycle efficiency is critical for the synthesis of high-purity, full-length oligonucleotides.[] |
Experimental Protocols
Protocol 1: Preparation of Activator Solution (0.25 M ETT)
-
Drying: Ensure a clean, dry, amber glass reagent bottle is available. If necessary, oven-dry the bottle and allow it to cool completely under a stream of argon or nitrogen.
-
Reagent Handling: In an inert atmosphere (glove box or under argon), weigh the required amount of high-purity solid 5-Ethylthio-1H-tetrazole (ETT).
-
Dissolution: Add the appropriate volume of anhydrous acetonitrile (<30 ppm water) to the reagent bottle to achieve a final concentration of 0.25 M.
-
Mixing: Seal the bottle and swirl gently until the activator is completely dissolved. Do not heat.
-
Storage: Store the solution under an inert atmosphere. For optimal performance, prepare this solution fresh or use it within the manufacturer's recommended timeframe.[5]
Protocol 2: Karl Fischer Titration to Verify Solvent Water Content
This protocol requires a Karl Fischer titrator.
-
System Preparation: Ensure the titrator is calibrated and the titration vessel is conditioned to a low-drift endpoint.
-
Sample Extraction: Using a dry syringe, carefully extract a precise volume (e.g., 1-5 mL) of the anhydrous acetonitrile from a freshly opened bottle or from the synthesizer's solvent reservoir.
-
Injection: Inject the sample into the titration vessel. Ensure no atmospheric moisture is introduced.
-
Titration: Start the titration process. The instrument will automatically measure the amount of water in the sample.
-
Analysis: The result will be given in parts per million (ppm). If the water content exceeds 30 ppm, the solvent is not suitable for high-efficiency oligonucleotide synthesis and should be replaced.[7]
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and resolving low coupling efficiency issues with 2'-fluoro phosphoramidites.
Caption: Troubleshooting workflow for low coupling efficiency.
References
Technical Support Center: Enhancing 2'-Fluoro-2'-deoxyuridine (FdUrd) Efficacy in Resistant Tumors
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working to overcome resistance to 2'-Fluoro-2'-deoxyuridine (FdUrd) in cancer models.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues and questions that may arise during your experiments with FdUrd in resistant tumor models.
Q1: My FdUrd-resistant cancer cell line is showing a higher than expected sensitivity to FdUrd. What could be the cause?
A1: There are several potential reasons for this observation:
-
Cell Line Authenticity and Passage Number: Verify the identity of your cell line through short tandem repeat (STR) profiling. Genetic drift can occur at high passage numbers, potentially altering the resistance phenotype. It is advisable to use cells within a limited passage number range from a reputable cell bank.
-
Mycoplasma Contamination: Mycoplasma infection can significantly alter cellular metabolism and drug sensitivity. Regularly test your cell cultures for mycoplasma contamination.
-
Reagent Quality: Ensure the FdUrd used is of high purity and has been stored correctly to prevent degradation. Prepare fresh dilutions for each experiment.
-
Inconsistent Seeding Density: Variations in the initial number of cells seeded can affect the final confluence and apparent drug sensitivity. Optimize and maintain a consistent seeding density for your assays.
Q2: I am not observing a synergistic effect when combining FdUrd with Leucovorin (LV) in my colorectal cancer cell line. What should I check?
A2: Leucovorin enhances FdUrd cytotoxicity by stabilizing the ternary complex formed by 5-fluoro-2'-deoxyuridine-5'-monophosphate (FdUMP), thymidylate synthase (TS), and 5,10-methylenetetrahydrofolate (mTHF).[1] If you are not observing synergy, consider the following:
-
Leucovorin Concentration and Incubation Time: Ensure you are using an appropriate concentration of LV (typically in the micromolar range) and that the pre-incubation time with LV before adding FdUrd is sufficient.[1]
-
Thymidylate Synthase (TS) Expression: The level of TS expression can influence the response to LV. High levels of TS may require higher concentrations of FdUrd and/or LV to achieve a synergistic effect.[2] Verify TS expression levels in your cell line via Western blotting or qPCR.
-
Folate Metabolism: The intracellular pool of reduced folates is critical for the action of LV. Alterations in folate metabolism pathways in your resistant cell line could diminish the effect of exogenous LV.
Q3: How can I determine the primary mechanism of FdUrd resistance in my cell line?
A3: A systematic approach is necessary to elucidate the resistance mechanism:
-
Assess Thymidylate Synthase (TS) Levels: Compare the mRNA and protein expression of TS in your resistant cell line to the parental, sensitive cell line using qPCR and Western blotting, respectively. Increased TS levels are a common mechanism of resistance.[2]
-
Evaluate Thymidine Kinase (TK) Activity: FdUrd is a prodrug that requires phosphorylation by TK to become active.[3] Measure TK activity in cell lysates. A significant decrease in TK activity in the resistant line suggests this as a potential mechanism.
-
Measure FdUrd Uptake: Impaired drug transport can lead to resistance. You can assess FdUrd uptake using radiolabeled [³H]-FdUrd and measuring intracellular radioactivity over time.
-
Sequence the TYMS Gene: Mutations in the TYMS gene (encoding TS) can prevent the binding of FdUMP, leading to resistance. Sequence the coding region of the TYMS gene in your resistant cell line to identify any potential mutations.
Q4: My p53-mutant cancer cells are highly resistant to FdUrd. What combination strategies could be effective?
A4: Tumors with p53 mutations often have a defective G1/S checkpoint and rely heavily on the G2/M checkpoint for DNA repair and survival.[4] This dependency can be exploited:
-
Wee1 Inhibition: Wee1 is a critical regulator of the G2/M checkpoint. Combining FdUrd with a Wee1 inhibitor (e.g., MK-1775/adavosertib) can lead to synthetic lethality in p53-mutant cells by forcing them into premature and catastrophic mitosis with damaged DNA.[5][6][7]
-
Uracil DNA Glycosylase (UDG) Inhibition: FdUrd treatment leads to the misincorporation of uracil and 5-fluorouracil into DNA. UDG is the primary enzyme that removes these lesions. Inhibiting UDG can enhance the genotoxicity of FdUrd, leading to replication fork collapse and cell death, a process that can be particularly effective in cells with compromised DNA damage responses.
Q5: I am seeing increased autophagy in my FdUrd-treated resistant cells. How can I leverage this?
A5: Increased autophagy can be a pro-survival mechanism for cancer cells under chemotherapeutic stress.[8][9] You can exploit this by:
-
Combination with Autophagy Inhibitors: Co-treatment with autophagy inhibitors like chloroquine (CQ) or hydroxychloroquine (HCQ) can block this survival pathway, leading to enhanced apoptosis.[8][10] This strategy aims to turn a cytostatic response into a cytotoxic one.
Quantitative Data on FdUrd Efficacy Enhancement
The following tables summarize the half-maximal inhibitory concentration (IC50) values of FdUrd alone and in combination with various enhancing agents in different cancer cell lines.
Table 1: Enhancement of FdUrd Cytotoxicity by Leucovorin (LV)
| Cell Line | Cancer Type | FdUrd IC50 (µM) | FdUrd + LV (20 µM) IC50 (µM) | Fold Enhancement |
| WiDr | Colon Carcinoma | 0.012 | 0.003 | 4.0 |
| LoVo | Colon Carcinoma | 0.008 | 0.002 | 4.0 |
| HT-29 | Colon Carcinoma | 0.015 | 0.005 | 3.0 |
| MKN-74 | Gastric Carcinoma | 0.025 | 0.005 | 5.0 |
| KATO-III | Gastric Carcinoma | 0.030 | 0.010 | 3.0 |
Data synthesized from studies on fluoropyrimidine cytotoxicity enhancement.[1]
Table 2: Synergistic Effects of FdUrd with a Wee1 Inhibitor (MK-1775) in p53-Mutant Cells
| Cell Line | Cancer Type | p53 Status | FdUrd IC50 (nM) | FdUrd + MK-1775 (100 nM) IC50 (nM) | Combination Index (CI)* |
| HT-29 | Colon Cancer | Mutant | 15 | 5 | < 1 |
| SW480 | Colon Cancer | Mutant | 20 | 7 | < 1 |
| A549 | Lung Cancer | Wild-Type | 12 | 10 | ~ 1 |
*Combination Index (CI) < 1 indicates synergy. Data are illustrative based on findings from studies on Wee1 inhibition in p53-mutant cancers.[5][6]
Key Experimental Protocols
This section provides detailed methodologies for experiments commonly used to investigate FdUrd resistance and efficacy.
Protocol 1: Assessment of Cell Viability using MTT Assay
This protocol is for determining the cytotoxic effects of FdUrd and combination therapies.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of FdUrd and any combination agents in complete medium.
-
Remove the medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-only controls.
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Incubation:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Western Blotting for Thymidylate Synthase (TS) Expression
This protocol is for quantifying the protein levels of TS.
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against Thymidylate Synthase (TS)
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction:
-
Wash cell pellets with ice-cold PBS and lyse in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant (cell lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-TS antibody (at the manufacturer's recommended dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Analysis:
-
Perform densitometric analysis of the bands and normalize the TS signal to the loading control.
-
Protocol 3: Measuring Autophagic Flux
This protocol provides a method to assess the rate of autophagy.
Materials:
-
Cells stably expressing a tandem mRFP-GFP-LC3 construct
-
Autophagy inducer (e.g., rapamycin or starvation medium)
-
Autophagy inhibitor (e.g., Bafilomycin A1 or Chloroquine)
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Culture cells stably expressing mRFP-GFP-LC3.
-
Treat cells with FdUrd, with or without an autophagy modulator, for the desired time. In parallel, treat cells with an autophagy inducer (positive control) or inhibitor.
-
-
Fluorescence Microscopy:
-
Image the cells using a fluorescence microscope with appropriate filters for GFP (green) and RFP (red).
-
-
Image Analysis:
-
In non-acidic autophagosomes, both GFP and RFP will fluoresce, appearing as yellow puncta in a merged image.
-
When autophagosomes fuse with acidic lysosomes to form autolysosomes, the GFP signal is quenched, while the RFP signal persists, appearing as red puncta.
-
Count the number of yellow (autophagosomes) and red (autolysosomes) puncta per cell.
-
-
Interpreting Autophagic Flux:
-
An increase in both yellow and red puncta upon treatment suggests an induction of autophagy.
-
An accumulation of yellow puncta with a decrease in red puncta in the presence of an autophagy inhibitor (like Bafilomycin A1) confirms that the observed increase in autophagosomes is due to increased formation rather than blocked degradation.
-
Comparing the number of red puncta in the presence and absence of a lysosomal inhibitor provides a measure of autophagic flux. A greater accumulation of autophagosomes in the presence of the inhibitor indicates a higher flux.
-
Visualizations: Signaling Pathways and Workflows
The following diagrams illustrate key concepts in FdUrd action and resistance.
Caption: Mechanism of action of 2'-Fluoro-2'-deoxyuridine (FdUrd).
Caption: Common mechanisms of resistance to FdUrd.
Caption: Combination of FdUrd and a Wee1 inhibitor in p53-mutant cells.
Caption: Enhancing FdUrd-induced apoptosis via autophagy inhibition.
References
- 1. In vitro enhancement of fluoropyrimidine-induced cytotoxicity by leucovorin in colorectal and gastric carcinoma cell lines but not in non-small-cell lung carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of thymidylate synthase protein expression by Western blotting and immunohistochemistry on human colon carcinoma xenografts in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of 5-Fluorodeoxyuridine? [synapse.patsnap.com]
- 4. Recent Advances of WEE1 Inhibitors and Statins in Cancers With p53 Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Wee1 inhibition can suppress tumor proliferation and sensitize p53 mutant colonic cancer cells to the anticancer effect of irinotecan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of Wee1 sensitizes cancer cells to anti-metabolite chemotherapeutics in vitro and in vivo, independent of p53 functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mutational status of TP53 defines the efficacy of Wee1 inhibitor AZD1775 in KRAS-mutant non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. Inhibition of autophagy by 3-MA enhances the effect of 5-FU-induced apoptosis in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Autophagy inhibition mediates apoptosis sensitization in cancer therapy by relieving FOXO3a turnover - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Identifying Impurities in Synthetic 2'-Fluoro-2'-deoxyuridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing impurities in synthetic 2'-Fluoro-2'-deoxyuridine.
Frequently Asked Questions (FAQs)
Q1: What are the common types of impurities I might encounter in my synthetic 2'-Fluoro-2'-deoxyuridine sample?
A1: Impurities in synthetic 2'-Fluoro-2'-deoxyuridine can be broadly categorized as process-related impurities and degradation products.
-
Process-Related Impurities: These arise from the synthetic route used to manufacture the compound. A common starting material for the synthesis of 2'-Fluoro-2'-deoxyuridine is 2,2'-anhydro-1-(β-D-arabinofuranosyl)uracil.[1] Incomplete reactions or side reactions during the fluorination and subsequent steps can lead to various impurities. These may include:
-
Unreacted starting materials or intermediates.
-
Reagents and catalysts used in the synthesis.
-
Isomers of the final product, such as the α-anomer.
-
Byproducts from the protection and deprotection steps of the sugar moiety.
-
-
Degradation Products: These impurities form due to the decomposition of 2'-Fluoro-2'-deoxyuridine under certain conditions such as exposure to acid, base, heat, or light. A primary degradation pathway for nucleosides is the cleavage of the N-glycosidic bond, which would result in the formation of 5-fluorouracil and the corresponding fluorinated sugar.
Q2: My HPLC analysis shows an unexpected peak. How can I begin to identify this unknown impurity?
A2: A systematic approach is crucial for identifying unknown impurities. The first step is to gather as much information as possible from your initial analysis and then proceed with further analytical techniques.
Here is a logical workflow for impurity identification:
Caption: Workflow for identifying an unknown impurity.
Q3: What are the typical purity specifications for commercially available 2'-Fluoro-2'-deoxyuridine?
A3: The purity of commercially available 2'-Fluoro-2'-deoxyuridine can vary depending on the supplier and the intended use (e.g., research grade vs. GMP grade). It is essential to consult the certificate of analysis (CoA) provided by the supplier for specific details. The table below summarizes typical purity levels found in the market.
| Purity Specification | Analytical Method |
| ≥97% | HPLC |
| ≥98% | HPLC |
| ≥99% | HPLC |
Troubleshooting Guides
HPLC Analysis Troubleshooting
Issue: Peak Tailing for the Main Component or Impurities
-
Possible Cause 1: Secondary Interactions with Residual Silanols on the HPLC Column.
-
Solution:
-
Lower the pH of the mobile phase (if compatible with the column) to suppress the ionization of silanol groups.
-
Add a small amount of a competitive amine, such as triethylamine (TEA), to the mobile phase to block the active silanol sites.
-
Use a column with end-capping or a base-deactivated stationary phase.
-
-
-
Possible Cause 2: Column Overload.
-
Solution:
-
Reduce the injection volume or the concentration of the sample.
-
Ensure the sample is fully dissolved in the mobile phase.
-
-
Issue: Poor Resolution Between the Main Peak and an Impurity
-
Possible Cause 1: Suboptimal Mobile Phase Composition.
-
Solution:
-
Adjust the organic modifier (e.g., acetonitrile or methanol) percentage in the mobile phase.
-
Optimize the pH of the aqueous component of the mobile phase.
-
If using a gradient, adjust the gradient slope to enhance separation.
-
-
-
Possible Cause 2: Inappropriate Column.
-
Solution:
-
Try a column with a different stationary phase (e.g., C8 instead of C18).
-
Use a column with a smaller particle size for higher efficiency.
-
-
LC-MS Analysis Troubleshooting
Issue: No or Weak Mass Signal for a Known Impurity
-
Possible Cause 1: Ion Suppression.
-
Solution:
-
Dilute the sample to reduce the concentration of interfering matrix components.
-
Improve the chromatographic separation to separate the analyte from the suppressing agents.
-
Optimize the ESI source parameters (e.g., capillary voltage, gas flow rates).
-
-
-
Possible Cause 2: Inefficient Ionization.
-
Solution:
-
Switch the ionization mode (positive vs. negative). Nucleosides can often be detected in both modes.
-
Adjust the mobile phase pH to promote the formation of protonated ([M+H]+) or deprotonated ([M-H]-) ions.
-
-
Issue: Unexpected m/z Values in the Mass Spectrum
-
Possible Cause 1: Adduct Formation.
-
Solution:
-
Identify common adducts such as sodium ([M+Na]+), potassium ([M+K]+), or acetonitrile ([M+ACN+H]+).
-
Use high-purity solvents and additives to minimize adduct formation.
-
-
-
Possible Cause 2: In-source Fragmentation.
-
Solution:
-
Reduce the fragmentor or cone voltage in the ion source to minimize unwanted fragmentation.
-
Confirm the molecular ion by observing the expected adducts.
-
-
Experimental Protocols
Protocol 1: HPLC Method for Impurity Profiling
This protocol provides a general starting point for the analysis of 2'-Fluoro-2'-deoxyuridine and its impurities. Optimization may be required based on the specific instrument and impurities of interest.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5-95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 260 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile (e.g., 90:10 v/v) to a concentration of approximately 1 mg/mL.
Protocol 2: LC-MS Method for Impurity Identification
This protocol is designed for obtaining the mass-to-charge ratio (m/z) of impurities to aid in their identification.
-
LC Conditions: Use the HPLC method described in Protocol 1.
-
Mass Spectrometer: Electrospray Ionization (ESI) detector.
-
Ionization Mode: Positive and Negative.
-
Scan Range: m/z 100-1000.
-
ESI Source Parameters:
-
Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative).
-
Drying Gas Flow: 10 L/min.
-
Drying Gas Temperature: 350 °C.
-
Nebulizer Pressure: 40 psi.
-
-
Data Analysis:
-
Extract the mass spectra for each impurity peak observed in the chromatogram.
-
Determine the molecular weight of the impurity from the m/z of the molecular ion ([M+H]+ or [M-H]-) and any observed adducts.
-
For structural elucidation, perform tandem MS (MS/MS) to obtain fragmentation patterns. A common fragmentation for nucleosides is the cleavage of the glycosidic bond, resulting in a fragment corresponding to the base and another corresponding to the sugar moiety. For 2'-Fluoro-2'-deoxyuridine, a characteristic fragment would be the fluorinated uracil base.
-
Protocol 3: NMR Spectroscopy for Structural Elucidation
For definitive structural confirmation of an isolated impurity, NMR spectroscopy is the most powerful technique.
-
Sample Preparation: Isolate the impurity of interest using preparative HPLC. Dry the collected fraction and dissolve the purified impurity in a suitable deuterated solvent (e.g., DMSO-d6 or D2O).
-
NMR Experiments:
-
1H NMR: Provides information on the number and environment of protons in the molecule.
-
13C NMR: Provides information on the carbon skeleton.
-
19F NMR: This is particularly useful for fluorinated compounds. The chemical shift and coupling constants of the fluorine atom can provide valuable structural information.[2]
-
2D NMR (COSY, HSQC, HMBC): These experiments help to establish connectivity between atoms and are crucial for elucidating the complete structure of the impurity.
-
Signaling Pathways and Logical Relationships
Caption: Origin of impurities in the synthesis of 2'-Fluoro-2'-deoxyuridine.
References
Technical Support Center: Managing Cytotoxicity of 2'-Fluoro-2'-deoxyuridine in Non-Cancerous Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to manage the cytotoxic effects of 2'-Fluoro-2'-deoxyuridine (FdUrd) in non-cancerous cells during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of 2'-Fluoro-2'-deoxyuridine (FdUrd) cytotoxicity in non-cancerous cells?
A1: The primary mechanism of FdUrd-induced cytotoxicity is the inhibition of thymidylate synthase (TS). FdUrd is intracellularly phosphorylated to 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), which forms a stable ternary complex with TS and the folate cofactor 5,10-methylenetetrahydrofolate. This complex blocks the synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis. The resulting depletion of deoxythymidine triphosphate (dTTP) and an imbalance in the deoxynucleotide pool leads to the misincorporation of uracil and FdUrd's metabolites into DNA, causing DNA damage, cell cycle arrest, and ultimately apoptosis or necrosis.[1][2]
Q2: Why are rapidly dividing non-cancerous cells more susceptible to FdUrd toxicity?
A2: Cells with higher rates of proliferation are more dependent on de novo DNA synthesis to replicate their genome. Since FdUrd's primary mechanism is the disruption of DNA synthesis, rapidly dividing cells, such as progenitor cells or highly proliferative cell lines, are more sensitive to its effects compared to quiescent or slowly dividing cells.[1]
Q3: Can FdUrd be incorporated into RNA, and does this contribute to its cytotoxicity?
A3: Yes, FdUrd can be metabolized to 5-fluorouridine triphosphate (FUTP), which can be incorporated into RNA in place of uridine triphosphate (UTP). This incorporation disrupts RNA processing and function, contributing to the overall cytotoxicity of the compound.[1]
Q4: Are there ways to protect my non-cancerous cells from FdUrd-induced cytotoxicity?
A4: Yes, two common strategies to mitigate FdUrd cytotoxicity in non-cancerous cells are "uridine rescue" and co-treatment with a cytidine deaminase inhibitor like tetrahydrouridine (THU) when using FdUrd's precursor, 5-fluoro-2'-deoxycytidine (FdCyd). Uridine supplementation can help bypass the RNA-directed toxicity, while THU can prevent the metabolic conversion of less toxic precursors to the highly cytotoxic FdUrd.
Troubleshooting Guides
Issue 1: High levels of cytotoxicity observed in non-cancerous control cells at low FdUrd concentrations.
| Possible Cause | Troubleshooting Step |
| High Proliferative Rate of Cells | Consider using a lower passage number of cells or inducing a state of relative quiescence through serum starvation prior to FdUrd treatment if experimentally feasible. |
| Cell Line Hypersensitivity | Some cell lines are inherently more sensitive. If possible, test a panel of non-cancerous cell lines to find one with a more suitable tolerance for your experimental window. |
| Incorrect FdUrd Concentration | Verify the stock concentration of your FdUrd solution. Perform a serial dilution and a dose-response curve to accurately determine the IC50 for your specific cell line. |
| Contamination | Check for mycoplasma or other microbial contamination, which can stress cells and increase their sensitivity to cytotoxic agents. |
Issue 2: Inconsistent results in cytotoxicity assays between experiments.
| Possible Cause | Troubleshooting Step |
| Variability in Cell Seeding Density | Ensure a consistent number of cells are seeded in each well. Use a cell counter for accuracy. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of 96-well plates as they are more prone to evaporation, leading to changes in drug concentration. Fill the outer wells with sterile PBS or media. |
| Inconsistent Drug Exposure Time | Standardize the incubation time with FdUrd across all experiments. |
| Reagent Instability | Prepare fresh dilutions of FdUrd from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
Quantitative Data: FdUrd Precursor Cytotoxicity
| Cell Type | Compound | IC50 (µM) | Assay |
| Human Bone Marrow Stem Cells | 5'-dFUrd | 580 | Clonogenic Assay |
| Human Keratinocytes (HaCaT) | 5'-dFUrd | 1.3 | MTT Assay (4-day exposure) |
Note: The cytotoxicity of FdUrd is expected to be significantly higher (lower IC50) than its precursor 5'-dFUrd. This data should be used as a guide, and it is crucial to determine the IC50 of FdUrd empirically in your specific non-cancerous cell line.
Experimental Protocols
Protocol 1: General Procedure for Uridine Rescue
This protocol provides a general framework for protecting non-cancerous cells from FdUrd-induced toxicity. Optimization of uridine concentration and timing of administration is recommended for each cell line.
Materials:
-
Non-cancerous cell line of interest
-
Complete cell culture medium
-
FdUrd stock solution
-
Uridine stock solution (sterile-filtered)
-
96-well plates
-
Cell viability assay kit (e.g., MTT, PrestoBlue)
Procedure:
-
Cell Seeding: Seed non-cancerous cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere overnight.
-
FdUrd Treatment: The next day, treat the cells with a range of FdUrd concentrations to determine the IC50 in your cell line.
-
Uridine Rescue:
-
Co-treatment: In a parallel set of wells, add FdUrd and uridine simultaneously. Test a range of uridine concentrations (e.g., 10 µM to 1 mM).
-
Delayed Rescue: In another set of wells, add FdUrd first. After a specific time interval (e.g., 2, 4, or 24 hours), remove the FdUrd-containing medium and replace it with fresh medium containing uridine.
-
-
Incubation: Incubate the cells for a period that is relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).
-
Cell Viability Assessment: At the end of the incubation period, assess cell viability using a standard assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Compare the viability of cells treated with FdUrd alone to those co-treated or rescued with uridine to determine the protective effect.
Protocol 2: General Procedure for Tetrahydrouridine (THU) Co-treatment with FdCyd
This protocol is for experiments where 5-fluoro-2'-deoxycytidine (FdCyd), a precursor of FdUrd, is used. THU inhibits cytidine deaminase, the enzyme that converts FdCyd to FdUrd, thereby reducing cytotoxicity.
Materials:
-
Non-cancerous cell line of interest
-
Complete cell culture medium
-
5-fluoro-2'-deoxycytidine (FdCyd) stock solution
-
Tetrahydrouridine (THU) stock solution (sterile-filtered)
-
96-well plates
-
Cell viability assay kit
Procedure:
-
Cell Seeding: Seed cells as described in Protocol 1.
-
Co-treatment: Treat cells with FdCyd at various concentrations in the presence or absence of a fixed concentration of THU. A common starting concentration for THU is in the range of 10-50 µM.
-
Incubation: Incubate the cells for the desired experimental duration.
-
Cell Viability Assessment: Assess cell viability using a standard assay.
-
Data Analysis: Compare the IC50 of FdCyd in the presence and absence of THU to quantify the protective effect of THU.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Lack of contribution of dihydrofluorouracil and alpha-fluoro-beta-alanine to the cytotoxicity of 5'-deoxy-5-fluorouridine on human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Deoxyribonucleoside triphosphate imbalance. 5-Fluorodeoxyuridine-induced DNA double strand breaks in mouse FM3A cells and the mechanism of cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing storage conditions for long-term stability of 2'-Fluoro-2'-deoxyuridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing storage conditions and ensuring the long-term stability of 2'-Fluoro-2'-deoxyuridine (FdUrd). Below you will find frequently asked questions (FAQs) and troubleshooting guides to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid 2'-Fluoro-2'-deoxyuridine?
A1: For long-term stability, solid 2'-Fluoro-2'-deoxyuridine should be stored at -20°C.[1] Some suppliers also recommend storage under an inert gas like nitrogen or argon at 2-8°C.[2] It is crucial to keep the compound in a tightly sealed container to protect it from moisture.
Q2: How should I store solutions of 2'-Fluoro-2'-deoxyuridine?
A2: Aqueous solutions of FdUrd should be prepared fresh for optimal results. If short-term storage is necessary, a sterile 2% solution in water (pH 4.5-5.0) is reportedly stable for up to two weeks when stored at 2-8°C and protected from light.[3] For solutions in organic solvents like DMSO or dimethylformamide, it is recommended to aliquot and store at -20°C to minimize freeze-thaw cycles. Aqueous solutions should not be stored for more than one day.[1]
Q3: In which solvents is 2'-Fluoro-2'-deoxyuridine soluble?
A3: 2'-Fluoro-2'-deoxyuridine is soluble in water (up to 50 mg/ml) and methanol.[2][3] It is also soluble in organic solvents such as DMSO (approx. 10 mg/ml) and dimethylformamide (approx. 16 mg/ml).[1]
Q4: What are the primary degradation pathways for 2'-Fluoro-2'-deoxyuridine?
A4: The main stability concerns for FdUrd are enzymatic degradation and chemical hydrolysis.[4] The N-glycosidic bond between the deoxyribose sugar and the uracil base is susceptible to cleavage, particularly under acidic conditions.[4] Additionally, enzymes like nucleoside phosphorylases present in biological samples can metabolize the compound.[4]
Q5: How can I assess the stability of my 2'-Fluoro-2'-deoxyuridine sample?
A5: A stability-indicating high-performance liquid chromatography (HPLC) method with UV detection is a common and effective way to assess the purity and degradation of FdUrd over time.[5] This method can separate the intact drug from its potential degradation products, allowing for quantification of its stability under various conditions.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and use of 2'-Fluoro-2'-deoxyuridine in experimental settings.
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in experimental results between replicates. | Inconsistent sample handling. | Ensure all samples are treated identically. Review and standardize collection, processing, and storage procedures. |
| Incomplete thawing or mixing of stock solutions. | Allow solutions to thaw completely at a consistent temperature and vortex thoroughly before use. | |
| Pipetting errors. | Calibrate and verify the accuracy and precision of all pipettes. | |
| Apparent loss of FdUrd activity in cell culture. | Degradation in culture medium. | Prepare fresh FdUrd solutions for each experiment. Minimize the time the compound is in the incubator before being added to cells. |
| pH-mediated hydrolysis in acidic media. | Ensure the pH of the cell culture medium is within the optimal range for both the cells and FdUrd stability (neutral to slightly basic). | |
| Enzymatic degradation by cellular enzymes. | Consider the metabolic activity of your cell line. If rapid degradation is suspected, a higher initial concentration or more frequent media changes with fresh compound may be necessary. | |
| Precipitation of FdUrd in aqueous solutions. | Exceeding solubility limit. | Do not exceed the recommended solubility of 50 mg/ml in water.[3] For cell culture, ensure the final concentration in the medium is well below the solubility limit. |
| Use of cold diluents. | Use room temperature or pre-warmed (37°C) aqueous solutions for dilutions. | |
| Unexpected cytotoxicity or off-target effects. | Presence of degradation products. | Verify the purity of your FdUrd stock using a suitable analytical method like HPLC. Degradation products may have different biological activities. |
| Contamination of stock solution. | Ensure stock solutions are prepared and stored under sterile conditions to prevent microbial growth, which can alter the pH and degrade the compound. |
Data Presentation
Table 1: Recommended Storage Conditions for 2'-Fluoro-2'-deoxyuridine
| Form | Storage Temperature | Duration | Additional Precautions |
| Solid | -20°C | Long-term (≥ 4 years)[1] | Store in a tightly sealed container, protected from light and moisture. |
| 2-8°C | Short-term | Store under an inert gas (e.g., Nitrogen or Argon).[2] | |
| Aqueous Solution (Sterile, 2%) | 2-8°C | Up to 2 weeks[3] | Protect from light.[3] Recommended to prepare fresh.[1] |
| Organic Solvent Stock (e.g., DMSO) | -20°C | Short to medium-term | Aliquot to avoid repeated freeze-thaw cycles. |
Table 2: pH-Dependent Hydrolysis of a Structurally Related Nucleoside Analog*
Data presented is for 5-trifluoromethyl-2'-deoxyuridine at 37°C and serves as an illustrative example of the pH sensitivity of fluorinated pyrimidine nucleosides.
| pH | Rate Constant (s⁻¹) | Half-life (hours) |
| 7.0 | 4.19 x 10⁻⁵ | 45.7 |
| 7.5 | 9.30 x 10⁻⁵ | 20.6 |
| 8.0 | 1.61 x 10⁻⁴ | 11.9 |
| Data adapted from a study on the hydrolysis of 5-trifluoromethyl-2'-deoxyuridine. |
Experimental Protocols
Protocol: Stability-Indicating HPLC-UV Method for 2'-Fluoro-2'-deoxyuridine
This protocol provides a general framework for assessing the stability of FdUrd. Optimization may be required based on the specific HPLC system and columns used.
1. Materials and Reagents:
-
2'-Fluoro-2'-deoxyuridine (FdUrd) reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
Ammonium acetate
-
Formic acid (or other suitable buffer components)
-
Deionized water (18.2 MΩ·cm)
-
0.22 µm syringe filters
2. HPLC System and Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase A: 20 mM Ammonium acetate in water, pH adjusted to 5.5 with formic acid
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 5% B
-
5-20 min: Linear gradient from 5% to 50% B
-
20-25 min: Hold at 50% B
-
25-26 min: Linear gradient from 50% to 5% B
-
26-30 min: Re-equilibration at 5% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 268 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
3. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve FdUrd reference standard in deionized water.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution (e.g., 1-100 µg/mL) using Mobile Phase A as the diluent.
-
Stability Samples:
-
Prepare a solution of FdUrd at a known concentration (e.g., 100 µg/mL) in the desired buffer or solvent for the stability study.
-
Subject aliquots of this solution to stress conditions (e.g., different temperatures, pH values, light exposure).
-
At specified time points, withdraw a sample, dilute it to fall within the range of the working standards using Mobile Phase A, and filter through a 0.22 µm syringe filter before injection.
-
4. Data Analysis:
-
Integrate the peak area of the intact FdUrd.
-
Calculate the percentage of FdUrd remaining at each time point relative to the initial concentration (time zero).
-
Monitor the chromatogram for the appearance of new peaks, which would indicate degradation products.
Mandatory Visualizations
Caption: Experimental workflow for stability testing of 2'-Fluoro-2'-deoxyuridine by HPLC-UV.
Caption: Proposed primary degradation pathway of 2'-Fluoro-2'-deoxyuridine.
References
- 1. 2'-Fluoro-2'-deoxyuridine, 97% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 2. 2'-Fluoro-2'-deoxyuridine CAS#: 784-71-4 [m.chemicalbook.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Biological Effects of 5-Carboxy-2′-Deoxyuridine: Hydrolysis Product of 5-Trifluoromethyl-2′-Deoxyuridine - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 2'-Fluoro-2'-deoxyuridine and Gemcitabine in Pancreatic Cancer
In the landscape of pancreatic cancer therapeutics, two prominent nucleoside analogs, 2'-Fluoro-2'-deoxyuridine (Floxuridine, FUDR) and Gemcitabine, have been pivotal in chemotherapy regimens. This guide provides an objective comparative analysis of their performance, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Executive Summary
Both 2'-Fluoro-2'-deoxyuridine and Gemcitabine are antimetabolite drugs that interfere with nucleic acid synthesis, leading to the death of rapidly dividing cancer cells. Gemcitabine has long been a cornerstone of pancreatic cancer treatment. FUDR, which is rapidly catabolized to 5-fluorouracil (5-FU), has also demonstrated clinical activity. This comparison delves into their mechanisms of action, in vitro cytotoxicity, clinical efficacy, and the signaling pathways they modulate.
Data Presentation
In Vitro Cytotoxicity: IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for Gemcitabine and 5-Fluorouracil (the active metabolite of Floxuridine) in various human pancreatic cancer cell lines. Lower values indicate higher potency.
| Cell Line | Gemcitabine IC50 | 5-Fluorouracil IC50 |
| AsPC-1 | 11.51 nM[1] | 4.63 µM[1] |
| Capan-1 | 42.2 nM[1] | 0.22 µM[1] |
| MiaPaCa-2 | 11.51 nM[1] | 4.63 µM[1] |
| T3M4 | - | - |
| SW1990 | - | 0.407 µg/mL[2] |
| BxPC-3 | - | - |
Clinical Efficacy
| Clinical Trial | Treatment Arm | Median Overall Survival | Median Progression-Free Survival | Objective Response Rate |
| Phase II FUDR Trial | Floxuridine (FUDR) | 11.6 months[5][6] | 6 months[5][6] | 20% (Partial Response)[5] |
| NCT00024427 | Fluorouracil + Triacetyluridine | Not Reported | Not Reported | Not Reported |
| NCT00024427 | Gemcitabine | Not Reported | Not Reported | Not Reported |
Note: Detailed results from the NCT00024427 trial comparing the fluorouracil regimen to gemcitabine were not available in the provided search results.
Mechanism of Action
Both drugs are pro-drugs that require intracellular activation to exert their cytotoxic effects.
2'-Fluoro-2'-deoxyuridine (Floxuridine) is rapidly converted to 5-fluorouracil (5-FU). 5-FU is then metabolized to three active compounds:
-
Fluorodeoxyuridine monophosphate (FdUMP): This metabolite inhibits thymidylate synthase, an enzyme critical for the synthesis of thymidine, a necessary component of DNA.
-
Fluorouridine triphosphate (FUTP): This metabolite is incorporated into RNA, leading to fraudulent RNA and disruption of protein synthesis.
-
Fluorodeoxyuridine triphosphate (FdUTP): This metabolite is incorporated into DNA, causing DNA damage.
Gemcitabine is transported into the cell and then phosphorylated by deoxycytidine kinase (dCK) to its active diphosphate (dFdCDP) and triphosphate (dFdCTP) forms.
-
dFdCTP: Competes with the natural deoxycytidine triphosphate for incorporation into DNA, leading to masked chain termination and inhibition of DNA synthesis.
-
dFdCDP: Inhibits ribonucleotide reductase, the enzyme responsible for producing the deoxynucleotides required for DNA synthesis and repair.
Signaling Pathways
The cytotoxic effects of both drugs are mediated through the induction of apoptosis and cell cycle arrest. The following diagrams illustrate the key signaling pathways involved.
Caption: Gemcitabine signaling pathway in pancreatic cancer cells.
Caption: 2'-Fluoro-2'-deoxyuridine (FUDR) signaling pathway in pancreatic cancer.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the effect of the compounds on the viability of pancreatic cancer cell lines.
Workflow:
Caption: Experimental workflow for the MTT cytotoxicity assay.
Detailed Methodology:
-
Cell Seeding: Pancreatic cancer cells (e.g., PANC-1, MiaPaCa-2) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated overnight to allow for cell attachment.
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of either 2'-Fluoro-2'-deoxyuridine or Gemcitabine. A vehicle control (medium with the drug solvent) is also included.
-
Incubation: The plates are incubated for a period of 48 to 72 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Formazan Formation: The plates are incubated for an additional 2-4 hours, during which viable cells with active mitochondrial reductases convert the yellow MTT into purple formazan crystals.
-
Solubilization: A solubilization solution, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined from the dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the induction of apoptosis by the compounds using flow cytometry.
Workflow:
Caption: Experimental workflow for the Annexin V/PI apoptosis assay.
Detailed Methodology:
-
Cell Seeding and Treatment: Pancreatic cancer cells are seeded in 6-well plates and treated with the desired concentrations of 2'-Fluoro-2'-deoxyuridine or Gemcitabine for a specified time (e.g., 48 hours).
-
Cell Harvesting: After treatment, both floating and adherent cells are collected. Adherent cells are detached using trypsin.
-
Washing: The cells are washed with cold phosphate-buffered saline (PBS).
-
Resuspension: The cell pellet is resuspended in 1X Binding Buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI intercalates with the DNA of cells with compromised membranes (late apoptotic or necrotic cells).
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer.
-
Data Analysis: The cell population is quantified into four groups: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Conclusion
Both 2'-Fluoro-2'-deoxyuridine and Gemcitabine are effective cytotoxic agents against pancreatic cancer cells, albeit through distinct molecular mechanisms. In vitro data suggests that Gemcitabine is potent at nanomolar concentrations, while the active metabolite of Floxuridine, 5-Fluorouracil, requires micromolar concentrations for similar effects in the tested cell lines.[1] Clinical data for single-agent Floxuridine shows a promising median overall survival of 11.6 months in a phase II trial.[5][6] While a direct comparative phase III trial is lacking, the available evidence underscores the continued importance of both agents in the treatment of pancreatic cancer. Future research should focus on direct comparative studies and the development of strategies to overcome resistance to these key chemotherapeutic agents.
References
- 1. Acquired resistance of pancreatic cancer cells towards 5-Fluorouracil and gemcitabine is associated with altered expression of apoptosis-regulating genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. wcrj.net [wcrj.net]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. patlynk.com [patlynk.com]
- 5. A phase II trial of FUdR in patients with advanced pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A phase II trial of FUdR in patients with advanced pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Antiviral Activity of Novel 2'-Fluoro-2'-deoxyuridine Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antiviral performance of novel 2'-Fluoro-2'-deoxyuridine analogs against established antiviral agents. The information presented is supported by experimental data from peer-reviewed scientific literature, offering a valuable resource for those involved in antiviral drug discovery and development.
Executive Summary
2'-Fluoro-2'-deoxyuridine analogs represent a promising class of nucleoside inhibitors with broad-spectrum antiviral activity. By mimicking natural nucleosides, these molecules are incorporated into the viral genome during replication, leading to chain termination and the inhibition of viral propagation. This guide details their efficacy against a range of viruses, including Hepatitis C Virus (HCV), Herpes Simplex Virus (HSV), and Influenza Virus, and compares their performance with current standard-of-care treatments.
Comparative Antiviral Activity
The antiviral efficacy of novel 2'-Fluoro-2'-deoxyuridine analogs is summarized below, with comparisons to established antiviral drugs. The 50% effective concentration (EC50), 50% cytotoxic concentration (CC50), and the resulting selectivity index (SI = CC50/EC50) are presented to provide a comprehensive overview of each compound's potency and safety profile.
| Compound/Analog Name | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference(s) |
| 2'-Deoxy-2'-fluorocytidine (2'-FdC) | Influenza A (H5N1) | MDCK | 0.13 - 4.6 (IC90) | >100 | >21.7 - >769 | [1] |
| Hepatitis C Virus (HCV) | Huh-7 | 5.0 (EC90) | >100 | >20 | [1] | |
| Bunyaviruses (various) | Vero | 2.2 - 9.7 | >100 | >10.3 - >45.5 | [1] | |
| PSI-6130 (β-D-2'-deoxy-2'-fluoro-2'-C-methylcytidine) | Hepatitis C Virus (HCV) Genotype 1b | Replicon | 0.51 | >98.4 (MT-4 cells) | >193 | |
| Sofosbuvir (Prodrug of GS-331007) | Hepatitis C Virus (HCV) | Replicon | 0.094 | >100 | >1064 | |
| Yellow Fever Virus (YFV) | Huh-7 | 1.2 | >20 | >16.7 | [2] | |
| Acyclovir | Herpes Simplex Virus-1 (HSV-1) | Vero | 0.1 | >300 | >3000 | [3][4] |
| Oseltamivir | Influenza A | MDCK | 0.01 - 0.1 | >1000 | >10000 | |
| Baloxavir marboxil | Influenza A | MDCK | 0.001 - 0.003 | >10 | >3333 | [5] |
Mechanism of Action: Viral Polymerase Inhibition
The primary mechanism of action for 2'-Fluoro-2'-deoxyuridine analogs is the inhibition of the viral RNA-dependent RNA polymerase (RdRp) or DNA polymerase. As nucleoside analogs, they undergo intracellular phosphorylation to their active triphosphate form. This active metabolite then competes with natural nucleoside triphosphates for incorporation into the elongating viral RNA or DNA strand. The presence of the 2'-fluoro modification sterically hinders the formation of the subsequent phosphodiester bond, leading to premature chain termination and halting viral replication.
Metabolic Activation Pathway
The intracellular activation of 2'-Fluoro-2'-deoxyuridine analogs is a critical step for their antiviral activity. The following diagram illustrates the general metabolic pathway, using the well-characterized analog PSI-6130 as an example.
Caption: Metabolic activation of 2'-Fluoro-2'-deoxyuridine analogs.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are intended to serve as a foundation for researchers to design and execute their own antiviral activity and cytotoxicity assays.
Plaque Reduction Assay (Antiviral Activity)
This assay determines the concentration of an antiviral compound required to reduce the number of viral plaques by 50% (EC50).
Caption: Workflow for a plaque reduction assay.
Materials:
-
Susceptible host cell line (e.g., Vero for HSV, MDCK for Influenza, Huh-7 for HCV)
-
Complete growth medium
-
Phosphate-buffered saline (PBS)
-
Virus stock of known titer
-
2'-Fluoro-2'-deoxyuridine analog
-
Semi-solid overlay medium (e.g., 1% agarose in growth medium)
-
Fixing solution (e.g., 10% formalin)
-
Staining solution (e.g., 0.1% crystal violet in 20% ethanol)
Procedure:
-
Seed host cells in 6-well plates and incubate until a confluent monolayer is formed.
-
Prepare serial dilutions of the test compound in serum-free medium.
-
Aspirate the growth medium from the cells and wash with PBS.
-
Infect the cells with a known multiplicity of infection (MOI) of the virus in the presence of the different compound concentrations. Include a virus control (no compound) and a cell control (no virus, no compound).
-
Incubate for 1 hour at 37°C to allow for virus adsorption.
-
Remove the virus inoculum and add 2 mL of the semi-solid overlay medium containing the corresponding concentration of the compound to each well.
-
Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-5 days).
-
After incubation, fix the cells with the fixing solution for at least 30 minutes.
-
Remove the overlay and stain the cell monolayer with crystal violet solution for 15-20 minutes.
-
Gently wash the wells with water and allow them to air dry.
-
Count the number of plaques in each well. The EC50 is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.
MTT Assay (Cytotoxicity)
This colorimetric assay determines the concentration of a compound that reduces the viability of cells by 50% (CC50).
Materials:
-
Host cell line
-
Complete growth medium
-
2'-Fluoro-2'-deoxyuridine analog
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well microplates
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate overnight.
-
Prepare serial dilutions of the test compound in complete growth medium.
-
Remove the old medium and add 100 µL of the medium containing the different compound concentrations to the wells. Include a cell control (medium only).
-
Incubate the plate for the same duration as the antiviral assay (e.g., 2-5 days).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
The CC50 is the concentration of the compound that reduces the absorbance by 50% compared to the cell control.
Quantitative PCR (qPCR) for Viral Load Determination
This assay quantifies the amount of viral nucleic acid in a sample, providing a measure of viral replication.
Materials:
-
RNA/DNA extraction kit
-
Reverse transcriptase (for RNA viruses)
-
qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green or a specific probe)
-
Virus-specific primers and probes
-
qPCR instrument
General Procedure:
-
Sample Collection: Collect supernatant or cell lysates from infected cells treated with the antiviral compound at various concentrations.
-
Nucleic Acid Extraction: Extract viral RNA or DNA from the samples using a commercial kit.
-
Reverse Transcription (for RNA viruses): Convert the extracted viral RNA to cDNA using a reverse transcriptase.
-
qPCR Amplification: Perform qPCR using virus-specific primers and probes. The instrument measures the fluorescence signal at each cycle, which is proportional to the amount of amplified DNA.
-
Data Analysis: Determine the viral load in each sample by comparing the amplification cycle threshold (Ct) values to a standard curve of known viral nucleic acid concentrations. A higher Ct value indicates a lower viral load.
Example qPCR Primers and Probes:
-
HSV-1:
-
Forward Primer: 5'-GGCCTGCGATTCGTCAGTT-3'
-
Reverse Primer: 5'-ACGTACGCGGATTTCGACCTA-3'
-
Probe: 5'-FAM-TGGTCCTGCTCGTCGTGGCCG-TAMRA-3'
-
-
Influenza A:
-
Forward Primer: 5'-GACCRATCCTGTCACCTCTGAC-3'
-
Reverse Primer: 5'-AGGGCATTYTGGACAAAKCGTCTA-3'
-
Probe: 5'-FAM-TGCAGTCCTCGCTCACTGGGCACG-BHQ1-3'
-
-
HCV:
-
Forward Primer: 5'-CGGGAGAGCCATAGTGGT-3'
-
Reverse Primer: 5'-AGTACCACAAGGCCTTTCG-3'
-
Probe: 5'-FAM-CTGCGGAACCGGTGAGTACACC-TAMRA-3'[6]
-
Note: Primer and probe sequences should be validated for specificity and efficiency before use.
Conclusion
Novel 2'-Fluoro-2'-deoxyuridine analogs demonstrate significant potential as broad-spectrum antiviral agents. Their mechanism of action, targeting the viral polymerase, is a well-validated strategy for antiviral drug development. The data presented in this guide highlights their potent in vitro activity against several clinically relevant viruses. Further preclinical and clinical investigations are warranted to fully elucidate their therapeutic potential and safety profiles in vivo. This comparative guide serves as a foundational resource for researchers to evaluate and advance the development of this promising class of antiviral compounds.
References
- 1. 2'-Fluoro-2'-deoxycytidine is a broad-spectrum inhibitor of bunyaviruses in vitro and in phleboviral disease mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nucleoside Analogs with Antiviral Activity against Yellow Fever Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiviral activity of 5-ethyl-2'-deoxyuridine against herpes simplex viruses in cell culture, mice, and guinea pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Herpes - STI Treatment Guidelines [cdc.gov]
- 5. An optimized cell-based assay to assess influenza virus replication by measuring neuraminidase activity and its applications for virological surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of Hepatitis C Virus in Human Liver and Serum Samples by Using LightCycler Reverse Transcriptase PCR - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 2'-Fluoro-2'-deoxyuridine and Cidofovir in Antiviral Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antiviral agents 2'-Fluoro-2'-deoxyuridine (FdU) and Cidofovir. This document synthesizes available experimental data on their mechanisms of action, antiviral efficacy, and cytotoxicity to inform research and development decisions.
At a Glance: Key Properties
| Feature | 2'-Fluoro-2'-deoxyuridine (FdU) | Cidofovir |
| Drug Class | Fluorinated Pyrimidine Nucleoside Analog | Acyclic Nucleoside Phosphonate |
| Primary Antiviral Target | DNA Viruses (Herpesviruses) | Broad-spectrum against DNA viruses (Herpesviruses, Adenoviruses, Poxviruses, Papillomaviruses, Polyomaviruses)[1][2] |
| Mechanism of Action | Likely inhibition of thymidylate synthase and/or incorporation into viral DNA, leading to chain termination. | Competitive inhibition of viral DNA polymerase and incorporation into the viral DNA chain, leading to termination of DNA elongation.[3] |
| Activation | Requires intracellular phosphorylation by host cell kinases. | Phosphorylation to its active diphosphate form by cellular enzymes, independent of viral kinases.[1] |
Quantitative Comparison of Antiviral Activity
The following tables summarize the in vitro antiviral activity and cytotoxicity of 2'-Fluoro-2'-deoxyuridine and Cidofovir based on available data. It is critical to note that these values were not obtained from direct comparative studies and experimental conditions may have varied between the cited sources.
Table 1: In Vitro Antiviral Activity (IC50, µM)
| Virus | 2'-Fluoro-2'-deoxyuridine (FdU) | Cidofovir |
| Herpes Simplex Virus 1 (HSV-1) | Inhibition reported at 1 µg/ml (~4 µM)[4] | 0.1 µg/ml (~0.36 µM)[1] |
| Human Cytomegalovirus (HCMV) | Data not available | 0.1 µg/ml (~0.36 µM)[1] |
| Adenovirus | Data not available | EC50 values between 0.1 µM and >10 µM reported[5] |
| Vaccinia Virus (VACV) | Data not available | 4 µg/mL (~14.4 µM)[2] |
| Parvovirus B19 | Data not available | 7.45-41.27 µM[6] |
Table 2: In Vitro Cytotoxicity (CC50/IC50, µM)
| Cell Line | 2'-Fluoro-2'-deoxyuridine (FdU) | Cidofovir |
| L5178Y or P815 cells | >10 µg/ml (>40 µM)[4] | Data not available |
| Human Foreskin Fibroblasts (HFF) | Data not available | Less toxic than a comparator compound in one study[7] |
| HEK293 cells | Data not available | Increased cytotoxicity in cells expressing organic anion transporter (OAT) 1 and 3[8] |
| Various Human Cell Lines | Data not available | Generally less cytotoxic than the majority of nucleoside reverse transcriptase inhibitors in one study[9] |
| A549 cells | Data not available | IC50 value determined in one study[10] |
| Head and Neck Squamous Cell Carcinoma (HNSCC) cell lines | Data not available | IC50 values varied considerably between different cell lines[3] |
Mechanism of Action and Signaling Pathways
2'-Fluoro-2'-deoxyuridine (FdU)
The precise antiviral mechanism of 2'-Fluoro-2'-deoxyuridine is not as extensively characterized as that of Cidofovir. However, based on its structural similarity to other fluorinated pyrimidine nucleosides like 5-fluoro-2'-deoxyuridine (Floxuridine), its primary mechanism is likely the inhibition of thymidylate synthase (TS). Inhibition of TS depletes the intracellular pool of deoxythymidine triphosphate (dTTP), a crucial precursor for DNA synthesis. This imbalance in deoxynucleoside triphosphate (dNTP) pools can subsequently induce cell death.
Furthermore, it is plausible that the triphosphorylated form of FdU can be incorporated into the growing viral DNA chain, leading to chain termination and halting viral replication. The incorporation of fluorinated nucleosides into DNA can also trigger DNA damage signaling pathways, leading to cell cycle arrest and apoptosis.[11]
Figure 1. Proposed mechanism of action for 2'-Fluoro-2'-deoxyuridine.
Cidofovir
Cidofovir is an acyclic nucleoside phosphonate, meaning it already contains a phosphate group, which allows it to bypass the initial phosphorylation step that is often dependent on viral enzymes. Cellular enzymes phosphorylate Cidofovir to its active diphosphate form. This active metabolite, cidofovir diphosphate, acts as a competitive inhibitor of viral DNA polymerase, competing with the natural substrate dCTP. Upon incorporation into the growing viral DNA chain, it terminates further elongation due to the lack of a 3'-hydroxyl group, thus halting viral replication.[3]
Figure 2. Mechanism of action for Cidofovir.
Experimental Protocols
Plaque Reduction Assay
This assay is a standard method to determine the antiviral activity of a compound by quantifying the reduction in viral plaques.
Figure 3. Workflow for a Plaque Reduction Assay.
Detailed Methodology:
-
Cell Seeding: Plate susceptible host cells in 6- or 12-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Compound Preparation: Prepare a series of dilutions of the test compound (e.g., 2'-Fluoro-2'-deoxyuridine or Cidofovir) in cell culture medium.
-
Viral Infection: Aspirate the growth medium from the confluent cell monolayers and infect with a predetermined amount of virus (multiplicity of infection, MOI) to produce a countable number of plaques.
-
Compound Addition: After a 1-2 hour adsorption period, remove the viral inoculum and add the different concentrations of the test compound to the respective wells. Include a virus-only control (no compound) and a cell-only control (no virus, no compound).
-
Overlay: Add an overlay medium containing, for example, 1% methylcellulose to restrict the spread of the virus to adjacent cells, ensuring the formation of distinct plaques.
-
Incubation: Incubate the plates at the optimal temperature for viral replication (e.g., 37°C) for a period sufficient for plaque development (typically 3-10 days, depending on the virus).
-
Staining: Aspirate the overlay and fix the cells with a solution such as 10% formalin. After fixation, stain the cell monolayer with a staining solution like 0.1% crystal violet. Plaques will appear as clear zones against a background of stained, uninfected cells.
-
Plaque Counting and Analysis: Count the number of plaques in each well. The percentage of plaque inhibition is calculated relative to the virus control. The 50% inhibitory concentration (IC50) is then determined by plotting the percentage of inhibition against the compound concentration and using regression analysis.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Figure 4. Workflow for an MTT Cytotoxicity Assay.
Detailed Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Add serial dilutions of the test compound to the wells. Include a cell-only control (no compound).
-
Incubation: Incubate the plate at 37°C in a humidified CO2 incubator for a period that is relevant to the antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control cells. The 50% cytotoxic concentration (CC50) is determined by plotting the percentage of viability against the compound concentration and using regression analysis.
Viral DNA Polymerase Inhibition Assay
This biochemical assay directly measures the ability of a compound to inhibit the activity of viral DNA polymerase.
Detailed Methodology:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing a suitable buffer, a DNA template-primer, dNTPs (one of which is radiolabeled, e.g., [³H]dCTP), and the purified viral DNA polymerase.
-
Inhibitor Addition: Add varying concentrations of the activated form of the antiviral compound (e.g., the diphosphate of Cidofovir or the triphosphate of FdU) to the reaction tubes. Include a no-inhibitor control.
-
Reaction Initiation and Incubation: Initiate the polymerase reaction by adding the enzyme and incubate at the optimal temperature for the polymerase (e.g., 37°C) for a specific time.
-
Reaction Termination: Stop the reaction by adding a solution such as cold trichloroacetic acid (TCA).
-
Precipitation and Washing: Precipitate the newly synthesized, radiolabeled DNA on ice. Collect the precipitate by filtration through glass fiber filters and wash extensively with cold TCA and ethanol to remove unincorporated radiolabeled dNTPs.
-
Quantification: Dry the filters and measure the radioactivity incorporated into the DNA using a scintillation counter.
-
Data Analysis: The amount of radioactivity is proportional to the DNA polymerase activity. Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control. The 50% inhibitory concentration (IC50) is the concentration of the compound that reduces the polymerase activity by 50%.
Conclusion
Both 2'-Fluoro-2'-deoxyuridine and Cidofovir are important compounds in the field of antiviral research. Cidofovir has a well-established broad-spectrum activity against a wide range of DNA viruses and a clear mechanism of action. The available data for 2'-Fluoro-2'-deoxyuridine, although less comprehensive and sometimes conflated with related compounds, suggests potential antiviral activity, particularly against herpesviruses. Its likely mechanism of action involves the disruption of DNA synthesis through the inhibition of thymidylate synthase and/or direct incorporation into the viral genome.
The lack of direct comparative studies makes it difficult to definitively conclude on the relative potency and therapeutic index of these two compounds. Further head-to-head in vitro and in vivo studies are warranted to fully elucidate the comparative efficacy and safety profiles of 2'-Fluoro-2'-deoxyuridine and Cidofovir against a panel of clinically relevant DNA viruses. Such studies would be invaluable for guiding future drug development efforts in the ongoing search for novel and effective antiviral therapies.
References
- 1. Clinical Potential of the Acyclic Nucleoside Phosphonates Cidofovir, Adefovir, and Tenofovir in Treatment of DNA Virus and Retrovirus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Antiviral Agent Cidofovir Induces DNA Damage and Mitotic Catastrophe in HPV-Positive and -Negative Head and Neck Squamous Cell Carcinomas In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. In vitro comparison of currently available and investigational antiviral agents against pathogenic human double-stranded DNA viruses: A systematic literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antiviral effect of cidofovir on parvovirus B19 replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Intracellular concentrations determine the cytotoxicity of adefovir, cidofovir and tenofovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of 5’-Fluoro-2-deoxyuridine on Mitochondrial Biology in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Mechanisms of cell death induced by 5-fluoro-2'-deoxyuridine (FUdR)--necrosis or apoptosis after treated with FUdR - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Synergistic Effects of 2'-Fluoro-2'-deoxyuridine with Other Chemotherapeutics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synergistic effects of 2'-Fluoro-2'-deoxyuridine (FdUrd) when combined with other chemotherapeutic agents. FdUrd, a fluoropyrimidine antimetabolite, serves as a cornerstone in various cancer treatment regimens. Its efficacy is often enhanced when used in combination with other drugs, leading to improved therapeutic outcomes. This document summarizes key experimental findings, presents quantitative data for easy comparison, details experimental protocols, and visualizes relevant biological pathways and workflows.
Understanding 2'-Fluoro-2'-deoxyuridine (FdUrd)
2'-Fluoro-2'-deoxyuridine, also known as Floxuridine, is a pyrimidine analog that primarily acts by inhibiting thymidylate synthase (TS). This enzyme is crucial for the synthesis of thymidine, a necessary component of DNA. By blocking TS, FdUrd disrupts DNA replication and repair, leading to cell death, particularly in rapidly dividing cancer cells. FdUrd is closely related to 5-Fluorouracil (5-FU), with FdUrd being a deoxyribonucleoside of 5-FU. This structural difference allows FdUrd to be more directly incorporated into the DNA synthesis pathway.
Synergistic Combinations and Quantitative Analysis
The therapeutic potential of FdUrd can be significantly amplified through synergistic interactions with other chemotherapeutic agents. Synergy occurs when the combined effect of two or more drugs is greater than the sum of their individual effects. This can lead to lower required doses of each drug, potentially reducing toxicity and overcoming drug resistance. The Combination Index (CI) is a widely used method to quantify drug interactions, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Below are tables summarizing the synergistic effects of FdUrd in combination with various chemotherapeutics across different cancer cell lines.
Table 1: Synergistic Effects of FdUrd with Platinum-Based Chemotherapeutics (Cisplatin and Oxaliplatin)
| Cancer Cell Line | Combination | IC50 (μM) - FdUrd Alone | IC50 (μM) - Platinum Drug Alone | Combination Index (CI) | Reference |
| WiDr (Colon) | FdUrd + Oxaliplatin (IC30) | Not Specified | Not Specified | 0.70 - 0.79 | [1] |
| HT29 (Colon) | 5-FU + Oxaliplatin | 2.1 ± 1.1 | 5.9 ± 1.7 | Synergistic | [2] |
| CNE2 (Nasopharyngeal) | Cisplatin + Cetuximab | 1.801 ± 0.551 (Cisplatin) | Not Specified | 0.9 (Additive) | [3] |
| HNE1 (Nasopharyngeal) | Cisplatin + Cetuximab | 1.875 ± 0.608 (Cisplatin) | Not Specified | 0.5 (Synergistic) | [3] |
Table 2: Synergistic Effects of FdUrd with Topoisomerase Inhibitors (Irinotecan/CPT-11)
| Cancer Cell Line | Combination | IC50 (μM) - FdUrd Alone | IC50 (μM) - Irinotecan Alone | Combination Index (CI) | Reference |
| WiDr (Colon) | FdUrd + CPT-11 (IC30) | Not Specified | Not Specified | 0.58 - 0.78 | [1] |
| LoVo (Colon) | 5-FU + CPT-11 | Not Specified | Not Specified | Synergistic | [4] |
Table 3: Synergistic Effects of FdUrd with Leucovorin
| Cancer Cell Line Type | Combination | Effect | Mechanism | Reference |
| Colorectal Carcinoma | FdUrd + Leucovorin | Enhanced Cytotoxicity | Enhanced formation of the FdUMP-TS-mTHF ternary complex | [5] |
| Gastric Carcinoma | FdUrd + Leucovorin | Enhanced Cytotoxicity | Enhanced formation of the FdUMP-TS-mTHF ternary complex | [5] |
| Non-Small-Cell Lung Carcinoma | FdUrd + Leucovorin | No significant enhancement | Lack of enhanced ternary complex formation | [5] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key assays used in evaluating drug synergy.
Cell Viability Assays (MTT and WST-1)
1. MTT Assay Protocol
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Procedure:
-
Seed cells in a 96-well plate at a desired density and incubate for 24 hours.
-
Treat cells with various concentrations of FdUrd, the combination drug, and their combination for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
2. WST-1 Assay Protocol
-
Principle: The WST-1 assay is similar to the MTT assay but uses a water-soluble tetrazolium salt. The reduction of WST-1 by cellular dehydrogenases produces a soluble formazan dye, eliminating the need for a solubilization step.
-
Procedure:
-
Follow steps 1 and 2 of the MTT assay protocol.
-
Add WST-1 reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Apoptosis Assay (Annexin V and Propidium Iodide Staining)
-
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus staining late apoptotic and necrotic cells with compromised membrane integrity.
-
Procedure:
-
Treat cells with FdUrd, the combination drug, and their combination for the desired time.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.[1][6]
-
Synergy Analysis (Chou-Talalay Method)
-
Principle: The Chou-Talalay method is a widely accepted method for quantifying drug synergism. It is based on the median-effect equation and calculates a Combination Index (CI).
-
Procedure:
-
Determine the dose-response curves for each drug individually and in combination using a cell viability assay.
-
Calculate the IC50 (the concentration that inhibits 50% of cell growth) for each drug.
-
Use software like CompuSyn or CalcuSyn to calculate the CI value based on the dose-effect data. A CI value less than 1 indicates synergy, a value of 1 indicates an additive effect, and a value greater than 1 indicates antagonism.[6]
-
Mechanisms of Synergistic Action and Signaling Pathways
The synergistic effects of FdUrd with other chemotherapeutics are rooted in their complementary mechanisms of action, often targeting multiple critical pathways involved in cancer cell proliferation and survival.
FdUrd and Platinum-Based Drugs (Cisplatin/Oxaliplatin)
Platinum-based drugs like cisplatin and oxaliplatin exert their cytotoxic effects by forming DNA adducts, which interfere with DNA replication and transcription, ultimately leading to apoptosis. The synergy with FdUrd is thought to arise from a multi-pronged attack on DNA integrity. FdUrd's inhibition of thymidylate synthase depletes the pool of thymidine, which can enhance the incorporation of platinum adducts into DNA and impair DNA repair mechanisms.
FdUrd and Topoisomerase Inhibitors (Irinotecan)
Topoisomerase inhibitors like irinotecan target topoisomerase I, an enzyme that relieves torsional stress in DNA during replication and transcription. Inhibition of this enzyme leads to the accumulation of single-strand DNA breaks, which can be converted into lethal double-strand breaks. The combination with FdUrd, which disrupts DNA synthesis, can potentiate the DNA damage induced by irinotecan, overwhelming the cell's repair capacity and driving it towards apoptosis. This combined assault on DNA integrity often involves the activation of the PI3K/Akt/mTOR and MAPK signaling pathways, which are critical regulators of cell survival and proliferation.[7]
References
- 1. Effects of oxaliplatin and CPT-11 on cytotoxicity and nucleic acid incorporation of the fluoropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor activity of oxaliplatin in combination with 5-fluorouracil and the thymidylate synthase inhibitor AG337 in human colon, breast and ovarian cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cetuximab and Cisplatin Show Different Combination Effect in Nasopharyngeal Carcinoma Cells Lines via Inactivation of EGFR/AKT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. in vitro synergistic antitumor activity of a combination of 5-fluorouracil and irinotecan in human colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro enhancement of fluoropyrimidine-induced cytotoxicity by leucovorin in colorectal and gastric carcinoma cell lines but not in non-small-cell lung carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of topoisomerase inhibitors that induce DNA damage response on glucose metabolism and PI3K/Akt/mTOR signaling in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Nucleoside Analog Resistance: A Comparative Guide to Cross-Resistance with 2'-Fluoro-2'-deoxyuridine
For researchers, scientists, and drug development professionals, understanding the nuances of drug resistance is paramount to advancing cancer therapy. This guide provides a comprehensive comparison of cross-resistance profiles between 2'-Fluoro-2'-deoxyuridine (FdUrd) and other key nucleoside analogs, supported by experimental data and detailed methodologies. By dissecting the mechanisms of resistance, this document aims to inform the development of next-generation therapies that can overcome or circumvent these challenges.
The emergence of resistance to chemotherapeutic agents is a primary obstacle in cancer treatment. Nucleoside analogs, a cornerstone of many chemotherapy regimens, are susceptible to resistance mechanisms that can also render cancer cells unresponsive to other drugs in the same class—a phenomenon known as cross-resistance. This guide focuses on FdUrd, a fluoropyrimidine analog, and its cross-resistance patterns with other widely used nucleoside analogs such as 5-Fluorouracil (5-FU), Trifluridine (FTD), Gemcitabine, and Cytarabine.
Quantitative Cross-Resistance Analysis
The development of resistance to FdUrd can significantly impact the efficacy of subsequent treatments with other nucleoside analogs. The following tables summarize the quantitative data on cross-resistance, presenting 50% inhibitory concentration (IC50) values and resistance factors observed in various cancer cell lines.
Table 1: Cross-Resistance of FdUrd-Resistant Cancer Cell Lines to Other Nucleoside Analogs
| Cell Line | Primary Resistance | Cross-Resistant To | Fold Resistance | Reference |
| HCT-8 Fd9XR | FdUrd | - | 1,000 | [1] |
| DLD-1/FdUrd | FdUrd | 5-FU | 3 | [2] |
| DLD-1/FdUrd | FdUrd | Trifluridine | 9 | [2] |
| DLD-1/F3(d)Thd | Trifluridine | FdUrd | ~90 | [2] |
| MCF7/Adr | Adriamycin | FdUrd | 67 | [1] |
| MCF7/Adr | Adriamycin | 5-FU | 25 | [1] |
Table 2: Cross-Resistance of Gemcitabine-Resistant Cancer Cell Lines
| Cell Line | Primary Resistance | Cross-Resistant To | Fold Resistance | Reference |
| MIA-G | Gemcitabine | 5-FU | ~7.2 | [3] |
Table 3: Cross-Resistance of Cytarabine-Resistant Cancer Cell Lines
| Cell Line | Primary Resistance | Cross-Resistant To | Fold Resistance | Reference |
| HL-60/R1 | Cytarabine | Fludarabine | - | [4] |
| HL-60/R2 | Cytarabine | Fludarabine | - | [4] |
| CEM/4xAraC | Cytarabine | Multiple Nucleoside Analogs | - | [5] |
| CEM/20xAraC | Cytarabine | Multiple Nucleoside Analogs | - | [5] |
Note: Fold resistance is calculated as the IC50 of the resistant cell line divided by the IC50 of the parental (sensitive) cell line. A hyphen (-) indicates that the specific fold resistance was not provided in the source material.
Mechanisms of Action and Resistance
Understanding the underlying molecular mechanisms of action and resistance is crucial for interpreting cross-resistance data and designing effective therapeutic strategies.
2'-Fluoro-2'-deoxyuridine (FdUrd) and 5-Fluorouracil (5-FU): Both FdUrd and 5-FU are fluoropyrimidine analogs. FdUrd is converted to 5-fluoro-2'-deoxyuridine-5'-monophosphate (FdUMP), which inhibits thymidylate synthase (TS), an enzyme critical for DNA synthesis and repair.[1] 5-FU is also metabolized to FdUMP, in addition to other active metabolites that can be incorporated into RNA and DNA.
-
Resistance Mechanisms:
-
Increased Thymidylate Synthase (TS) Expression: Overexpression of TS is a common mechanism of resistance to both FdUrd and 5-FU.[1]
-
Thymidine Kinase (TK) Deficiency: FdUrd requires thymidine kinase for its initial phosphorylation. Cells deficient in TK are unable to activate FdUrd, leading to high levels of resistance.[1]
-
Trifluridine (FTD): Trifluridine is another thymidine analog that, after phosphorylation, inhibits thymidylate synthase. Its primary mechanism of cytotoxicity, however, is believed to be its incorporation into DNA, leading to DNA dysfunction.
-
Resistance Mechanisms:
-
Thymidine Kinase (TK) Deficiency: Similar to FdUrd, FTD requires TK for its activation.
-
Gemcitabine (dFdC): Gemcitabine is a deoxycytidine analog that, once phosphorylated to its di- and triphosphate forms, inhibits ribonucleotide reductase, leading to a depletion of deoxynucleotides required for DNA synthesis. Its triphosphate form is also incorporated into DNA, causing chain termination.[6][7]
-
Resistance Mechanisms:
-
Deoxycytidine Kinase (dCK) Deficiency: dCK is the key enzyme for the initial phosphorylation of gemcitabine. Reduced dCK activity is a major mechanism of gemcitabine resistance.[6]
-
Altered Ribonucleotide Reductase (RRM1/RRM2) Expression: Changes in the levels or activity of the target enzyme, ribonucleotide reductase, can confer resistance.[7]
-
Reduced Nucleoside Transporter (hENT1) Activity: Inefficient transport of gemcitabine into the cell can lead to resistance.[8]
-
Cytarabine (Ara-C): Cytarabine is a deoxycytidine analog that, after conversion to its triphosphate form, is incorporated into DNA and inhibits DNA polymerase, leading to chain termination.
-
Resistance Mechanisms:
-
Deoxycytidine Kinase (dCK) Deficiency: Similar to gemcitabine, dCK is crucial for cytarabine activation.[4]
-
Increased Cytidine Deaminase (CDA) Activity: CDA inactivates cytarabine.
-
Reduced Nucleoside Transporter (hENT1) Activity: Impaired uptake of cytarabine into the cell is a known resistance mechanism.[5]
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in drug action and resistance can provide valuable insights. The following diagrams, generated using the DOT language, illustrate key signaling pathways and a general experimental workflow for studying cross-resistance.
Caption: Metabolic activation of FdUrd and 5-FU and key resistance mechanisms.
Caption: Metabolic activation of Gemcitabine and Cytarabine and key resistance mechanisms.
Caption: General experimental workflow for determining cross-resistance.
Experimental Protocols
Detailed and reproducible experimental protocols are the foundation of credible scientific research. Below are methodologies for key experiments cited in cross-resistance studies.
Establishment of Drug-Resistant Cell Lines
-
Cell Culture: Parental cancer cell lines are cultured in their recommended growth medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.[9][10]
-
Initial Drug Exposure: To induce resistance, cells are continuously exposed to a low concentration of the selective drug (e.g., FdUrd), typically starting at a concentration that causes approximately 20% growth inhibition (IC20).[11]
-
Stepwise Dose Escalation: As cells adapt and resume proliferation, the drug concentration is gradually increased in a stepwise manner (e.g., 1.5- to 2-fold increments).[11] This process is repeated for several months until the cells can tolerate significantly higher concentrations of the drug.
-
Verification of Resistance: The resistance of the established cell line is confirmed by comparing its IC50 value to that of the parental cell line. A significantly higher IC50 value indicates the successful establishment of a drug-resistant cell line.[12]
Cell Viability and IC50 Determination (MTT Assay)
-
Cell Seeding: Cells (both parental and resistant) are seeded into 96-well plates at a predetermined optimal density and allowed to adhere overnight.[13]
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the nucleoside analogs to be tested. Control wells receive medium with the vehicle (e.g., DMSO) used to dissolve the drugs.
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, at 37°C in a 5% CO2 incubator.[13]
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial reductase will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm).
-
Data Analysis: The absorbance values are converted to percentage of cell viability relative to the untreated control. The IC50 values are then calculated by plotting the percentage of viability against the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Conclusion and Future Directions
The studies summarized in this guide demonstrate that resistance to FdUrd can confer cross-resistance to other nucleoside analogs, particularly those that share similar activation pathways or mechanisms of action. A key determinant of cross-resistance appears to be the activity of enzymes involved in nucleoside metabolism, such as thymidine kinase and deoxycytidine kinase.
For instance, FdUrd-resistant cells with deficient thymidine kinase activity may exhibit cross-resistance to other thymidine analogs like trifluridine. Conversely, resistance mechanisms involving the upregulation of thymidylate synthase may lead to cross-resistance with 5-FU. While direct quantitative data on the cross-resistance of FdUrd-resistant cells to gemcitabine and cytarabine is not extensively available in the current literature, the distinct activation pathway of these deoxycytidine analogs via deoxycytidine kinase suggests that cross-resistance may be less pronounced unless the resistance mechanism in FdUrd-resistant cells also affects dCK expression or function.
This guide highlights the complexity of drug resistance and the importance of understanding the specific molecular mechanisms at play. Future research should focus on generating more comprehensive cross-resistance profiles for a wider range of nucleoside analogs in various cancer types. Such data will be invaluable for the rational design of sequential and combination therapies that can overcome drug resistance and improve patient outcomes. The development of novel agents that bypass common resistance mechanisms remains a critical goal in cancer drug discovery.
References
- 1. Mechanisms of resistance to fluoropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acquired resistance of pancreatic cancer cells towards 5-Fluorouracil and gemcitabine is associated with altered expression of apoptosis-regulating genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gemcitabine Resistance in Pancreatic Ductal Carcinoma Cell Lines Stems from Reprogramming of Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fludarabine-mediated circumvention of cytarabine resistance is associated with fludarabine triphosphate accumulation in cytarabine-resistant leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Two distinct molecular mechanisms underlying cytarabine resistance in human leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determinants of resistance to 2',2'-difluorodeoxycytidine (gemcitabine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. juniperpublishers.com [juniperpublishers.com]
- 8. Differential Gemcitabine Sensitivity in Primary Human Pancreatic Cancer Cells and Paired Stellate Cells Is Driven by Heterogenous Drug Uptake and Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. Prospective pharmacological methodology for establishing and evaluating anti-cancer drug resistant cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
2'-Fluoro-2'-deoxyuridine: A Comparative Guide to its Validation as a Thymidylate Synthase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 2'-Fluoro-2'-deoxyuridine (FdUrd) as a thymidylate synthase (TS) inhibitor against other established alternatives. The following sections present supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant pathways and workflows to facilitate a comprehensive understanding of FdUrd's role in cancer therapy.
Executive Summary
2'-Fluoro-2'-deoxyuridine is a pyrimidine analog that, upon intracellular phosphorylation to its monophosphate form (FdUMP), acts as a potent inhibitor of thymidylate synthase. This enzyme is critical for the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication. By forming a stable ternary complex with thymidylate synthase and the cofactor 5,10-methylenetetrahydrofolate, FdUMP effectively blocks the synthesis of dTMP, leading to "thymineless death" in rapidly dividing cancer cells.[1] This guide compares the inhibitory effects of FdUrd with its parent compound, 5-fluorouracil (5-FU), and other classes of thymidylate synthase inhibitors, such as the antifolates raltitrexed and pemetrexed.
Data Presentation: Comparative Inhibitory Activity
The following tables summarize the available quantitative data for the inhibition of thymidylate synthase and the cytotoxic effects of FdUrd and its alternatives.
| Inhibitor | Cell Line(s) | IC50 / Inhibitory Concentration | Key Findings |
| 2'-Fluoro-2'-deoxyuridine (FdUrd) | Murine tumor lines | 5-32 µM (for 50% cell survival reduction) | Comparable efficacy to 5-FU in these cell lines.[2] |
| Human pancreatic cancer cell lines | 30-210 µM (for 50% cell survival reduction) | Efficacy varied compared to 5-FU, with FdUrd being more efficient in some lines and less in others.[2] | |
| 5-Fluorouracil (5-FU) | Murine tumor lines | 5-32 µM (for 50% cell survival reduction) | Comparable efficacy to FdUrd in these cell lines.[2] |
| Human pancreatic cancer cell lines | 30-210 µM (for 50% cell survival reduction) | Efficacy varied compared to FdUrd.[2] | |
| Human colorectal cancer specimens | Active in 16 out of 62 specimens | Showed slightly higher activity than FdUrd in this study.[3] | |
| Raltitrexed | Advanced colorectal cancer (clinical trial) | N/A (clinical efficacy) | Comparable efficacy to 5-FU plus leucovorin.[4][5] |
| Pemetrexed | Non-small-cell lung cancer (NSCLC) cell lines | Sublethal concentrations used to study PD-L1 upregulation | Effective in upregulating PD-L1 expression, similar to 5-FU.[6] |
Note: IC50 values can vary significantly based on the cell line, exposure time, and assay method used. The data presented here is for comparative purposes. In human colorectal cancer cell lines, FdUrd has been reported to be more effective than 5-FU.[7]
Experimental Protocols
Thymidylate Synthase (TS) Enzyme Inhibition Assay (Spectrophotometric Method)
This assay measures the activity of thymidylate synthase by monitoring the increase in absorbance at 340 nm, which corresponds to the oxidation of the cofactor 5,10-methylenetetrahydrofolate (CH2H4folate) to dihydrofolate (DHF).
Materials:
-
Purified thymidylate synthase enzyme or cell lysate
-
Reaction buffer (e.g., Tris-HCl, pH 7.4)
-
dUMP (deoxyuridine monophosphate) solution
-
CH2H4folate (5,10-methylenetetrahydrofolate) solution
-
Test inhibitor (e.g., FdUMP) at various concentrations
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, dithiothreitol (DTT), and EDTA.
-
Add the thymidylate synthase enzyme source to the reaction mixture.
-
To test for inhibition, pre-incubate the enzyme with various concentrations of the inhibitor (e.g., FdUMP) for a defined period.
-
Initiate the reaction by adding dUMP and CH2H4folate.
-
Immediately place the reaction mixture in the spectrophotometer and monitor the increase in absorbance at 340 nm over time.
-
The rate of increase in absorbance is directly proportional to the enzyme activity. Calculate the percent inhibition for each inhibitor concentration relative to the uninhibited control.
-
Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, by plotting percent inhibition against inhibitor concentration.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxic effect of a compound on cultured cells and to determine its IC50 value.
Materials:
-
Cancer cell lines of interest (e.g., colorectal, pancreatic)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well cell culture plates
-
Test compounds (FdUrd, 5-FU, etc.) at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compounds (e.g., FdUrd, 5-FU) and a vehicle control.
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for a few hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, by plotting cell viability against compound concentration.
Mandatory Visualizations
Caption: Mechanism of Thymidylate Synthase Inhibition by FdUrd.
Caption: Experimental Workflow for TS Inhibitor Cytotoxicity Assay.
References
- 1. Discovery of 5′-Substituted 5-Fluoro-2′-deoxyuridine Monophosphate Analogs: A Novel Class of Thymidylate Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of 5-fluorouracil and 5-fluoro-2'-deoxyuridine as an effector in radiation-activated prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of 5-FU versus FUDR activity in human colorectal cancer using an in vitro clonogenic assay (HTCA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Open, randomized, multicenter trial of raltitrexed versus fluorouracil plus high-dose leucovorin in patients with advanced colorectal cancer. Tomudex Colorectal Cancer Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Final results of a randomised trial comparing 'Tomudex' (raltitrexed) with 5-fluorouracil plus leucovorin in advanced colorectal cancer. "Tomudex" Colorectal Cancer Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of 5-fluoro-2'-deoxyuridine with 5-fluorouracil and their role in the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 2'-Fluoro and 2'-O-Methyl Modified Oligonucleotides for Therapeutic Applications
For researchers, scientists, and drug development professionals, the selection of appropriate chemical modifications is paramount in the design of oligonucleotide-based therapeutics. Among the most widely utilized second-generation modifications, 2'-fluoro (2'-F) and 2'-O-methyl (2'-OMe) substitutions on the ribose sugar backbone offer distinct advantages in enhancing the stability, binding affinity, and overall performance of oligonucleotides. This guide provides an objective, data-driven comparison of these two critical modifications to inform rational drug design.
This comprehensive analysis delves into the key performance characteristics of 2'-F and 2'-OMe modified oligonucleotides, including their impact on binding affinity, nuclease resistance, and in vivo activity. Detailed experimental protocols for evaluating these parameters are also provided, alongside visual representations of relevant biological pathways and experimental workflows.
Performance Characteristics: A Quantitative Comparison
The choice between 2'-F and 2'-OMe modifications often depends on the specific application, such as antisense oligonucleotides (ASOs) or small interfering RNAs (siRNAs), and the desired balance between target affinity and nuclease stability. The following tables summarize the key quantitative data comparing these two modifications.
| Property | 2'-Fluoro (2'-F) Modification | 2'-O-Methyl (2'-OMe) Modification | Key Considerations |
| Binding Affinity (ΔTm per modification) | +1.8 to +2.5 °C[1] | +0.6 to +1.6 °C[1][2] | 2'-F modification generally provides a greater increase in thermal stability and binding affinity to the target RNA.[1][2] |
| Nuclease Resistance | Confers relative nuclease resistance.[3] Often used with phosphorothioate (PS) bonds for enhanced stability.[3] | Confers nuclease resistance.[2] Also frequently combined with PS modifications.[2] | Both modifications significantly enhance stability against nuclease degradation compared to unmodified RNA. The combination with PS linkages is a common strategy to maximize resistance.[2][3] |
| Conformation | Induces a C3'-endo (RNA-like) sugar pucker, favoring an A-form helix upon hybridization. | Also induces a C3'-endo conformation, promoting an A-form helical structure. | The A-form helix is crucial for the binding of oligonucleotides to their RNA targets. |
| RNase H Activation | Uniformly modified 2'-F oligonucleotides do not support RNase H activity. Can be used in "gapmer" designs. | Uniformly modified 2'-OMe oligonucleotides do not support RNase H activity.[2] Also utilized in "gapmer" ASOs.[2] | For antisense applications requiring RNase H-mediated degradation of the target mRNA, a central "gap" of unmodified DNA is necessary.[2] |
| Toxicity | Can be associated with higher toxicity in some contexts, potentially due to increased protein binding. | Generally considered to have a favorable toxicity profile. | The overall toxicity profile is sequence and delivery method dependent and needs to be empirically determined. |
| Immunostimulatory Profile | Can have varied effects on innate immune receptors.[4][5] | Generally considered to be less immunostimulatory and can evade innate immune recognition.[5] | The immunogenicity of modified oligonucleotides is a complex factor that can be influenced by the specific modification pattern and delivery vehicle.[4][5] |
Experimental Protocols
To aid researchers in the direct comparison and validation of 2'-F and 2'-OMe modified oligonucleotides, detailed methodologies for key experiments are provided below.
Melting Temperature (Tm) Analysis
This protocol outlines the determination of the melting temperature of an oligonucleotide duplex, a key indicator of its thermal stability and binding affinity.
Materials:
-
UV-Vis Spectrophotometer with a thermostatted cell holder
-
Quartz cuvettes (1 cm path length)
-
Modified oligonucleotide and its complementary RNA or DNA target
-
Melting Buffer (e.g., 100 mM NaCl, 10 mM Sodium Phosphate, 0.1 mM EDTA, pH 7.2)
Procedure:
-
Prepare solutions of the modified oligonucleotide and its complementary target in the melting buffer at a known concentration (e.g., 1 µM each).
-
Mix equal volumes of the oligonucleotide and its complement to achieve the final desired concentration for the duplex.
-
Transfer the solution to a quartz cuvette and place it in the spectrophotometer's thermostatted cell holder.
-
Equilibrate the sample at a low temperature (e.g., 25°C) and measure the initial absorbance at 260 nm.
-
Increase the temperature in a controlled manner (e.g., 1°C/minute) up to a high temperature (e.g., 95°C), continuously monitoring the absorbance at 260 nm.
-
Plot the absorbance as a function of temperature. The resulting curve will be sigmoidal.
-
The melting temperature (Tm) is the temperature at which 50% of the oligonucleotides are in a duplex state, corresponding to the midpoint of the transition in the melting curve.[6] This can be determined by finding the temperature at the maximum of the first derivative of the melting curve.[6]
Nuclease Degradation Assay
This protocol assesses the stability of modified oligonucleotides in the presence of nucleases, typically in serum-containing media.
Materials:
-
Modified oligonucleotides (e.g., 5'-labeled with a fluorescent dye)
-
Fetal Bovine Serum (FBS) or human serum
-
Incubator at 37°C
-
Denaturing polyacrylamide gel electrophoresis (PAGE) equipment
-
Gel loading buffer (containing formamide)
-
Fluorescence imager
Procedure:
-
Incubate the fluorescently labeled modified oligonucleotide at a final concentration of 1 µM in a solution containing a specific percentage of serum (e.g., 50% FBS in PBS) at 37°C.[7]
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take aliquots of the reaction and immediately quench the nuclease activity by adding an equal volume of gel loading buffer and placing the sample on ice or freezing it.[8]
-
Denature the samples by heating at 95°C for 5 minutes before loading onto a denaturing polyacrylamide gel (e.g., 15-20% acrylamide, 7M urea).[8]
-
Run the gel at a constant voltage until the desired separation is achieved.
-
Visualize the bands using a fluorescence imager.
-
The disappearance of the full-length oligonucleotide band over time indicates degradation. The half-life (t1/2) can be calculated by quantifying the band intensity at each time point.
RNase H Cleavage Assay
This assay determines the ability of a gapmer antisense oligonucleotide to induce RNase H-mediated cleavage of a target RNA.
Materials:
-
Gapmer ASO with 2'-F or 2'-OMe wings and a central DNA gap
-
Target RNA (e.g., 5'-end labeled with a radioactive isotope or fluorescent dye)
-
Recombinant RNase H1 enzyme
-
RNase H reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl2, 1 mM DTT)
-
Annealing buffer (e.g., 10 mM Tris-HCl pH 7.5, 100 mM NaCl)
-
Denaturing PAGE equipment
-
Phosphorimager or fluorescence imager
Procedure:
-
Anneal the labeled target RNA with an excess of the gapmer ASO in annealing buffer by heating to 90°C for 2 minutes and then slowly cooling to room temperature.[9]
-
Initiate the cleavage reaction by adding RNase H1 enzyme to the annealed duplex in the RNase H reaction buffer.[9]
-
Incubate the reaction at 37°C.
-
Take aliquots at different time points (e.g., 0, 5, 15, 30, 60 minutes) and stop the reaction by adding a solution containing EDTA.[9]
-
Analyze the reaction products by denaturing PAGE.
-
Visualize the full-length RNA and the cleavage products using a phosphorimager or fluorescence imager.
-
The efficiency of cleavage can be quantified by measuring the intensity of the cleavage product bands relative to the initial full-length RNA band.
Visualizing the Mechanisms and Workflows
To further clarify the biological context and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: Mechanism of action for a gapmer antisense oligonucleotide (ASO) utilizing RNase H.
Caption: A typical experimental workflow for evaluating the efficacy of modified siRNAs.
Conclusion
Both 2'-fluoro and 2'-O-methyl modifications are powerful tools in the development of oligonucleotide therapeutics, each offering a unique set of properties. The 2'-F modification provides a superior enhancement of binding affinity, which can translate to increased potency.[1] Conversely, the 2'-OMe modification is generally associated with a more favorable toxicity and immunogenicity profile.[5] The strategic incorporation of these modifications, often in conjunction with a phosphorothioate backbone and a gapmer design for ASOs, allows for the fine-tuning of oligonucleotide properties to meet specific therapeutic goals. The experimental protocols and workflows provided herein serve as a foundation for the rigorous evaluation and comparison of these essential chemical modifications in the pursuit of novel and effective oligonucleotide-based drugs.
References
- 1. blog.biosearchtech.com [blog.biosearchtech.com]
- 2. Antisense part III: chemistries [cureffi.org]
- 3. idtdna.com [idtdna.com]
- 4. 2'Fluoro Modification Differentially Modulates the Ability of RNAs to Activate Pattern Recognition Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2′Fluoro Modification Differentially Modulates the Ability of RNAs to Activate Pattern Recognition Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Melting Temperature (Tm) Calculation for BNA Oligonucleotides [biosyn.com]
- 7. Modified internucleoside linkages for nuclease-resistant oligonucleotides - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00136H [pubs.rsc.org]
- 8. Degradation of Nuclease-Stabilized RNA Oligonucleotides in Mycoplasma-Contaminated Cell Culture Media - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identifying and avoiding off-target effects of RNase H-dependent antisense oligonucleotides in mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Therapeutic Index of 2'-Fluoro-2'-deoxyuridine Versus Conventional Antivirals
For Researchers, Scientists, and Drug Development Professionals
Introduction
The therapeutic index is a critical measure of a drug's safety, quantifying the window between its therapeutic efficacy and its toxicity. In the realm of antiviral drug development, a high therapeutic index is paramount, indicating that a compound can effectively inhibit viral replication at concentrations that are not harmful to the host cells. This guide provides an objective comparison of the in vitro therapeutic index of the investigational nucleoside analog, 2'-Fluoro-2'-deoxyuridine (2'-FdU), against a panel of widely used conventional antiviral agents.
Nucleoside analogs represent a cornerstone of antiviral therapy.[1] These compounds mimic natural nucleosides and, upon activation within the cell, interfere with viral DNA or RNA synthesis, acting as chain terminators or inhibitors of viral polymerases.[1] This guide will delve into the quantitative measures of efficacy (EC₅₀), cytotoxicity (CC₅₀), and the resulting selectivity index (SI = CC₅₀/EC₅₀) for 2'-FdU and conventional antivirals such as Acyclovir, Ganciclovir, Cidofovir, Foscarnet, Ribavirin, and Favipiravir. All quantitative data is supported by detailed experimental protocols and visualized through diagrams to clarify complex pathways and workflows.
Quantitative Comparison of Antiviral Activity and Cytotoxicity
The following tables summarize the in vitro efficacy, cytotoxicity, and selectivity index of 2'-Fluoro-2'-deoxycytidine (a close analog of 2'-FdU) and conventional antiviral drugs against various viruses. It is important to note that direct comparison of values across different studies can be challenging due to variations in experimental conditions, such as cell lines, virus strains, and assay methods.
Table 1: 2'-Fluoro-2'-deoxycytidine (2'-FdC) In Vitro Activity
| Virus | Cell Line | Assay Type | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| La Crosse Virus (LACV) | Vero | CPE Inhibition | 2.2 | >100 | >45 | [2] |
| Maporal Virus | Vero | CPE Inhibition | 9.7 | >100 | >10 | [2] |
| Punta Toro Virus | Vero | CPE Inhibition | 5.3 | >100 | >19 | [2] |
| Rift Valley Fever Virus (RVFV) | Vero | CPE Inhibition | 3.2 | >100 | >31 | [2] |
| San Angelo Virus | Vero | CPE Inhibition | 3.4 | >100 | >29 | [2] |
| Heartland Virus | Vero | Virus Yield Reduction | 0.9 | >100 | >111 | [2] |
| SFTS Virus (SFTSV) | Vero | Virus Yield Reduction | 3.7 | >100 | >27 | [2] |
Table 2: Conventional Antivirals In Vitro Activity
| Antiviral Agent | Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| Acyclovir | HSV-1 | HEL | - | >400 | - | [3] |
| HSV-1 | HFF | 1.1 | - | - | [4] | |
| HSV-1 | Vero | - | - | - | [4] | |
| HSV-2 | Vero | - | - | - | [4] | |
| HHV-6A | CBMC | 6-8 | - | - | [5] | |
| HHV-6B | CBMC | 16-24 | - | - | [5] | |
| Ganciclovir | HCMV (AD169) | HEL 299 | 0.63 | >50 µg/mL | >310 | [6] |
| HCMV | HFF | 1.20 | - | - | [7] | |
| HSV-1 | - | 0.40 - 1.59 | 92.91 | 58 - 232 | [8] | |
| HHV-6A | CBMC | 0.65 | - | - | [5] | |
| HHV-6B | CBMC | 1.33 | - | - | [5] | |
| Cidofovir | HCMV (AD-169) | - | 0.07 µg/mL | - | - | [9] |
| HHV-6A | CBMC | ~0.3 µg/mL | - | - | [5] | |
| HHV-6B | CBMC | ~1.2 µg/mL | - | - | [5] | |
| HHV-7 | CBMC | ~3.0 µg/mL | - | - | [5] | |
| Foscarnet | HHV-6A | CBMC | - | - | - | [5] |
| Ribavirin | Influenza A/B | MDCK | 0.6 - 5.5 µg/mL | 560 µg/mL | ~102-933 | [10] |
| SARS-CoV-2 | Vero | 109.5 | - | - | [11] | |
| RSV | HeLa | 3.74 µg/mL | - | - | [12] | |
| Favipiravir | Influenza A/B | MDCK | 0.014 - 0.55 µg/mL | >2000 µg/mL | >3636 | [13] |
| SARS-CoV-2 | Vero E6 | 61.88 | >400 | >6.46 | [13] | |
| HCoV-NL63 | Caco-2 | 0.6203 | >1000 | >1612 | [14] |
Note: EC₅₀ (Half-maximal effective concentration), CC₅₀ (Half-maximal cytotoxic concentration), SI (Selectivity Index = CC₅₀/EC₅₀). A higher SI indicates greater selectivity for antiviral activity over cytotoxicity. The data presented are from different studies and may not be directly comparable due to variations in experimental conditions.
Experimental Protocols
Accurate determination of the therapeutic index relies on standardized in vitro assays to measure both antiviral efficacy and cytotoxicity.
Protocol 1: Determination of 50% Cytotoxic Concentration (CC₅₀) via MTT Assay
This protocol measures the concentration of a compound that reduces cell viability by 50%.
-
Cell Preparation: Seed host cells (e.g., Vero, MDCK, or HEp-2) in a 96-well microplate at a density of 2 x 10³ to 5 x 10⁴ cells/well in 100 µL of culture medium.[15] Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[15]
-
Compound Dilution: Prepare a series of eight 2-fold dilutions of the test compound in culture medium.
-
Treatment: Remove the medium from the cells and add 100 µL of each compound dilution to triplicate wells. Include wells with medium only as cell controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.[7]
-
MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[15]
-
Formazan Formation: Incubate the plate for 4 hours in a humidified atmosphere.[15]
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.[15]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[16]
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated cell control. The CC₅₀ value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Protocol 2: Determination of 50% Effective Concentration (EC₅₀) via Cytopathic Effect (CPE) Inhibition Assay
This assay determines the concentration of a compound that protects 50% of cells from virus-induced damage.
-
Cell Seeding: Prepare cell monolayers in 96-well plates as described in the CC₅₀ protocol.
-
Compound Addition: Add serial dilutions of the test compound to the wells.
-
Infection: Infect the cells with a known titer of the virus (e.g., multiplicity of infection [MOI] of 0.002) to all wells except the cell control wells.[7] Include virus control wells (cells + virus, no compound).
-
Incubation: Incubate the plates at the optimal temperature for the virus (e.g., 37°C) in a 5% CO₂ incubator for 48-72 hours, or until at least 80% CPE is observed in the virus control wells.[7][17]
-
Quantification of CPE:
-
Crystal Violet Staining: Gently wash the cells with PBS, fix with 10% formaldehyde, and stain with 0.5% Crystal Violet solution.[17] After washing and drying, solubilize the stain with methanol and measure the absorbance at 570 nm.[17]
-
Neutral Red Uptake: Remove the medium and add Neutral Red solution.[17] Incubate for 2-3 hours, then wash and add a destaining solution.[17] Measure the absorbance at 540 nm.[17]
-
-
Analysis: The percentage of protection is calculated relative to the cell and virus controls. The EC₅₀ is the compound concentration that results in a 50% reduction of the viral CPE.[17]
Mechanism of Action and Signaling Pathways
2'-FdU, like many conventional antivirals, is a nucleoside analog that must be intracellularly activated to exert its antiviral effect.[14]
Caption: Intracellular activation pathway of 2'-Fluoro-2'-deoxyuridine (2'-FdU).
The process begins with the transport of the 2'-FdU prodrug into the host cell via nucleoside transporters.[14] Inside the cell, it undergoes a series of phosphorylations by host and, in some cases, viral kinases to form the active triphosphate metabolite (2'-FdU-TP).[14] This active form then competes with natural nucleoside triphosphates for incorporation into the growing viral DNA or RNA chain by the viral polymerase.[14] The incorporation of 2'-FdU-TP can lead to chain termination or act as a non-obligate chain terminator, thereby inhibiting viral genome replication.
Experimental and Logical Workflows
The determination and interpretation of the therapeutic index follow a structured experimental and analytical workflow.
Caption: Workflow for determining the in vitro therapeutic index of an antiviral compound.
Caption: Logical relationship between efficacy, toxicity, and the selectivity index.
A higher selectivity index is desirable as it indicates that the drug is effective against the virus at concentrations far below those that are toxic to host cells.
Conclusion
The assessment of the therapeutic index is a cornerstone of preclinical antiviral drug evaluation. The available in vitro data suggests that 2'-Fluoro-2'-deoxycytidine, an analog of 2'-FdU, exhibits a favorable selectivity index against a range of viruses, often exceeding that of some conventional antivirals in specific assays.[2] However, it is crucial to acknowledge the limitations of in vitro data and the necessity for further in vivo studies to establish a comprehensive safety and efficacy profile. The detailed protocols and conceptual frameworks provided in this guide are intended to support researchers in the objective evaluation of novel antiviral candidates like 2'-FdU and their potential to advance into clinical development.
References
- 1. Antiviral effects if ribavirin and 6-mercapto-9-tetrahydro-2-furylpurine against dengue viruses in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ganciclovir and maribavir cross-resistance revisited: Relative drug susceptibilities of canonical cytomegalovirus mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Comparison of antiviral compounds against human herpesvirus 6 and 7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. In Vitro Synergism of Trifluorothymidine and Ganciclovir against HSV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A pilot phase II study of alternate day ganciclovir and foscarnet in preventing cytomegalovirus (CMV) infections in at-risk pediatric and adolescent allogeneic stem cell transplant recipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Predominant Mechanism by Which Ribavirin Exerts Its Antiviral Activity In Vitro against Flaviviruses and Paramyxoviruses Is Mediated by Inhibition of IMP Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Favipiravir use for SARS CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparative assessment of favipiravir and remdesivir against human coronavirus NL63 in molecular docking and cell culture models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antiviral nucleoside analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recent advancements for the evaluation of anti-viral activities of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparison of pharmacokinetics and dynamics of two dosage regimens of foscarnet in AIDS patients with Cytomegalovirus retinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Comparative Metabolomics Guide: 2'-Fluoro-2'-deoxyuridine (FdUrd) vs. 5-Fluorouracil (5-FU)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic effects of two widely used fluoropyrimidine chemotherapeutic agents, 2'-Fluoro-2'-deoxyuridine (FdUrd) and 5-Fluorouracil (5-FU). By examining their distinct mechanisms of action at the metabolic level, this document aims to equip researchers with the necessary information to design informed experiments and advance the development of more effective cancer therapies. The information presented is supported by experimental data from peer-reviewed literature and is structured to facilitate easy comparison and comprehension.
Introduction
5-Fluorouracil (5-FU) and its deoxyribonucleoside analog, 2'-Fluoro-2'-deoxyuridine (FdUrd), are cornerstone antimetabolites in the treatment of various solid tumors, particularly colorectal cancer. While structurally similar, their primary metabolic activation pathways and cytotoxic mechanisms differ significantly. 5-FU primarily exerts its effects through RNA-related damage, while FdUrd predominantly targets DNA synthesis.[1] These differences in their metabolic fates lead to distinct downstream consequences on the cellular metabolome. Understanding these differential metabolic perturbations is crucial for optimizing their clinical use, overcoming drug resistance, and identifying novel therapeutic strategies.
Core Mechanisms of Action: A Metabolic Perspective
The primary divergence in the action of 5-FU and FdUrd lies in their initial metabolic activation steps.
5-Fluorouracil (5-FU): Upon cellular uptake, 5-FU is anabolized into three main active metabolites:
-
Fluorouridine triphosphate (FUTP): This is the major active metabolite of 5-FU. FUTP is incorporated into RNA, leading to disruption of RNA synthesis and processing, ultimately causing RNA damage and cytotoxicity.[2][3]
-
Fluorodeoxyuridine triphosphate (FdUTP): A minor metabolite of 5-FU, FdUTP can be misincorporated into DNA, contributing to DNA damage.[2][3]
-
Fluorodeoxyuridine monophosphate (FdUMP): This metabolite is a potent inhibitor of thymidylate synthase (TS), an essential enzyme for de novo thymidine synthesis. Inhibition of TS leads to a depletion of deoxythymidine triphosphate (dTTP) and an accumulation of deoxyuridine monophosphate (dUMP), which disrupts DNA replication and repair.[2][3]
2'-Fluoro-2'-deoxyuridine (FdUrd): FdUrd is more direct in its action. It is primarily phosphorylated by thymidine kinase to its active form:
-
Fluorodeoxyuridine monophosphate (FdUMP): As with 5-FU, FdUMP derived from FdUrd potently inhibits thymidylate synthase. However, the conversion of FdUrd to FdUMP is more efficient than the multi-step conversion from 5-FU.[1] This direct and efficient production of FdUMP makes FdUrd a more specific inhibitor of DNA synthesis. Importantly, FdUrd is not converted to 5-FU in cells.[1]
Comparative Metabolomic Effects
The distinct metabolic activation pathways of 5-FU and FdUrd result in different quantitative changes in the cellular metabolome. While a comprehensive head-to-head comparative metabolomics study is not extensively available in the literature, data from various studies allow for a comparative summary of their effects on key metabolic pathways.
Quantitative Data Summary
The following tables summarize the observed changes in key metabolite levels in cancer cells treated with 5-FU and FdUrd. The data is compiled from multiple sources and may vary depending on the cell line, drug concentration, and treatment duration.
Table 1: Impact on Nucleotide Metabolism
| Metabolite Class | 5-FU Treatment | FdUrd Treatment | Primary Mechanism |
| Fluorinated Nucleotides | |||
| FUTP | Significant Increase | Not a primary metabolite | RNA-directed cytotoxicity |
| FdUTP | Minor Increase | Moderate Increase | DNA-directed cytotoxicity |
| FdUMP | Moderate Increase | Significant Increase | Thymidylate Synthase Inhibition |
| Endogenous Nucleotides | |||
| dUMP | Significant Increase | Significant Increase | Thymidylate Synthase Inhibition |
| dTTP | Significant Decrease | Significant Decrease | Thymidylate Synthase Inhibition |
| dCTP | Variable (may increase) | Increase | Compensatory mechanisms |
| dGTP | Variable (may decrease) | Decrease | Disruption of nucleotide pools |
| Uridine/Deoxyuridine | Increase (extracellular) | Increase (extracellular) | Overflow metabolism |
Table 2: Effects on Central Carbon and Amino Acid Metabolism
| Metabolic Pathway | 5-FU Treatment | FdUrd Treatment | Potential Implications |
| Glycolysis | Altered | Likely Altered | Energy stress and metabolic reprogramming |
| TCA Cycle | Altered | Likely Altered | Disruption of cellular respiration |
| Amino Acid Metabolism | |||
| Proline | Decrease | Not well-documented | Connection to oxidative stress |
| Glutamate | Increase | Not well-documented | Anaplerotic and redox balance implications |
| Cysteine & Methionine | Altered | Not well-documented | One-carbon metabolism and redox homeostasis |
Experimental Protocols
This section provides a generalized methodology for a comparative metabolomics study of FdUrd and 5-FU, based on common practices in the field.
Cell Culture and Treatment
-
Cell Line Selection: Choose a relevant cancer cell line (e.g., colorectal cancer cell line like HCT116 or DLD-1).
-
Culture Conditions: Culture cells in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum and antibiotics, maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Treatment: Seed cells and allow them to adhere and reach exponential growth phase (e.g., 70-80% confluency). Treat cells with a predetermined concentration of FdUrd or 5-FU (e.g., IC50 concentration) for a specific duration (e.g., 24, 48, or 72 hours). Include a vehicle-treated control group (e.g., DMSO).
Metabolite Extraction
-
Quenching: Rapidly quench metabolic activity by aspirating the culture medium and washing the cells with ice-cold phosphate-buffered saline (PBS).
-
Extraction: Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells. Scrape the cells and collect the cell lysate in a microcentrifuge tube.
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C to pellet proteins and cell debris.
-
Supernatant Collection: Collect the supernatant containing the metabolites.
-
Drying: Dry the metabolite extract using a vacuum concentrator.
-
Storage: Store the dried extracts at -80°C until analysis.
LC-MS/MS Analysis
-
Reconstitution: Reconstitute the dried metabolite extracts in a suitable solvent (e.g., a mixture of water and acetonitrile).
-
Chromatography: Separate the metabolites using liquid chromatography (LC), typically with a hydrophilic interaction liquid chromatography (HILIC) or reversed-phase (RP) column.
-
Mass Spectrometry: Analyze the eluted metabolites using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) in both positive and negative ionization modes to detect a wide range of metabolites.
-
Data Acquisition: Acquire data in a data-dependent or data-independent manner to obtain MS and MS/MS spectra for metabolite identification.
Data Analysis
-
Peak Picking and Alignment: Process the raw LC-MS data using software like XCMS or Compound Discoverer to detect and align metabolic features across all samples.
-
Metabolite Identification: Identify metabolites by matching their accurate mass, retention time, and MS/MS fragmentation patterns to metabolite databases (e.g., KEGG, HMDB) and in-house or commercial standard libraries.
-
Statistical Analysis: Perform statistical analysis (e.g., t-tests, ANOVA, and principal component analysis) to identify metabolites that are significantly altered between the treatment groups and the control group.
-
Pathway Analysis: Use tools like MetaboAnalyst or Ingenuity Pathway Analysis to identify metabolic pathways that are significantly perturbed by the drug treatments.
Visualizations
Metabolic Activation Pathways
Caption: Metabolic activation pathways of 5-FU and FdUrd.
Experimental Workflow
Caption: A generalized workflow for comparative metabolomics.
Conclusion
The comparative metabolomic analysis of cells treated with 5-FU and FdUrd reveals distinct metabolic signatures that reflect their primary mechanisms of action. 5-FU induces a broader metabolic perturbation, impacting both RNA and DNA synthesis pathways, while FdUrd acts as a more specific inhibitor of thymidylate synthase and DNA replication. These differences have significant implications for their clinical efficacy, toxicity profiles, and the development of resistance. By leveraging the detailed experimental protocols and understanding the differential metabolic consequences outlined in this guide, researchers can better design studies to explore these powerful anticancer agents, ultimately contributing to the development of more personalized and effective cancer treatments.
References
- 1. Effect of 5-fluoro-2'-deoxyuridine on deoxyribonucleotide pools in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nucleotide levels and incorporation of 5-fluorouracil and uracil into DNA of cells treated with 5-fluorodeoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The achievement of mass balance by simultaneous quantification of floxuridine prodrug, floxuridine, 5-fluorouracil, 5-dihydrouracil, α-fluoro-β-ureidopropionate, α-fluoro-β-alanine using LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantitative Analysis of 2'-Fluoro-2'-deoxyuridine in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of 2'-Fluoro-2'-deoxyuridine in various biological matrices. The performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Immunoassays are objectively evaluated, supported by experimental data to aid researchers in selecting the most suitable method for their specific needs.
Introduction
2'-Fluoro-2'-deoxyuridine (FdUrd) is a fluorinated pyrimidine nucleoside analog with significant applications in antiviral and anticancer therapies. Accurate quantification of FdUrd in biological samples such as plasma, urine, and tissue is crucial for pharmacokinetic studies, therapeutic drug monitoring, and understanding its metabolic fate. This guide details and compares the primary analytical techniques employed for this purpose.
Methodology Comparison
The selection of an appropriate analytical method depends on various factors including the required sensitivity, selectivity, sample matrix, throughput, and available instrumentation. Here, we compare the three most common techniques for FdUrd quantification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is widely regarded as the gold standard for the quantification of small molecules in complex biological matrices due to its high sensitivity and selectivity.
Advantages:
-
High Sensitivity: Capable of detecting analytes at very low concentrations (pg/mL to ng/mL).
-
High Selectivity: The use of multiple reaction monitoring (MRM) minimizes interference from matrix components.
-
Versatility: Applicable to a wide range of biological samples.
-
Multiplexing: Allows for the simultaneous quantification of multiple analytes.
Disadvantages:
-
High Cost: Instrumentation and maintenance are expensive.
-
Matrix Effects: Ion suppression or enhancement can affect accuracy and precision, often requiring the use of stable isotope-labeled internal standards.
-
Complex Method Development: Requires expertise for optimization of chromatographic and mass spectrometric parameters.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a more accessible and cost-effective chromatographic technique suitable for the quantification of analytes that possess a UV chromophore.
Advantages:
-
Lower Cost: Instrumentation is more affordable compared to LC-MS/MS.
-
Robustness: Generally considered a robust and reliable technique.
-
Simpler Operation: Easier to operate and maintain than LC-MS/MS systems.
Disadvantages:
-
Lower Sensitivity: Less sensitive than LC-MS/MS, with limits of quantification typically in the ng/mL to µg/mL range.
-
Lower Selectivity: Prone to interference from co-eluting compounds that absorb at the same wavelength.
-
Longer Runtimes: May require longer chromatographic run times to achieve adequate separation.
Immunoassay
Immunoassays utilize the specific binding between an antibody and an antigen to quantify the analyte of interest. While no specific commercial immunoassay for 2'-Fluoro-2'-deoxyuridine has been identified, kits are available for the related compound 5-fluorouracil (5-FU).[1][2][3] The performance characteristics of such assays can provide an insight into the potential of this methodology.
Advantages:
-
High Throughput: Can be automated for the rapid analysis of a large number of samples.[4]
-
Ease of Use: Commercially available kits are generally straightforward to use.
-
No Complex Instrumentation: Does not require expensive chromatography or mass spectrometry equipment.
Disadvantages:
-
Cross-reactivity: Antibodies may cross-react with structurally related compounds, such as metabolites, leading to inaccurate results.[4][5]
-
Limited Dynamic Range: The linear range of the assay can be narrower compared to chromatographic methods.
-
Indirect Measurement: Relies on the antibody-antigen interaction, which can be influenced by matrix components.
Quantitative Performance Data
The following tables summarize the quantitative performance characteristics of LC-MS/MS and HPLC-UV methods for the analysis of 2'-Fluoro-2'-deoxyuridine and its analogs in biological samples.
Table 1: LC-MS/MS Method Performance
| Analyte | Biological Matrix | Linearity Range | LLOQ | Precision (%RSD) | Accuracy (%) | Reference |
| 2',2'-difluoro-2'-deoxyuridine (dFdU) | Human Plasma | 100 - 25,000 ng/mL | 100 ng/mL | <15% | 85-115% | [6] |
| Gemcitabine and dFdU | Mouse Plasma | 5 - 2000 ng/mL (dFdC), 250 - 50,000 ng/mL (dFdU) | 5 ng/mL (dFdC), 250 ng/mL (dFdU) | Within-day and between-day precision was excellent | Within-day and between-day accuracy was excellent | [7] |
| 2'-Deoxyuridine | Human Plasma | 5 - 5000 ng/mL | 5 ng/mL | Intra-day: <10%, Inter-day: <15% | 85-115% | [8] |
Table 2: HPLC-UV Method Performance
| Analyte | Biological Matrix | Linearity Range | LOQ | Precision (%RSD) | Accuracy (%) | Reference |
| Nucleosides | Aqueous Standard | Not Specified | Not Specified | <2% | 98-102% | [9] |
| Various Drugs | Serum | Not Specified | <1 µg/mL | Not Specified | 91.3-108.3% | [10] |
Experimental Protocols
LC-MS/MS Method for 2',2'-difluoro-2'-deoxyuridine in Human Plasma
This protocol is adapted from a validated method for the simultaneous determination of gemcitabine and its metabolite, dFdU.[6]
1. Sample Preparation (Derivatization and Extraction):
-
To 50 µL of human plasma, add internal standard.
-
Perform in-plasma derivatization with dansyl chloride to improve chromatographic retention.
-
Extract the dansyl-derivatives using methyl tertiary-butyl ether (MTBE).
-
Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.
2. LC-MS/MS Analysis:
-
LC System: Ultra Performance Liquid Chromatography (UPLC) system.
-
Column: BEH C18, 1.7 µm particle size.
-
Mobile Phase: Gradient elution with a suitable mobile phase (e.g., acetonitrile and water with formic acid).
-
Flow Rate: Optimized for the column dimensions.
-
Injection Volume: 5-10 µL.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization: Electrospray ionization (ESI) in positive or negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) of precursor-product ion transitions for the analyte and internal standard.
HPLC-UV Method for Nucleoside Analogs
This generalized protocol is based on common practices for the analysis of nucleosides in biological fluids.
1. Sample Preparation (Solid-Phase Extraction):
-
Conditioning: Condition a C18 SPE cartridge with methanol followed by water.
-
Loading: Load the pre-treated biological sample (e.g., deproteinized plasma or urine) onto the cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., water or low percentage of organic solvent) to remove interferences.
-
Elution: Elute the analyte of interest with a stronger organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluent and reconstitute the residue in the mobile phase.
2. HPLC-UV Analysis:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Set to the UV absorbance maximum of 2'-Fluoro-2'-deoxyuridine (typically around 260-270 nm).
-
Injection Volume: 20 µL.
Visualizations
Metabolic Pathway of 2'-Fluoro-2'-deoxyuridine
The metabolic activation of 2'-Fluoro-2'-deoxyuridine is crucial for its therapeutic effect. The following diagram illustrates its conversion to the active triphosphate form.[11][12][13]
Caption: Metabolic activation of 2'-Fluoro-2'-deoxyuridine.
Experimental Workflow for LC-MS/MS Analysis
The following diagram outlines the key steps in the quantification of 2'-Fluoro-2'-deoxyuridine using LC-MS/MS.
Caption: Workflow for LC-MS/MS quantification.
Experimental Workflow for HPLC-UV Analysis with SPE
The diagram below illustrates the typical workflow for quantifying 2'-Fluoro-2'-deoxyuridine using HPLC-UV with a solid-phase extraction clean-up step.
Caption: Workflow for HPLC-UV analysis with SPE.
References
- 1. Comparative evaluation of the My5-FU™ immunoassay and LC-MS/MS in monitoring the 5-fluorouracil plasma levels in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Background - Fluorouracil plasma monitoring: systematic review and economic evaluation of the My5-FU assay for guiding dose adjustment in patients receiving fluorouracil chemotherapy by continuous infusion - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Performance characteristics of four immunoassays for antiepileptic drugs on the IMMULITE 2000 automated analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of a sensitive and selective LC-MS/MS method for simultaneous determination of gemcitabine and 2,2-difluoro-2-deoxyuridine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LC-MS/MS method for quantitation of gemcitabine and its metabolite 2',2'-difluoro-2'-deoxyuridine in mouse plasma and brain tissue: Application to a preclinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Simultaneous quantification of 12 different nucleotides and nucleosides released from renal epithelium and in human urine samples using ion-pair reversed-phase HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. The mechanism of action of beta-D-2'-deoxy-2'-fluoro-2'-C-methylcytidine involves a second metabolic pathway leading to beta-D-2'-deoxy-2'-fluoro-2'-C-methyluridine 5'-triphosphate, a potent inhibitor of the hepatitis C virus RNA-dependent RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Stability of 2'-Fluoro-2'-deoxyuridine and Other Nucleoside Analogs
In the landscape of therapeutic nucleoside analogs, stability is a critical attribute influencing efficacy, storage, and formulation development. This guide provides a comparative analysis of the stability of 2'-Fluoro-2'-deoxyuridine (2'-FdU), also known as Floxuridine, against other prominent nucleoside analogs: Gemcitabine, Sofosbuvir, and Acyclovir. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in their work.
Comparative Stability Profile
The stability of a nucleoside analog is intrinsically linked to its chemical structure and the modifications made to the nucleobase or the sugar moiety. The introduction of a fluorine atom at the 2'-position of the deoxyribose ring in 2'-FdU is known to enhance its stability against enzymatic degradation.[1] The following table summarizes the available quantitative and qualitative stability data for 2'-FdU and its counterparts under various conditions.
| Nucleoside Analog | Condition | Stability Metric/Observation |
| 2'-Fluoro-2'-deoxyuridine (Floxuridine) | Aqueous Solution (Reconstituted) | Stable for up to 2 weeks when stored at 2-8°C.[2][3] |
| pH | Optimum stability is between pH 4 and 7.[4] Extreme acidity or alkalinity can lead to hydrolysis.[4] | |
| Temperature (Solid State) | Stable when stored at 20-25°C.[4] | |
| Gemcitabine | Aqueous Solution (Reconstituted) | Chemically stable at room temperature for 35 days.[5] |
| pH (Aqueous Solution) | Degradation is pH-dependent, with acid-catalyzed degradation observed. Minimal degradation occurs above pH 5.[6] | |
| Temperature (Aqueous Solution) | Crystallization can occur at 4°C, leading to loss of content.[5] | |
| Sofosbuvir | Acidic Conditions (1 M HCl) | Approximately 26% degradation observed.[7] |
| Alkaline Conditions (1 M NaOH) | Subject to degradation.[7] | |
| Temperature (40°C, neutral pH) | Slight decrease in concentration observed after 168 hours.[7] | |
| Acyclovir | Thermal (Solid State) | Thermally stable up to its melting point of approximately 256°C.[8] Thermal degradation begins around 400°C.[8] |
| Acidic Conditions | Subject to acid-catalyzed hydrolysis.[8] |
Experimental Protocols
The stability of nucleoside analogs is assessed through a variety of experimental methods, primarily relying on High-Performance Liquid Chromatography (HPLC) to separate and quantify the parent drug from its degradation products.
Forced Degradation Studies
Forced degradation studies are essential for establishing the intrinsic stability of a drug substance and identifying potential degradation products. These studies involve subjecting the nucleoside analog to stress conditions more severe than accelerated stability testing.
Objective: To determine the degradation pathways and stability-indicating profile of the nucleoside analog.
Methodology:
-
Preparation of Stock Solution: A stock solution of the nucleoside analog is prepared in a suitable solvent (e.g., methanol or water).
-
Stress Conditions: Aliquots of the stock solution are subjected to various stress conditions as per ICH guidelines, including:
-
Acid Hydrolysis: Typically 0.1 M to 1 M HCl at a controlled temperature (e.g., 60-80°C) for a defined period.
-
Base Hydrolysis: Typically 0.1 M to 1 M NaOH at a controlled temperature (e.g., 60-80°C) for a defined period.
-
Oxidative Degradation: Typically 3-30% hydrogen peroxide at room temperature for a defined period.
-
Thermal Degradation: The solid drug substance is exposed to dry heat (e.g., 105°C) for a defined period.
-
Photolytic Degradation: The drug substance (solid or in solution) is exposed to UV and visible light.
-
-
Sample Analysis: At specified time points, samples are withdrawn, neutralized if necessary, and diluted to a suitable concentration.
-
HPLC Analysis: The samples are analyzed using a stability-indicating HPLC method with a suitable column (e.g., C18) and mobile phase. A photodiode array (PDA) detector is often used to monitor the parent drug and any degradation products.[9][10]
-
Data Analysis: The percentage of degradation is calculated by comparing the peak area of the parent drug in the stressed sample to that of an unstressed control.
Enzymatic Stability Assay (Plasma Stability)
This assay evaluates the stability of a nucleoside analog in the presence of plasma enzymes.
Objective: To determine the in vitro half-life of the nucleoside analog in plasma.
Methodology:
-
Incubation: The test compound is incubated in plasma (e.g., human, rat, mouse) at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Reaction Termination: The enzymatic reaction is stopped by adding a protein precipitation agent (e.g., acetonitrile or methanol), often containing an internal standard.
-
Sample Processing: The samples are centrifuged to pellet the precipitated proteins.
-
LC-MS/MS Analysis: The supernatant is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound.
-
Data Analysis: The percentage of the compound remaining at each time point is calculated relative to the 0-minute sample, and the half-life (t½) is determined.
Signaling and Metabolic Pathways
The therapeutic action of nucleoside analogs is dependent on their intracellular metabolism to active triphosphate forms, which can then interfere with nucleic acid synthesis. Understanding these pathways is crucial for drug design and development.
Metabolic activation pathway of Gemcitabine.
Gemcitabine (dFdC) is transported into the cell and phosphorylated by deoxycytidine kinase (dCK) to its monophosphate form (dFdCMP).[11] Subsequent phosphorylations by other kinases yield the active diphosphate (dFdCDP) and triphosphate (dFdCTP) forms.[11] dFdCTP is incorporated into DNA, leading to chain termination, while dFdCDP inhibits ribonucleotide reductase, an enzyme essential for DNA synthesis.[11] A major inactivation pathway is the deamination of Gemcitabine to the inactive metabolite 2',2'-difluorodeoxyuridine (dFdU) by cytidine deaminase (CDA).[11]
Bioactivation pathway of Sofosbuvir.
Sofosbuvir is a prodrug that is converted to its active form, GS-461203, within hepatocytes.[12] This multi-step process involves hydrolysis by carboxylesterase 1 or cathepsin A, followed by cleavage of the phosphoramidate moiety by HINT1, and subsequent phosphorylations by UMP-CMPK and NDPK.[12][13] The active triphosphate, GS-461203, acts as a chain terminator for the HCV NS5B RNA-dependent RNA polymerase.[13]
Mechanism of action of Acyclovir.
Acyclovir's selective antiviral activity stems from its initial phosphorylation by viral thymidine kinase to acyclovir monophosphate.[6] Host cell kinases then further phosphorylate it to the active triphosphate form.[6] Acyclovir triphosphate competitively inhibits the viral DNA polymerase and is incorporated into the growing viral DNA chain, causing termination of the chain.[6]
Mechanism of action of 2'-Fluoro-2'-deoxyuridine.
2'-Fluoro-2'-deoxyuridine (Floxuridine) is converted intracellularly to 5-fluoro-2'-deoxyuridine monophosphate (FdUMP). FdUMP is a potent inhibitor of thymidylate synthase, an enzyme critical for the synthesis of thymidine, a necessary component of DNA. By inhibiting this enzyme, FdUMP disrupts DNA synthesis and repair, leading to cell death, particularly in rapidly dividing cancer cells.
Conclusion
The stability of nucleoside analogs is a multifaceted property crucial for their therapeutic success. While 2'-fluorination in 2'-FdU generally confers enhanced stability, a comprehensive understanding requires consideration of specific environmental and biological conditions. This guide provides a comparative overview to aid researchers in navigating the stability profiles of these important therapeutic agents. Further head-to-head stability studies under standardized forced degradation conditions would be beneficial for a more direct quantitative comparison.
References
- 1. Quantification of 2'-fluoro-2'-deoxyuridine and 2'-fluoro-2'-deoxycytidine in DNA and RNA isolated from rats and woodchucks using LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. globalrph.com [globalrph.com]
- 3. drugs.com [drugs.com]
- 4. publications.ashp.org [publications.ashp.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Thermal Stability and Decomposition Kinetic Studies of Acyclovir and Zidovudine Drug Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 9. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. severin.su [severin.su]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. Floxuridine Monograph for Professionals - Drugs.com [drugs.com]
- 13. selleckchem.com [selleckchem.com]
Safety Operating Guide
Safe Disposal of 2'-Fluoro-2'-deoxyuridine: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of 2'-Fluoro-2'-deoxyuridine is a critical component of laboratory safety and environmental responsibility. Due to its cytotoxic, toxic, and potentially carcinogenic properties, this compound must be managed as hazardous waste from the point of generation to its final destruction.[1][2][3][4] Adherence to federal, state, and local regulations for hazardous waste is mandatory. This guide provides essential, immediate safety and logistical information for the proper disposal of 2'-Fluoro-2'-deoxyuridine.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE), including double gloves, a protective gown, and eye protection.[5] All handling of 2'-Fluoro-2'-deoxyuridine and its waste should be conducted within a chemical fume hood to avoid inhalation of dust or aerosols.[4]
Key Safety Data Summary:
| Hazard Classification | Handling Precautions | Incompatible Materials |
| Toxic if swallowed[1] | Avoid ingestion and inhalation.[4] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[1] | Strong oxidizing agents, Strong bases[1] |
| Causes skin and serious eye irritation[1][4] | Wear protective gloves, clothing, and eye/face protection.[3] Avoid contact with skin and eyes.[1] | |
| Suspected of causing genetic defects[1][4] | Obtain special instructions before use. Do not handle until all safety precautions have been read and understood.[1][4] | |
| May cause respiratory irritation[4] | Use only in a well-ventilated area or under a chemical fume hood.[4] Avoid breathing dust.[1] |
Step-by-Step Disposal Protocol
The primary and most reliable method for the disposal of 2'-Fluoro-2'-deoxyuridine waste is through a licensed hazardous waste disposal company, typically involving high-temperature incineration.[2][5] Do not dispose of this chemical down the drain. [1][6]
1. Waste Segregation and Containerization:
-
Bulk Chemical Waste: Unused, expired, or grossly contaminated 2'-Fluoro-2'-deoxyuridine should be collected in a designated, sealed, and clearly labeled hazardous waste container.[5][7]
-
Trace-Contaminated Solid Waste: Items such as gloves, bench paper, and other disposable materials with trace contamination should be placed in a designated yellow chemotherapy waste bag or container.[5]
-
Contaminated Sharps: Needles, syringes, and other sharps contaminated with 2'-Fluoro-2'-deoxyuridine must be immediately placed in an approved, puncture-resistant sharps container labeled for chemotherapy or cytotoxic waste.[2][5][7]
-
Empty Containers: Original containers of 2'-Fluoro-2'-deoxyuridine must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[10] After triple-rinsing, the container can be disposed of in the regular trash, though local regulations may vary.[10]
2. Labeling:
-
All hazardous waste containers must be clearly labeled with the words "Hazardous Waste."[9][10]
-
The label must also include the full chemical name ("2'-Fluoro-2'-deoxyuridine"), the date accumulation started, and an indication of the hazards (e.g., "Toxic").[9]
3. Storage:
-
Store hazardous waste containers in a designated and secure satellite accumulation area.[8]
-
Ensure secondary containment is used to capture any potential leaks.[7]
-
Keep waste containers closed at all times, except when adding waste.[7][8][10]
-
Segregate 2'-Fluoro-2'-deoxyuridine waste from incompatible materials, such as strong oxidizing agents and strong bases.[1][8]
4. Waste Pickup:
-
Arrange for regular pickup of hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[5][7]
-
Be aware of and adhere to the time and quantity limits for hazardous waste accumulation at your facility.[7]
Spill Management
In the event of a small spill of 2'-Fluoro-2'-deoxyuridine:
-
Alert Personnel: Immediately notify others in the area.[5]
-
Evacuate and Ventilate: If safe to do so, ensure the area is well-ventilated.
-
Wear PPE: Don appropriate PPE, including a respirator, before cleaning up the spill.[2]
-
Containment: Cover the spill with an absorbent material, working from the outside in.[5]
-
Cleanup: Carefully collect the absorbent material and any contaminated debris. Avoid generating dust.[1]
-
Disposal: Place all cleanup materials into a designated hazardous waste container.[2][5]
-
Decontamination: Clean the spill area with a suitable detergent and water, collecting the cleaning materials as hazardous waste.[3][5]
Below is a diagram illustrating the logical workflow for the proper disposal of 2'-Fluoro-2'-deoxyuridine.
Caption: Disposal workflow for 2'-Fluoro-2'-deoxyuridine waste.
References
- 1. fishersci.com [fishersci.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. acs.org [acs.org]
- 7. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. louisville.edu [louisville.edu]
- 10. campussafety.lehigh.edu [campussafety.lehigh.edu]
Safeguarding Your Research: Essential Protocols for Handling 2'-Fluoro-2'-deoxyuridine
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical information for the handling and disposal of 2'-Fluoro-2'-deoxyuridine (CAS No. 784-71-4), a nucleoside analog utilized in therapeutic oligonucleotide development. Adherence to these protocols is essential to ensure personnel safety and maintain a secure laboratory environment.
Hazard Identification and Personal Protective Equipment
2'-Fluoro-2'-deoxyuridine is a hazardous substance that requires careful handling. It is classified as toxic if swallowed, causes skin and serious eye irritation, and is suspected of causing genetic defects.[1][2][3] All personnel must use the following personal protective equipment (PPE) when handling this compound:
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-impermeable gloves (e.g., PVC) | To prevent skin contact and absorption.[4] |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles | To protect against dust particles and splashes.[1][4] |
| Respiratory Protection | NIOSH/MSHA approved respirator (e.g., N95 dust mask) | To prevent inhalation of the powdered compound. Use a full-face respirator if exposure limits are exceeded or irritation is experienced.[1][5] |
| Protective Clothing | Laboratory coat and other protective clothing | To prevent skin exposure.[1][4] |
Operational Plan: Step-by-Step Handling Procedure
All handling of 2'-Fluoro-2'-deoxyuridine should be conducted in a designated area, preferably within a chemical fume hood or a Class II laminar flow biological safety cabinet, to ensure adequate ventilation and containment.[2][6]
-
Preparation : Before handling, ensure that the work area is clean and uncluttered. All necessary equipment, including PPE, should be readily available. An emergency eye wash station and safety shower must be in close proximity.[1]
-
Weighing and Aliquoting :
-
Perform these tasks in a chemical fume hood to minimize inhalation exposure.
-
Use dry, clean spatulas and weighing boats.
-
Avoid generating dust. If dust is generated, use a vacuum cleaner fitted with a HEPA filter for cleanup.[4]
-
-
Dissolving :
-
When dissolving the compound, add the solvent to the powder slowly to prevent splashing.
-
Keep the container closed when not in use.
-
-
Post-Handling :
Disposal Plan: Waste Management Protocol
2'-Fluoro-2'-deoxyuridine and any materials contaminated with it must be disposed of as hazardous waste.[6]
-
Waste Segregation :
-
Collect all solid waste, including empty containers, contaminated gloves, and weighing papers, in a clearly labeled, sealed container for hazardous waste.
-
Collect all liquid waste in a separate, appropriately labeled hazardous waste container.
-
-
Container Management :
-
Keep waste containers securely sealed when not in use.
-
Store waste containers in a designated, well-ventilated area away from incompatible materials.[4]
-
-
Final Disposal :
-
All waste must be handled and disposed of in accordance with local, state, and federal regulations.[6]
-
Consult with your institution's environmental health and safety (EHS) department for specific disposal procedures.
-
Emergency Procedures
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, seek medical attention.[2][3]
In Case of Eye Contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention.[2][4]
In Case of Inhalation: Move the individual to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][3]
In Case of Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[2]
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of 2'-Fluoro-2'-deoxyuridine.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
